Rosiglitazone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASAKCUCGLMORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037131 | |
| Record name | Rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rosiglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless crystals from methanol | |
CAS No. |
122320-73-4 | |
| Record name | Rosiglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122320-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosiglitazone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122320734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosiglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rosiglitazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-(2-(N-METHYL-N-(2-PYRIDYL)AMINO)ETHOXY)BENZYL)THIAZOLIDINE-2,4 -DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSIGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V02F2KDG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rosiglitazone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rosiglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122-123 °C, 153-155 °C | |
| Record name | Rosiglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosiglitazone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the-Mechanism of Action of Rosiglitazone in Adipocytes
Abstract
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, exerts its potent insulin-sensitizing effects primarily through actions on adipocytes. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates adipocyte function. The core of its action is the high-affinity agonism for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism.[1][2][3] Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), and initiates a cascade of transcriptional changes. This guide will dissect the four primary pillars of this compound's action in adipocytes: (1) promotion of adipogenesis and remodeling of adipose tissue, (2) enhancement of insulin signaling and glucose uptake, (3) modulation of adipokine secretion to improve systemic insulin sensitivity, and (4) regulation of lipid metabolism to reduce lipotoxicity. We will provide detailed experimental protocols and field-proven insights to equip researchers and drug development professionals with a comprehensive understanding of this critical anti-diabetic mechanism.
The Central Target: PPARγ Activation
The primary molecular target of this compound is PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[4][5] this compound's efficacy is rooted in its ability to bind to and activate this receptor, which functions as a ligand-activated transcription factor.
Molecular Interaction and Transcriptional Cascade
This compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that facilitates the recruitment of coactivator proteins and the dismissal of corepressors. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to PPREs located in the promoter regions of target genes.[6] This binding, coupled with the recruitment of the mediator complex, initiates the transcription of a suite of genes that collectively reprogram adipocyte metabolism.[1][3][7]
Interestingly, this compound does not cause major changes in the overall locations of PPARγ binding sites on the genome; rather, it enhances PPARγ occupancy at pre-existing sites.[1][8] This amplified binding is directly correlated with an increase in the transcription of nearby genes, demonstrating a causal link between agonist binding, receptor-DNA association, and gene activation.[1][3][7]
Core Mechanistic Pillars in Adipocytes
This compound's activation of PPARγ in adipocytes triggers a multi-faceted response that can be categorized into four key mechanistic pillars.
Pillar 1: Promotion of Adipogenesis and Adipose Tissue Remodeling
A cornerstone of this compound's action is its potent ability to promote the differentiation of preadipocytes into mature, functional adipocytes.[2][6] This process, known as adipogenesis, is critical for healthy adipose tissue expansion and function.
Causality: By activating PPARγ, the master regulator of adipocyte differentiation, this compound drives the expression of downstream transcription factors like C/EBPα and genes required for the adipocyte phenotype.[1][3][9] This leads to the formation of new, smaller, and more insulin-sensitive adipocytes.[5][10] This remodeling is thought to be beneficial as it provides a safe storage depot for circulating free fatty acids, preventing their accumulation in other tissues like muscle and liver, a condition known as lipotoxicity which contributes to insulin resistance.[4][6]
Experimental Protocol: In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol is a widely accepted method for studying adipogenesis in a cell culture model.[11][12] The inclusion of this compound significantly enhances differentiation efficiency.[11][12]
Rationale: The 3T3-L1 cell line is a robust and well-characterized model of murine preadipocytes that can be reliably induced to differentiate into mature adipocytes, making them ideal for studying the effects of compounds like this compound.[11]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM/10% FBS containing 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
This compound (e.g., 2 µM final concentration)[12]
-
Maintenance Medium (MM): DMEM/10% FBS containing 10 µg/mL Insulin.
-
Oil Red O staining solution
Step-by-Step Procedure:
-
Seeding: Plate 3T3-L1 cells and grow them to 100% confluency in DMEM/10% FBS. Maintain them in a post-confluent state for 2 days to ensure growth arrest, which is critical for initiating differentiation.[13]
-
Induction (Day 0): Replace the medium with Differentiation Medium (DM) containing 2 µM this compound.
-
Induction (Day 2): Remove the DM and replace it with Maintenance Medium (MM), still containing 2 µM this compound.
-
Maintenance (Day 4 onwards): Replace the medium every 2 days with fresh MM (with this compound).
-
Assessment (Day 8-12): Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible. Lipid accumulation can be qualitatively and quantitatively assessed using Oil Red O staining.[13]
Pillar 2: Enhancement of Insulin Signaling and Glucose Uptake
This compound directly improves insulin sensitivity at the adipocyte level. This is achieved by upregulating key components of the insulin signaling pathway and enhancing the cell's ability to take up glucose from the bloodstream.
Causality: PPARγ activation increases the transcription of genes involved in insulin signaling.[6] This includes increasing the expression of the insulin receptor itself and its downstream targets like Insulin Receptor Substrate (IRS) proteins.[14] Furthermore, this compound enhances the expression and translocation of the glucose transporter type 4 (GLUT4), the primary transporter responsible for insulin-mediated glucose uptake into adipocytes.[[“]] Studies show this effect involves the PI3-K/AKT pathway.[16] The result is a significant increase in glucose clearance into fat cells, contributing to lower blood glucose levels.[2][[“]] Clinical data shows this compound can increase insulin-stimulated glucose uptake in subcutaneous adipose tissue by up to 58%.[17]
Experimental Protocol: Quantifying Glucose Uptake using 2-NBDG
This protocol uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cultured adipocytes.[18][19]
Rationale: 2-NBDG is transported into cells via GLUT transporters but is not fully metabolized, causing it to accumulate inside the cell.[19][20] The resulting fluorescence intensity is directly proportional to the rate of glucose uptake, providing a safe and quantifiable alternative to radioactive assays.[18][19]
Materials:
-
Differentiated 3T3-L1 adipocytes (from protocol 2.1)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free DMEM
-
Insulin (100 nM final concentration)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)[21]
Step-by-Step Procedure:
-
Serum Starvation: Wash differentiated adipocytes twice with warm PBS. Incubate cells in serum-free DMEM for 2-4 hours at 37°C. This step is crucial to reduce basal glucose uptake and synchronize the cells for insulin stimulation.
-
Treatment: Treat cells with this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Insulin Stimulation: Add insulin (100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.[21]
-
Glucose Uptake: Add 2-NBDG (100 µM) to all wells and incubate for 30-60 minutes at 37°C.[21]
-
Termination: Stop the uptake by removing the 2-NBDG medium and washing the cells three times with ice-cold PBS.[21]
-
Measurement: Add PBS to each well and measure the intracellular fluorescence using a plate reader. Increased fluorescence in this compound-treated, insulin-stimulated cells compared to controls indicates enhanced glucose uptake.
Pillar 3: Favorable Modulation of Adipokine Secretion
Adipocytes are endocrine cells that secrete a variety of signaling proteins called adipokines. This compound beneficially alters the secretion profile of these hormones.
Causality: The most significant effect is a robust increase in the expression and secretion of adiponectin, an insulin-sensitizing and anti-inflammatory hormone.[2][10][23] Conversely, this compound represses the expression of pro-inflammatory adipokines like resistin and TNF-α, which are known to contribute to insulin resistance.[2][8] This shift in the adipokine profile—more adiponectin, less resistin—is a key mechanism by which this compound's effects in adipose tissue are translated into improved systemic insulin sensitivity in other tissues like the liver and muscle.[4]
| Adipokine | Effect of this compound | Functional Consequence |
| Adiponectin | Upregulation [2][23] | Increased insulin sensitivity, anti-inflammatory effects[24] |
| Resistin | Downregulation [2][8] | Reduced insulin resistance |
| TNF-α | Downregulation [4] | Reduced inflammation, improved insulin signaling |
| Leptin | No significant change or slight decrease[25] | Primarily affects appetite, less direct role in insulin sensitization |
Table 1: Summary of this compound's Effects on Adipokine Secretion.
Experimental Protocol: Measuring Adiponectin Secretion via ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted proteins like adiponectin in cell culture supernatants.[24]
Rationale: The sandwich ELISA format provides high specificity and sensitivity for measuring the concentration of a target protein.[26] An antibody specific to adiponectin is coated onto the plate, capturing the protein from the sample. A second, enzyme-linked antibody is then used for detection, generating a colorimetric signal proportional to the amount of adiponectin present.[27]
Materials:
-
Conditioned media (supernatant) from differentiated adipocytes (treated with this compound or vehicle)
-
Commercial Human or Mouse Adiponectin ELISA Kit (e.g., from Abcam, R&D Systems, Thermo Fisher)[26][28]
-
Microplate reader capable of measuring absorbance at 450 nm
Step-by-Step Procedure (General):
-
Sample Collection: Collect the cell culture supernatant from treated and control adipocytes. Centrifuge to remove any cellular debris.[27]
-
Assay Preparation: Prepare standards, controls, and samples according to the ELISA kit manufacturer's protocol. This typically involves dilution of the samples.
-
Binding: Add the prepared standards and samples to the antibody-coated wells of the 96-well plate and incubate.
-
Washing & Detection: Wash the plate to remove unbound substances. Add the biotinylated detection antibody, followed by another wash, and then add the HRP-streptavidin conjugate.
-
Signal Development: Add the TMB substrate solution, which will react with the HRP to produce a blue color.[27]
-
Stopping the Reaction: Add the Stop Solution, which turns the color yellow.[27]
-
Measurement: Immediately read the absorbance at 450 nm. Calculate the concentration of adiponectin in the samples by comparing their absorbance to the standard curve.
Pillar 4: Regulation of Lipid Metabolism
This compound profoundly impacts lipid handling in adipocytes, promoting the safe storage of fatty acids and preventing their harmful accumulation elsewhere.
Causality: this compound upregulates a portfolio of genes involved in fatty acid uptake and triglyceride synthesis. This includes lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and fatty acid transporters like CD36.[10][23][29] By increasing the expression of these genes, this compound enhances the adipocyte's capacity to take up fatty acids from the blood and store them as neutral triglycerides.[16][25] Simultaneously, it improves the adipocyte's sensitivity to insulin's anti-lipolytic effect, meaning it suppresses the breakdown of stored fat (lipolysis) more effectively.[4][30] This dual action effectively "traps" lipids in subcutaneous adipose tissue, supporting the "fatty acid steal" hypothesis, which posits that this reduces lipid availability to muscle and liver, thereby improving their insulin sensitivity.[5][10]
| Gene Target | Gene Symbol | Function | Effect of this compound |
| Lipoprotein Lipase | LPL | Hydrolyzes circulating triglycerides | Upregulation [23] |
| Fatty Acid Binding Protein 4 | FABP4 (aP2) | Intracellular fatty acid transport | Upregulation [8][29] |
| Fatty Acid Translocase | CD36 | Fatty acid uptake into the cell | Upregulation [10][29] |
| Glycerol-3-phosphate dehydrogenase | G3PDH | Triglyceride synthesis | Upregulation [23] |
Table 2: Key PPARγ Target Genes in Lipid Metabolism Upregulated by this compound.
Integrated View and Conclusion
The mechanism of action of this compound in adipocytes is a sophisticated and integrated process. It is not a single action, but a coordinated reprogramming of the adipocyte's genetic and metabolic machinery. By activating the master regulator PPARγ, this compound promotes the development of healthy adipose tissue, enhances local and systemic insulin sensitivity through improved glucose uptake and beneficial adipokine secretion, and safely sequesters lipids to prevent systemic lipotoxicity.
This technical guide provides the foundational knowledge and practical methodologies for researchers to investigate these mechanisms further. Understanding the intricate details of how this compound transforms adipocyte function is paramount for the development of next-generation therapeutics for type 2 diabetes and other metabolic disorders.
References
- 1. Acute genome-wide effects of this compound on PPARγ transcriptional networks in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Absence of an adipogenic effect of this compound on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute Genome-Wide Effects of this compound on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of the Target Proteins of this compound in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist this compound as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. This compound Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. scholarworks.uark.edu [scholarworks.uark.edu]
- 19. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. This compound increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantification of Adiponectin in human serum/plasma using ELISA â Vitas Analytical Services [vitas.no]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. Mouse Adiponectin ELISA Kit (KMP0041) - Invitrogen [thermofisher.com]
- 27. bioworlde.com [bioworlde.com]
- 28. ELISA For The Measurement of High Molecular Weight Adiponectin: R&D Systems [rndsystems.com]
- 29. Peroxisome Proliferator-activated Receptor γ Agonist this compound Increases Expression of Very Low Density Lipoprotein Receptor Gene in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The effects of this compound on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Rosiglitazone: A Selective PPARγ Agonist - An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a high-affinity, selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action from receptor binding to the transcriptional regulation of target genes. Furthermore, this guide offers field-proven, step-by-step protocols for the in vitro characterization of PPARγ agonists and discusses the clinical implications of this compound therapy, including its efficacy, adverse effect profile, and the mechanistic basis for these effects. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals working in the fields of metabolic disease, pharmacology, and nuclear receptor biology.
The Molecular Pharmacology of this compound and PPARγ
The therapeutic effects of this compound are mediated through its potent and selective activation of PPARγ.[1][2] Understanding the intricate details of this interaction is fundamental to appreciating its biological consequences.
The PPARγ Receptor
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3] It is predominantly expressed in adipose tissue but is also found in other tissues, including skeletal muscle, liver, and macrophages.[4][5] PPARγ exists as two isoforms, γ1 and γ2, which arise from alternative splicing and promoter usage. The PPARγ2 isoform, containing an additional 30 amino acids at its N-terminus, is almost exclusively expressed in adipocytes and is considered a key regulator of their differentiation.[6]
The structure of PPARγ, like other nuclear receptors, includes a ligand-binding domain (LBD) which contains a large, T-shaped binding pocket capable of accommodating a variety of endogenous and synthetic ligands.[7] Endogenous ligands for PPARγ include fatty acids and eicosanoids.[8]
This compound-PPARγ Interaction and Mechanism of Action
This compound functions as a full agonist, binding with high affinity to the PPARγ LBD.[9] This binding event induces a critical conformational change in the receptor, particularly in the activation function-2 (AF-2) domain.[9] This structural rearrangement facilitates the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., PGC-1α, SRC-1, CBP/p300).[6][10][11]
The activated this compound-PPARγ complex then forms a heterodimer with the retinoid X receptor (RXR).[4][8] This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[3] This binding event initiates the transcription of a suite of genes involved in several key metabolic processes:
-
Insulin Sensitization: Upregulation of genes that enhance insulin signaling, such as the glucose transporter GLUT4, leading to increased glucose uptake in peripheral tissues.[1]
-
Adipogenesis and Lipid Metabolism: Promotion of adipocyte differentiation and the expression of genes involved in fatty acid uptake and storage, such as lipoprotein lipase and fatty acid transporter protein. This leads to a redistribution of lipids from the circulation and other tissues to subcutaneous adipose tissue.[1][12]
-
Inflammation: this compound can also exert anti-inflammatory effects by repressing the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB).[5][13]
The net effect of these transcriptional changes is an improvement in insulin sensitivity, a reduction in circulating free fatty acids, and a modulation of adipokine secretion, such as an increase in the insulin-sensitizing hormone adiponectin.[4][12]
In Vitro and In Vivo Characterization of this compound Activity
A critical aspect of drug development is the rigorous characterization of a compound's activity. For a PPARγ agonist like this compound, this involves a combination of in vitro assays to determine binding affinity and functional potency, and in vivo studies to assess efficacy in relevant disease models.
In Vitro Assays for PPARγ Agonism
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[14][15] It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the PPARγ LBD.
Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]-rosiglitazone) is incubated with a source of PPARγ receptor (e.g., purified LBD, cell lysates). Increasing concentrations of the unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., phosphate-buffered saline with protease inhibitors).
-
Dilute the PPARγ LBD protein to a working concentration.
-
Prepare serial dilutions of the unlabeled test compound.
-
Dilute the radiolabeled ligand to a final concentration approximately equal to its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Add buffer, PPARγ LBD protein, and the radiolabeled ligand to each well.
-
Add the serially diluted test compound to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Use a filter plate (e.g., glass fiber) to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters to remove unbound radioactivity.[14]
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
This cell-based assay measures the functional potency (EC50) of a compound by quantifying its ability to activate PPARγ-mediated gene transcription.
Principle: A host cell line is transiently transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene downstream of a PPRE. When an agonist like this compound activates PPARγ, the resulting complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A β-galactosidase or Renilla luciferase vector is often co-transfected for normalization.
-
-
Compound Treatment: After transfection, treat the cells with serial dilutions of the test compound (this compound) for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Normalization: If a normalization vector was used, perform the corresponding assay (e.g., β-galactosidase assay).
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
In Vivo Models for Assessing Efficacy
To evaluate the therapeutic potential of a PPARγ agonist, it is essential to use animal models that recapitulate the key features of human metabolic diseases. Common models include genetically obese and diabetic mice, such as db/db mice (leptin receptor deficient) and ob/ob mice (leptin deficient), as well as diet-induced obesity models.
Key efficacy endpoints in these models include:
-
Reduction in fasting blood glucose and insulin levels.
-
Improvement in glucose tolerance, as assessed by an oral glucose tolerance test (OGTT).
-
Enhancement of insulin sensitivity, measured by an insulin tolerance test (ITT) or a euglycemic-hyperinsulinemic clamp.
-
Changes in plasma lipid profiles (triglycerides, free fatty acids).
Therapeutic Applications and Clinical Considerations
This compound was primarily developed for the treatment of type 2 diabetes mellitus (T2DM), where its principal therapeutic benefit is the improvement of glycemic control through insulin sensitization.[16]
Clinical Efficacy in Type 2 Diabetes Mellitus
Numerous clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM, both as a monotherapy and in combination with other antidiabetic agents like metformin or sulfonylureas.[17][18][19]
| Clinical Trial Outcome | This compound Effect (Compared to Placebo/Control) | Reference |
| HbA1c Reduction | Significant decrease of 1.2% to 1.5% | [17][19] |
| Fasting Plasma Glucose | Significant reduction | [19][20] |
| Insulin Sensitivity | Markedly improved | [20][21] |
| Lipid Profile | Increase in HDL-C and LDL-C, decrease in triglycerides | [8][22] |
Adverse Effects and Mechanistic Basis
Despite its efficacy, the use of this compound has been associated with a number of adverse effects, which are mechanistically linked to PPARγ activation in various tissues.[23][24]
-
Weight Gain and Edema: A common side effect is fluid retention, which can lead to peripheral edema and weight gain.[25] This is thought to be mediated by PPARγ activation in the renal collecting ducts, leading to increased sodium and water reabsorption. In some patients, this can exacerbate or precipitate congestive heart failure.[22][26]
-
Bone Fractures: Long-term use of this compound has been associated with an increased risk of fractures, particularly in women.[22] This is believed to result from PPARγ's role in mesenchymal stem cell differentiation, where its activation promotes adipogenesis at the expense of osteoblast formation, leading to decreased bone density.[27]
-
Cardiovascular Risk: The cardiovascular safety of this compound has been a subject of significant debate. A 2007 meta-analysis suggested an increased risk of myocardial infarction, which led to restrictions on its use.[28] However, the subsequent large-scale, prospective this compound Evaluated for Cardiovascular Outcomes and Regulation of Glycaemia in Diabetes (RECORD) trial did not find a significant increase in the risk of cardiovascular death or hospitalization, although it did confirm an increased risk of heart failure.[29][30][31][32]
| Adverse Effect | Mechanistic Rationale | Reference |
| Weight Gain / Edema | PPARγ-mediated renal fluid retention | [23][25] |
| Congestive Heart Failure | Exacerbation due to increased plasma volume | [22][26] |
| Bone Fractures | Skewing of stem cell differentiation from osteoblasts to adipocytes | [27] |
Conclusion and Future Perspectives
This compound is a potent and selective PPARγ agonist that has provided significant insights into the role of this nuclear receptor in metabolic regulation. Its powerful insulin-sensitizing effects underscore the therapeutic potential of targeting PPARγ. However, the mechanism-based side effects, including fluid retention, weight gain, and bone fractures, have limited its clinical utility and highlighted the need for more refined therapeutic agents.
The challenges associated with full PPARγ agonism have spurred the development of a new class of compounds known as selective PPARγ modulators (SPPARMs).[33][34][35] These agents are designed to differentially recruit cofactors or bind to the receptor in a manner that separates the desired insulin-sensitizing effects from the unwanted side effects.[36][37] The ongoing research into SPPARMs represents a promising future direction for the development of safer and more effective treatments for type 2 diabetes and other metabolic disorders.
References
- 1. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The nuclear receptor corepressors NCoR and SMRT decrease peroxisome proliferator-activated receptor gamma transcriptional activity and repress 3T3-L1 adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nps.org.au [nps.org.au]
- 13. This compound ameliorates diabetic nephropathy by inhibiting reactive oxygen species and its downstream-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. This compound monotherapy is effective in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. This compound improves downstream insulin receptor signaling in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. What are the side effects of this compound Sodium? [synapse.patsnap.com]
- 24. Avandia Side Effects Guide: Risks, Warnings, and Use [canadianinsulin.com]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. This compound (Avandia) [ebmconsult.com]
- 27. academic.oup.com [academic.oup.com]
- 28. ovid.com [ovid.com]
- 29. rxfiles.ca [rxfiles.ca]
- 30. ahajournals.org [ahajournals.org]
- 31. This compound evaluated for cardiovascular outcomes in oral agent combination therapy for type 2 diabetes (RECORD): a multicentre, randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The record on this compound and the risk of myocardial infarction. | Semantic Scholar [semanticscholar.org]
- 33. Discovery and development of selective PPAR gamma modulators as safe and effective antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of Rosiglitazone
An In-Depth Technical Guide to the Discovery and Synthesis of Rosiglitazone
Abstract
This compound, a member of the thiazolidinedione (TZD) class of drugs, emerged as a potent insulin-sensitizing agent for the management of type 2 diabetes mellitus.[1][2][3] This guide provides a comprehensive technical overview of the journey of this compound, from its conceptual discovery rooted in the challenge of insulin resistance to its intricate chemical synthesis. We will explore the scientific rationale that guided its development, the lead optimization process targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), detailed synthetic methodologies, and the molecular mechanism of action that underpins its therapeutic effects. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed protocols.
The Discovery of this compound: A Targeted Approach to Insulin Resistance
The Scientific Imperative: Addressing Insulin Resistance
The pathophysiology of type 2 diabetes is complex, but a central feature is insulin resistance, a state where cells in the body become less responsive to the effects of insulin. This inefficiency in glucose uptake and utilization leads to hyperglycemia. Before the advent of the TZD class, existing therapies primarily focused on increasing insulin secretion or reducing glucose production, rather than directly targeting the underlying issue of insulin sensitivity.[4] The search for a new class of oral antidiabetic drugs, specifically "insulin sensitizers," was therefore a significant therapeutic goal.[2][5]
The Thiazolidinedione Scaffold and the Dawn of PPARγ Agonists
The discovery journey began with the thiazolidinedione (TZD) chemical scaffold. Early work at Takeda Laboratories on a series of clofibrate analogues led to the serendipitous discovery of Ciglitazone, the first TZD found to have hypoglycemic effects.[4] This pioneering compound, though never marketed, established the therapeutic potential of the TZD class. The first TZD to reach the market was Troglitazone; however, its clinical use was marred by significant hepatotoxicity, leading to its withdrawal.[4][5][6][7] This critical safety issue created an urgent need for safer, second-generation TZDs, setting the stage for the development of this compound by scientists at GlaxoSmithKline.[6][7][8]
The molecular target of the TZD class was identified as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][9] PPARγ is a ligand-activated nuclear transcription factor that plays a master regulatory role in adipogenesis (fat cell formation), fatty acid storage, and glucose metabolism.[1][10] By activating PPARγ, TZDs could modulate the expression of numerous genes, ultimately enhancing the body's sensitivity to insulin.
Lead Discovery and Optimization: The Genesis of BRL 49653
The development of this compound (coded as BRL 49653) was a result of a targeted lead discovery and optimization program. The primary objective was to retain the potent insulin-sensitizing activity of the TZD scaffold while engineering out the toxicity observed with earlier compounds.
The Lead Optimization Workflow: The process is an iterative cycle of design, synthesis, and testing aimed at refining a "hit" compound from an initial screen into a viable drug candidate.[11][12][13] Key parameters for optimization include:
-
Potency: Increasing the binding affinity for the target receptor (PPARγ).
-
Selectivity: Ensuring high affinity for PPARγ with minimal interaction with other receptors (e.g., PPARα or PPARδ) to avoid off-target effects.
-
Pharmacokinetics (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion properties to ensure the drug reaches its target in effective concentrations and is cleared from the body appropriately.
-
Safety: Reducing or eliminating toxicity.
The structure of this compound reflects a successful optimization campaign. The molecule consists of three key moieties:
-
The Thiazolidinedione "Head": The acidic TZD ring is essential for binding to the PPARγ ligand-binding pocket and initiating the agonistic effect.
-
The Central Phenyl Ring: This acts as a rigid scaffold, correctly positioning the other two components.
-
The N-methyl-N-(2-pyridyl)aminoethoxy "Tail": This flexible side chain contributes significantly to the compound's high potency and favorable pharmacokinetic profile.
Preclinical Characterization: Quantifying PPARγ Agonism
Once identified, this compound's interaction with PPARγ was rigorously quantified through a series of binding and functional assays.
Binding Affinity Assays: Competition binding assays are used to determine the affinity of a ligand for its receptor. In these experiments, a radiolabeled ligand with known high affinity for PPARγ is incubated with the receptor. The ability of an unlabeled test compound (like this compound) to displace the radiolabeled ligand is measured, and from this, the inhibitory concentration (IC50) is calculated.
| Cell Type | Receptor Source | IC50 for this compound (nM) |
| Rat Adipocytes | Endogenous PPARγ | 12 |
| 3T3-L1 Adipocytes | Endogenous PPARγ | 4 |
| Human Adipocytes | Endogenous PPARγ | 9 |
| Recombinant | Human PPARγ1 Ligand Binding Domain | ~40 |
| Data synthesized from multiple sources for illustrative purposes. A key study demonstrated high-affinity binding with IC50 values of 12, 4, and 9 nM for rat, 3T3-L1, and human adipocytes, respectively.[14] |
Experimental Protocol: Competitive PPARγ Binding Assay (Generalized)
-
Preparation: Recombinant human PPARγ ligand-binding domain (LBD) is prepared and purified. A high-affinity radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone or a radioiodinated ligand) is used as the tracer.
-
Incubation: The PPARγ-LBD is incubated in a suitable buffer system with a fixed concentration of the radiolabeled tracer.
-
Competition: Increasing concentrations of unlabeled test compound (this compound) are added to the incubation mixture. A control with no unlabeled competitor represents 100% binding.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand (e.g., using filtration through a glass fiber filter).
-
Quantification: The radioactivity captured on the filter is measured using a scintillation counter.
-
Analysis: The data is plotted as percent inhibition versus log concentration of the competitor. The IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand—is determined using non-linear regression analysis.
Functional Assays: To confirm that binding translates into biological activity, functional assays are performed. A common method is the reporter gene assay. In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPARγ response elements (PPREs). When a PPARγ agonist like this compound activates the receptor, the PPARγ/RXR complex binds to the PPRE and drives the expression of the luciferase gene, which produces a measurable light signal. This confirms the compound's ability to act as a functional agonist.[15]
The Chemical Synthesis of this compound
The large-scale, economical synthesis of this compound was crucial for its development. Several routes have been published, with most converging on a few key chemical transformations.[16][17][18]
A Common Industrial Synthetic Route
A widely adopted synthetic strategy involves four main stages: formation of the ether side-chain, condensation with the TZD core, and a final reduction.[18][19]
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from published literature.[18][19]
Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol
-
To a stirred solution of N-methylethanolamine (1.2 equivalents) in a suitable solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-chloropyridine (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and maintain for 12-16 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and quench carefully by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol intermediate.
Step 2: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde
-
Dissolve the alcohol intermediate from Step 1 (1.1 equivalents) in anhydrous DMF.
-
Add sodium hydride (1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes to form the alkoxide.
-
Add 4-fluorobenzaldehyde (1.0 equivalent) to the mixture.
-
Heat the reaction to 80 °C for 16 hours.[19]
-
Cool the mixture, quench with water, and extract with ethyl acetate.
-
The crude product, a viscous oil, is often purified by column chromatography to yield the pure aldehyde.
Step 3: Knoevenagel Condensation to form the Benzylidene Intermediate
-
Dissolve the aldehyde from Step 2 (1.0 equivalent) and 2,4-thiazolidinedione (1.1 equivalents) in a solvent such as toluene or ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or pyrrolidine, and a catalytic amount of acetic acid.
-
Heat the mixture to reflux (using a Dean-Stark apparatus if using toluene to remove water) for 4-6 hours.
-
Upon completion, the product often precipitates from the solution upon cooling.
-
Filter the solid, wash with cold solvent, and dry to obtain the benzylidene intermediate.
Step 4: Reduction to this compound
-
Suspend the benzylidene intermediate from Step 3 (1.0 equivalent) in a mixture of solvents like tetrahydrofuran (THF) and water.
-
Add a reducing agent. While catalytic hydrogenation (H₂ over Pd/C) is common, other methods use sodium borohydride (NaBH₄) in the presence of a cobalt catalyst system.[18][19]
-
For a NaBH₄ reduction: Cool the suspension to 10 °C. Add a solution of sodium borohydride (e.g., 4 equivalents) in water slowly.[19]
-
Allow the reaction to stir at room temperature for 16 hours.
-
Acidify the mixture carefully with acetic acid to destroy excess NaBH₄.
-
The final product, this compound free base, precipitates as a solid.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield pure this compound.
Other synthetic strategies, including polymer-assisted solution phase (PASP) synthesis, have been developed to improve purity and yield while avoiding traditional chromatographic purification.[20]
Molecular Mechanism of Action
This compound exerts its therapeutic effects by acting as a high-affinity, selective agonist for PPARγ.[1] Its mechanism involves a cascade of molecular events that alter gene expression and ultimately improve whole-body insulin sensitivity.
-
Ligand Binding and Receptor Activation: this compound enters the cell and diffuses into the nucleus, where it binds to the ligand-binding domain (LBD) of the PPARγ receptor.[1][9]
-
Heterodimerization: This binding event induces a conformational change in PPARγ, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[3][9]
-
DNA Binding: The activated PPARγ/RXR heterodimer complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9]
-
Transcriptional Regulation: Binding to PPREs allows the complex to recruit co-activator proteins, which initiates the transcription of a wide array of genes. Key target genes are involved in:
-
Fatty Acid Metabolism: Increasing the expression of genes responsible for fatty acid uptake and storage in adipocytes. This helps to clear lipids from the circulation, reducing the "lipotoxicity" that contributes to insulin resistance in muscle and liver cells.[10]
-
Glucose Metabolism: Enhancing the expression of proteins involved in glucose transport, such as GLUT4.
-
Adipokine Secretion: Promoting the secretion of insulin-sensitizing hormones like adiponectin from fat cells.[21]
-
-
Inhibition of Cdk5-Mediated Phosphorylation: More recent research has uncovered a parallel mechanism. In states of obesity, the enzyme Cdk5 can phosphorylate PPARγ, which impairs its function and reduces the expression of beneficial genes like adiponectin. This compound has been shown to block this inhibitory phosphorylation, thereby restoring the normal function of PPARγ.[21][22][23] This action is now considered a critical component of its anti-diabetic effect.
Conclusion and Perspective
The story of this compound is a landmark case study in modern drug development. It represents a triumph of rational drug design, where a deep understanding of a disease's molecular underpinnings—the role of PPARγ in insulin resistance—led to the creation of a highly potent and selective therapeutic agent. The synthetic routes developed for its manufacture demonstrate the elegance and efficiency of modern organic chemistry.
This compound was first approved for medical use in 1999.[1] However, its clinical journey has also been a cautionary tale. While effective at improving glycemic control, post-marketing analysis and meta-analyses later linked its use to an increased risk of cardiovascular events, particularly heart attack and heart failure.[1][6][24][25][26] This led to significant restrictions on its use in the United States and its withdrawal from the market in Europe.[1][6][26] Although some restrictions were later lifted by the FDA after a re-evaluation of trial data, the controversy profoundly impacted the perception of the drug and led to more stringent cardiovascular safety requirements for all new diabetes drugs.[1][6]
For the drug development professional, this compound's history underscores the critical importance of balancing efficacy with long-term safety and highlights the complex interplay between preclinical promise and real-world clinical outcomes. It remains a pivotal molecule in the study of metabolic disease and a powerful tool for dissecting the intricate biology of the PPARγ receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Thiazolidinediones--a new class of oral antidiabetic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. immune-system-research.com [immune-system-research.com]
- 11. cresset-group.com [cresset-group.com]
- 12. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Identification of high-affinity binding sites for the insulin sensitizer this compound (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An alternative synthetic route for an antidiabetic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic optimization of this compound and related intermediates for industrial purposes | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. SYNTHESIS OF ANTIDIABETIC this compound DERIVATIVES - Patent 1756099 [data.epo.org]
- 20. Polymer-assisted solution phase synthesis of the antihyperglycemic agent this compound (Avandia™) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B307549D [pubs.rsc.org]
- 21. scispace.com [scispace.com]
- 22. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. PPARγ activator, this compound: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The this compound decision process at FDA and EMA. What should we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Rosiglitazone Maleate
Introduction
Rosiglitazone maleate is a member of the thiazolidinedione (TZD) class of oral antidiabetic agents, developed for the management of type 2 diabetes mellitus.[1][2] It functions as a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in skeletal muscle and the liver.[2][3][4][5][6] By activating PPARγ, this compound modulates the transcription of numerous insulin-responsive genes, leading to improved insulin sensitivity, enhanced glucose uptake, and regulation of glucose metabolism.[2][7][8] This guide provides a comprehensive technical overview of the chemical structure and physicochemical properties of this compound maleate, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundation of all scientific investigation. This compound maleate is the maleate salt of the parent compound, this compound.[8]
-
IUPAC Name: (Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[3][7][9]
Molecular Structure and Stereochemistry
This compound maleate is composed of two covalently-bonded units: the active pharmaceutical ingredient, this compound, and maleic acid, which forms the salt.[7] The this compound molecule possesses a single chiral center at the C5 position of the thiazolidinedione ring. The commercially available drug is a racemic mixture of the (R)- and (S)-enantiomers.[16] However, due to rapid interconversion under physiological conditions, the enantiomers are considered functionally indistinguishable.[16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Maleate - LKT Labs [lktlabs.com]
- 4. usbio.net [usbio.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Maleate - Creative Biolabs [creative-biolabs.com]
- 7. This compound Maleate | C22H23N3O7S | CID 5281055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. pschemicals.com [pschemicals.com]
- 10. This compound Maleate | CAS 155141-29-0 | Insulin sensitizer | StressMarq Biosciences Inc. [stressmarq.com]
- 11. This compound maleate 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. agscientific.com [agscientific.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. labsolu.ca [labsolu.ca]
- 16. This compound | 122320-73-4 [chemicalbook.com]
Rosiglitazone's Effect on Glucose and Lipid Metabolism: A Technical Guide
Introduction
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor primarily expressed in adipose tissue, where it functions as a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[2][3][4] By binding to and activating PPARγ, this compound modulates the transcription of a vast network of genes, leading to profound effects on systemic insulin sensitivity and the metabolism of both glucose and lipids.[2][5][6] This guide provides an in-depth technical overview of the mechanisms of action of this compound, its detailed effects on metabolic pathways, and key experimental protocols for its study.
Core Mechanism of Action: PPARγ Activation
This compound's primary mechanism of action is its high-affinity binding to and activation of PPARγ.[1][2] This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This binding event initiates the transcription of genes involved in critical metabolic processes.
The activation of PPARγ by this compound leads to a cascade of downstream effects, primarily centered in adipose tissue, which then communicates with other organs like the liver and skeletal muscle to improve overall insulin sensitivity.[3] A key aspect of this compound's action is its ability to inhibit the CDK5-mediated phosphorylation of PPARγ, which is elevated in obesity and contributes to insulin resistance.[7] By preventing this phosphorylation, this compound restores the expression of genes beneficial for metabolic health, such as adiponectin.[6][7]
PPARγ Signaling Pathway
The following diagram illustrates the core signaling pathway initiated by this compound.
Caption: this compound activates the PPARγ/RXR heterodimer, leading to gene transcription.
Impact on Glucose Metabolism
This compound significantly improves glycemic control primarily by enhancing insulin sensitivity in peripheral tissues, particularly adipose tissue, skeletal muscle, and the liver.[8][9]
Enhancement of Insulin Signaling
This compound's activation of PPARγ in adipocytes leads to the increased expression of several key proteins involved in the insulin signaling cascade.[10] This includes the p85α subunit of phosphatidylinositol 3-kinase (PI3K) and GLUT4, the primary insulin-responsive glucose transporter.[3][11] By augmenting these components, this compound potentiates the cellular response to insulin.
Increased Glucose Uptake
A primary effect of improved insulin signaling is the enhanced translocation of GLUT4 to the plasma membrane in adipocytes and muscle cells, leading to increased glucose uptake from the circulation.[3] This is a critical mechanism by which this compound lowers blood glucose levels. Studies have demonstrated a significant improvement in insulin-stimulated glucose metabolism following this compound treatment.[12][13]
Hepatic Glucose Metabolism
This compound also influences hepatic glucose metabolism. It has been shown to reduce basal endogenous glucose production (EGP) and improve the liver's sensitivity to insulin.[8] Furthermore, it can lead to a reduction in liver fat content, which is often associated with hepatic insulin resistance.[12][14]
Quantitative Effects on Glucose Metabolism
| Parameter | Pre-Rosiglitazone | Post-Rosiglitazone (8 mg/day) | Percentage Change | Reference |
| Fasting Plasma Glucose | 195 ± 11 mg/dl | 150 ± 7 mg/dl | ↓ 23% | [8] |
| HbA1c | 8.7 ± 0.4% | 7.4 ± 0.3% | ↓ 15% | [8] |
| Insulin-Stimulated Glucose Metabolism (low-dose insulin clamp) | 45.4 ± 8.2 mg·m⁻²·min⁻¹ | 76.2 ± 9.9 mg·m⁻²·min⁻¹ | ↑ 68% | [12] |
| Basal Endogenous Glucose Production | 3.3 ± 0.1 mg/kg FFM·min | 2.9 ± 0.1 mg/kg FFM·min | ↓ 12% | [8] |
Influence on Lipid Metabolism
This compound exerts profound and multifaceted effects on lipid metabolism, primarily through its actions in adipose tissue.
Adipogenesis and Adipose Tissue Remodeling
This compound is a potent inducer of adipocyte differentiation.[15][16] It promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[10] This leads to an increase in subcutaneous adipose tissue mass.[8] This remodeling of adipose tissue is thought to be a key component of its insulin-sensitizing action, as it provides a safe storage depot for free fatty acids (FFAs), preventing their accumulation in other tissues like muscle and liver where they can cause insulin resistance (lipotoxicity).[12][13] this compound can also promote the development of "brite" or "beige" adipocytes, which have thermogenic potential.[[“]]
Regulation of Lipid Storage and Lipolysis
This compound enhances the capacity of adipocytes to take up and store fatty acids. It upregulates the expression of genes involved in fatty acid transport and triglyceride synthesis, such as CD36 and stearoyl-CoA desaturase.[18] Concurrently, it increases the sensitivity of adipocytes to insulin's anti-lipolytic effect, leading to a decrease in the release of FFAs into the circulation.[12][13] This reduction in circulating FFAs is a major contributor to the improvement in insulin sensitivity in muscle and liver.[8]
Effects on Circulating Lipids and Adipokines
The effects of this compound on the circulating lipid profile can be complex. While it generally leads to a decrease in triglycerides, its effects on LDL and HDL cholesterol are more variable and may differ from other TZDs like pioglitazone.[19][20][21]
A significant and consistent effect of this compound is the marked increase in the secretion of adiponectin from adipocytes.[14][22] Adiponectin is an insulin-sensitizing hormone with anti-inflammatory properties. Conversely, this compound has been shown to decrease the expression and secretion of pro-inflammatory cytokines from adipose tissue, such as IL-6 and resistin.[14][18][22]
Quantitative Effects on Lipid Metabolism
| Parameter | Pre-Rosiglitazone | Post-Rosiglitazone (8 mg/day) | Percentage Change | Reference |
| Fasting Plasma Free Fatty Acids | 735 ± 52 µEq/l | 579 ± 49 µEq/l | ↓ 21% | [8] |
| Hepatic Triglyceride Content | - | - | ↓ ~40% | [12] |
| Serum Adiponectin | - | - | ↑ 168% | [22] |
| Serum Resistin | - | - | ↓ 6% | [22] |
| Serum IL-6 | - | - | ↓ 22% | [22] |
Experimental Protocols
In Vitro Adipocyte Differentiation
This protocol describes the differentiation of 3T3-L1 preadipocytes, a common model for studying adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Medium 1 (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Differentiation Medium 2: DMEM with 10% FBS and 1 µg/mL insulin.
-
This compound (or vehicle control)
Procedure:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Two days post-confluence (Day 0), replace the growth medium with Differentiation Medium 1 containing this compound or vehicle.
-
On Day 2, replace the medium with Differentiation Medium 2 containing this compound or vehicle.
-
From Day 4 onwards, replace the medium every two days with Differentiation Medium 2 containing this compound or vehicle.
-
Adipocyte differentiation, characterized by the accumulation of lipid droplets, is typically observed between days 5 and 8.
-
Lipid accumulation can be visualized and quantified by Oil Red O staining.[23]
In Vitro Lipolysis Assay
This assay measures the release of glycerol and free fatty acids from differentiated adipocytes.
Materials:
-
Differentiated adipocytes (e.g., from the protocol above)
-
Assay Buffer: Phenol red-free DMEM with 2% fatty acid-free BSA
-
Isoproterenol (or other β-adrenergic agonist)
-
Glycerol and Free Fatty Acid quantification kits
Procedure:
-
Wash differentiated adipocytes with PBS.
-
Incubate the cells in Assay Buffer for a baseline period (e.g., 1 hour).
-
Replace the buffer with fresh Assay Buffer containing either vehicle (for basal lipolysis) or a stimulating agent like isoproterenol (for stimulated lipolysis).
-
Collect aliquots of the medium at various time points (e.g., 0, 30, 60, 120 minutes).
-
Measure the concentration of glycerol and free fatty acids in the collected media using commercially available kits.[24][25][26]
-
The rate of lipolysis is calculated from the linear increase in glycerol and FFA concentration over time.
In Vivo Assessment of Insulin Sensitivity: Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[27][28][29]
Workflow Diagram:
Caption: Workflow for the hyperinsulinemic-euglycemic clamp technique.
Brief Description of Procedure:
-
A constant infusion of insulin is administered to achieve a state of hyperinsulinemia.
-
Blood glucose is frequently monitored.
-
A variable infusion of glucose is administered to clamp the blood glucose at a normal (euglycemic) level.
-
The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
Considerations and Controversies
While this compound is effective at improving insulin sensitivity, its use has been associated with side effects, including weight gain, fluid retention, and an increased risk of bone fractures.[6][16] Furthermore, concerns have been raised regarding its cardiovascular safety, with some studies suggesting an increased risk of myocardial infarction and heart failure.[30][31][32][33][34] This has led to restrictions on its use in many countries.
Conclusion
This compound, through its potent activation of PPARγ, profoundly impacts glucose and lipid metabolism. Its primary therapeutic effect, the enhancement of insulin sensitivity, is a result of a complex interplay of actions including the remodeling of adipose tissue, reduction of circulating free fatty acids, and modulation of adipokine secretion. While its clinical use is limited by safety concerns, this compound remains an invaluable research tool for elucidating the intricate roles of PPARγ in metabolic regulation. Understanding its detailed mechanisms of action continues to inform the development of safer and more targeted therapies for type 2 diabetes and other metabolic disorders.
References
- 1. This compound | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARδ regulates glucose metabolism and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medindia.net [medindia.net]
- 7. scispace.com [scispace.com]
- 8. Effect of this compound on glucose and non-esterified fatty acid metabolism in Type II diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of gene expression by activation of the peroxisome proliferator-activated receptor gamma with this compound (BRL 49653) in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. ovid.com [ovid.com]
- 14. Effects of this compound on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absence of an adipogenic effect of this compound on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. academic.oup.com [academic.oup.com]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Metabolic effects of pioglitazone and this compound in patients with diabetes and metabolic syndrome treated with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 24. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Measuring Lipolysis in Adipocytes - JoVE Journal [jove.com]
- 27. joe.bioscientifica.com [joe.bioscientifica.com]
- 28. researchgate.net [researchgate.net]
- 29. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. fda.gov [fda.gov]
- 31. ahajournals.org [ahajournals.org]
- 32. Cardiac safety profile of this compound: a comprehensive meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. cardiovascularnews.com [cardiovascularnews.com]
- 34. researchgate.net [researchgate.net]
A Comprehensive Pharmacological Profile of Rosiglitazone: Mechanism, Clinical Application, and Safety
Executive Summary
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, emerged as a potent insulin-sensitizing agent for the management of type 2 diabetes mellitus (T2DM).[1] Its novel mechanism of action, centered on the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), offered a distinct therapeutic approach by directly targeting insulin resistance, a core pathophysiological defect in T2DM.[2] This guide provides an in-depth technical analysis of the pharmacological profile of this compound, delineating its molecular mechanism, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and the significant safety concerns that ultimately reshaped its therapeutic landscape. We will explore the causality behind its biological effects, from gene transcription to systemic metabolic changes, and provide methodologies for its preclinical evaluation.
Molecular Mechanism of Action: The PPARγ Agonist Pathway
This compound's primary therapeutic effect is mediated through its high-affinity, selective agonism of PPARγ, a nuclear transcription factor.[2][3] PPARγ is most abundantly expressed in adipose tissue but is also found in skeletal muscle, liver, pancreatic β-cells, vascular endothelium, and macrophages, all of which are key sites for insulin action and glucose homeostasis.[1][2]
The PPARγ Signaling Cascade
The activation of PPARγ by this compound initiates a cascade of molecular events that alters the expression of a multitude of genes.[4]
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of the PPARγ nuclear receptor.[1]
-
Conformational Change & Co-repressor Release: In its unliganded state, PPARγ is complexed with co-repressor molecules that possess histone deacetylase activity, maintaining a condensed chromatin structure that represses gene transcription.[4] The binding of this compound induces a conformational change in PPARγ, causing the release of these co-repressors.[4]
-
Heterodimerization and PPRE Binding: The activated PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).[3] This PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5]
-
Co-activator Recruitment and Gene Transcription: The DNA-bound heterodimer recruits a suite of co-activator proteins (e.g., MED1, CBP), which facilitate the initiation of transcription.[6] This leads to the modulation of numerous insulin-responsive genes involved in glucose and lipid metabolism.[3][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Avandia) [ebmconsult.com]
- 3. ClinPGx [clinpgx.org]
- 4. This compound - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute Genome-Wide Effects of this compound on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Rosiglitazone's Role in Insulin Sensitization: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of Rosiglitazone and its core function as an insulin sensitizer. Designed for researchers, scientists, and drug development professionals, this document moves beyond introductory concepts to deliver a detailed mechanistic understanding, supported by field-proven experimental protocols and critical insights into their application.
Section 1: The Molecular Landscape of Insulin Resistance and the Advent of Thiazolidinediones
Insulin resistance, a hallmark of type 2 diabetes mellitus, is a complex metabolic dysregulation where insulin-responsive tissues, primarily skeletal muscle, adipose tissue, and the liver, fail to respond adequately to insulin. This leads to impaired glucose uptake and utilization, resulting in hyperglycemia. At the molecular level, this resistance is often associated with defects in the insulin signaling cascade, lipotoxicity, and chronic inflammation.
The thiazolidinedione (TZD) class of drugs, to which this compound belongs, emerged as a novel therapeutic approach directly targeting the underlying cause of insulin resistance. Unlike other antidiabetic agents that stimulate insulin secretion, TZDs enhance the sensitivity of peripheral tissues to insulin.
Section 2: this compound's Primary Mechanism of Action: PPARγ Agonism
This compound exerts its insulin-sensitizing effects primarily by acting as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[1] The binding of this compound to PPARγ initiates a cascade of transcriptional events that fundamentally reprogram glucose and lipid metabolism.
The PPARγ Signaling Cascade
Upon binding to this compound, PPARγ undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, initiating the transcription of genes involved in insulin signaling, glucose transport, and lipid metabolism.[2]
References
An In-depth Technical Guide to the In-Vitro Effects of Rosiglitazone on Gene Expression
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the in-vitro effects of Rosiglitazone on gene expression. It delves into the molecular mechanisms, key regulated genes and pathways, and provides detailed experimental protocols for studying these effects.
Introduction: Understanding this compound's Impact at the Transcriptional Level
This compound, a member of the thiazolidolidine class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor and transcription factor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and glucose homeostasis.[1][3][4] By binding to and activating PPARγ, this compound modulates the expression of a vast network of genes, leading to its primary clinical effect as an insulin sensitizer.[1][2][5] However, its influence extends beyond metabolic control, with documented effects on inflammation, cell proliferation, and differentiation in various cell types.[1][2][6] This guide will explore the direct and indirect consequences of this compound treatment on gene expression in in-vitro settings, providing a foundational understanding for further research and development.
The Core Mechanism: PPARγ-Mediated Gene Regulation
This compound exerts its effects by entering the cell and binding to the ligand-binding domain of PPARγ located in the nucleus.[1] This binding event induces a conformational change in the PPARγ receptor, leading to the recruitment of coactivator proteins, such as MED1 and CBP.[7][8] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.[4]
Interestingly, this compound's impact is not limited to gene activation. Studies have shown that it can also lead to the repression of certain genes.[7][8] The exact mechanism of repression is multifaceted and can involve competition for binding sites with other transcription factors, such as C/EBPα, or the recruitment of corepressor complexes.[7][8] The ratio of PPARγ to other transcription factors like C/EBPα on gene promoters appears to be a critical determinant of whether a gene is induced or repressed by this compound.[7][8]
Furthermore, this compound has been shown to inhibit the Cdk5-mediated phosphorylation of PPARγ.[3][9] This inhibition selectively restores the expression of certain adipocyte genes, like adiponectin, which are crucial for the beneficial metabolic effects of adipose tissue.[3]
Diagram: The PPARγ Signaling Pathway Activated by this compound
Caption: this compound activates the PPARγ signaling pathway.
Key Genes and Pathways Modulated by this compound In Vitro
This compound treatment leads to significant changes in the expression of a wide array of genes across different cell types. These changes can be broadly categorized into those involved in metabolism, adipogenesis, inflammation, and cell cycle regulation.
Genes Involved in Metabolism and Adipogenesis
As an insulin sensitizer, this compound's primary targets are genes that regulate glucose and lipid metabolism. In adipocytes, it robustly induces the expression of genes involved in fatty acid uptake and storage, and glucose uptake.[1]
| Gene | Function | Effect of this compound | Cell Type(s) | References |
| FABP4 (aP2) | Fatty acid binding and transport | Upregulation | Adipocytes | [7][8] |
| CD36 | Fatty acid translocase | Upregulation | Adipocytes, Macrophages | [10] |
| GLUT4 (SLC2A4) | Insulin-regulated glucose transporter | Upregulation | Adipocytes, Muscle cells | [4] |
| PCK1 | Gluconeogenesis | Upregulation | Adipocytes | [7][8] |
| UCP1 | Thermogenesis in brown/beige adipocytes | Upregulation | Adipocytes | [10][11] |
| ADIPOQ | Adiponectin, an insulin-sensitizing hormone | Upregulation | Adipocytes | [3][12] |
| SCD1 | Stearoyl-CoA desaturase-1, fatty acid synthesis | Normalization in obese models | Kidney | [10] |
| FASN | Fatty acid synthase | Normalization in obese models | Kidney | [10] |
Genes Involved in Inflammation and Cellular Signaling
This compound also exhibits anti-inflammatory properties, in part by modulating the expression of genes involved in inflammatory signaling pathways.[1]
| Gene | Function | Effect of this compound | Cell Type(s) | References |
| TNF-α | Pro-inflammatory cytokine | Downregulation/Node of influence | Adipocytes, Macrophages | [10][13] |
| IL-6 | Pro-inflammatory cytokine | Downregulation | Adipose Tissue | [12] |
| Retn (Resistin) | Adipokine linked to insulin resistance | Downregulation | Adipocytes | [7][8] |
| ACE1 | Angiotensin-converting enzyme | Normalization in obese models | Kidney | [10] |
| PI3K/Akt Pathway | Cell survival and metabolism | Activation/Modulation | Cardiomyocytes, Endothelial cells | [2][14][15] |
| MAPK Pathway | Cell proliferation and apoptosis | Modulation (context-dependent) | Cardiomyocytes, Vascular smooth muscle cells | [2] |
Experimental Workflows for Studying this compound's In-Vitro Effects
A systematic approach is crucial for accurately assessing the impact of this compound on gene expression. The following section outlines a generalized workflow, from cell culture to data analysis.
Diagram: Experimental Workflow for In-Vitro Gene Expression Analysis
Caption: A typical workflow for studying this compound's effects.
Detailed Experimental Protocols
The choice of cell line is paramount and depends on the research question.
-
Adipocyte Models: 3T3-L1 preadipocytes are a widely used model for studying adipogenesis and the effects of this compound.[7][16] Primary human mesenchymal stem cells (hMSCs) can also be differentiated into adipocytes.[17][18]
-
Cardiomyocyte Models: Neonatal rat ventricular myocytes (NRVMs) are a suitable in-vitro model to study the cardiac effects of this compound.[14][19]
-
Hepatic Models: HepG2 cells are a human hepatoma cell line commonly used for in-vitro toxicology and metabolic studies.[20]
-
Other Models: A variety of other cell lines, including those from the kidney, vascular endothelium, and immune system, can be used depending on the specific biological process under investigation.[2][10]
General Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM for 3T3-L1 and HepG2, EMEM for HepG2) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[18][20]
Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50 mM).[21] This stock should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[22]
Working Solution: The stock solution is then diluted in cell culture medium to the desired final concentration immediately before use.[21] It is critical to ensure the final DMSO concentration in the culture medium is non-toxic, generally below 0.1-0.5%.[21] A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Treatment Concentrations and Duration: The effective concentration of this compound can vary depending on the cell type and the endpoint being measured, but typically ranges from 1 µM to 10 µM.[6][7][16][17] Treatment times can range from as short as 30 minutes to several days to capture both acute and chronic effects on gene expression.[7][14][17][19]
Total RNA should be extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[13][23][24] The quality and quantity of the isolated RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for downstream applications.
-
Quantitative Real-Time PCR (qRT-PCR): This is a targeted approach to quantify the expression of a few specific genes of interest.[13][25] It is often used to validate findings from genome-wide analyses.
-
Protocol:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[26][27]
-
Perform qPCR using SYBR Green or TaqMan chemistry with gene-specific primers.
-
Normalize the expression of the target gene to a stable housekeeping gene (e.g., β-actin, GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
-
Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes.[6][10][17]
-
Protocol:
-
Synthesize and label cRNA or cDNA from the isolated RNA.
-
Hybridize the labeled target to a microarray chip containing thousands of gene-specific probes.
-
Wash the chip to remove non-specifically bound target.
-
Scan the chip to detect the fluorescence intensity of each probe.
-
Analyze the raw data to identify differentially expressed genes.
-
-
-
RNA Sequencing (RNA-Seq): This is a high-throughput sequencing method that provides a comprehensive and unbiased view of the transcriptome.[14][19][28]
-
Protocol:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA and convert it into a cDNA library.
-
Sequence the cDNA library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Quantify the expression level of each gene and identify differentially expressed genes.
-
-
Data Analysis and Interpretation
The analysis of high-throughput gene expression data from microarray or RNA-Seq experiments involves several steps:
-
Quality Control: Assess the quality of the raw data.
-
Normalization: Adjust the data to remove technical variations between samples.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between this compound-treated and control groups.[28]
-
Pathway and Functional Enrichment Analysis: Use bioinformatics tools (e.g., DAVID, Ingenuity Pathway Analysis) to identify biological pathways and functions that are over-represented in the list of differentially expressed genes.[10][17][29]
Conclusion
In-vitro studies are indispensable for elucidating the molecular mechanisms underlying the effects of this compound. By carefully designing and executing experiments, researchers can gain valuable insights into the complex gene regulatory networks modulated by this PPARγ agonist. The methodologies and information presented in this guide provide a solid foundation for investigating the multifaceted roles of this compound in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PPARγ activator, this compound: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Candidate genes associated with the effect of this compound on glycemic control and cardiovascular system in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Acute Genome-Wide Effects of this compound on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic this compound therapy normalizes expression of ACE1, SCD1 and other genes in the kidney of obese Zucker rats as determined by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The effects of this compound on the neonatal rat cardiomyocyte transcriptome: a temporal analysis | Hardiman Lab [hardimanlab.org]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. Gene Expression Analyses in Models of this compound-Induced Physiological and Pathological Mineralization Identify Novel Targets to Improve Bone and Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The effects of this compound on the neonatal rat cardiomyocyte transcriptome: a temporal analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-Crystal of this compound With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Anti-diabetic this compound remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activity and molecular targets of pioglitazone via blockade of proliferation, invasiveness and bioenergetics in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. DSpace [research-repository.griffith.edu.au]
- 28. researchgate.net [researchgate.net]
- 29. Candidate genes associated with the effect of this compound on glycemic control and cardiovascular system in the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rosiglitazone In Vitro Cell Culture: A Senior Application Scientist's Guide to Protocols and Mechanistic Insights
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the in vitro use of rosiglitazone. As a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), this compound is an invaluable tool for studying adipogenesis, insulin sensitivity, and related metabolic pathways. This document moves beyond simple step-by-step instructions to offer a deeper understanding of the experimental choices, ensuring the generation of reliable and reproducible data.
Introduction: The Role of this compound in In Vitro Research
This compound, a member of the thiazolidinedione (TZD) class of drugs, exerts its biological effects primarily through the activation of PPARγ, a nuclear receptor that is a master regulator of adipogenesis and is also involved in the modulation of glucose and lipid metabolism.[1][2][3] Its high selectivity for PPARγ makes it a cornerstone for in vitro studies aimed at elucidating the molecular mechanisms of fat cell differentiation, insulin signaling, and the pathophysiology of metabolic diseases like type 2 diabetes.[1][4][5]
The activation of PPARγ by this compound leads to a conformational change in the receptor, promoting its heterodimerization with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6] This transcriptional regulation underlies many of this compound's observed effects in cell culture, including the induction of adipocyte differentiation and the enhancement of glucose uptake.
The PPARγ Signaling Pathway Activated by this compound
The following diagram illustrates the canonical signaling pathway initiated by this compound, leading to the transcriptional regulation of target genes involved in adipogenesis and insulin sensitization.
Caption: this compound activates the PPARγ signaling pathway.
Essential Preparations: this compound Stock and Working Solutions
Proper preparation and storage of this compound solutions are critical for experimental success. Due to its low solubility in aqueous media, a concentrated stock solution in an organic solvent is required.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (typically around 357.44 g/mol , but check the certificate of analysis for the specific batch), calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, you would need 0.357 mg of this compound.
-
Dissolution: Aseptically add the calculated mass of this compound powder to a sterile polypropylene tube. Add the appropriate volume of sterile DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[9]
Protocol for Preparing a Working Solution in Cell Culture Medium
Rationale: The working solution is prepared by diluting the DMSO stock into the cell culture medium immediately before use to ensure stability and minimize DMSO-induced cytotoxicity. The final DMSO concentration should be kept below 0.1% to avoid off-target effects.[10]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions in sterile cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Mix gently by pipetting up and down. Do not vortex, as this can cause shearing of media components.
-
Immediate Use: Use the freshly prepared working solution immediately for treating your cells.
Core Application: Induction of Adipocyte Differentiation
This compound is a potent inducer of adipogenesis in various preadipocyte cell lines, with 3T3-L1 being the most widely used model.[11][12][13][14]
Recommended Cell Lines and Seeding Densities
| Cell Line | Seeding Density (cells/cm²) | Notes |
| 3T3-L1 | 1.5 x 10⁴ | The most common and well-characterized murine preadipocyte cell line for studying adipogenesis.[13][14] |
| hMSCs (human Mesenchymal Stem Cells) | 1 x 10⁴ - 2 x 10⁴ | Multipotent stromal cells that can be differentiated into adipocytes, providing a more physiologically relevant human model.[15] |
| C3H10T1/2 | 1 x 10⁴ | A murine mesenchymal stem cell line capable of differentiating into multiple lineages, including adipocytes.[16][17] |
Protocol for Adipocyte Differentiation of 3T3-L1 Cells
Rationale: This protocol utilizes a standard differentiation cocktail containing insulin, dexamethasone, and IBMX, with the addition of this compound to enhance differentiation efficiency.[12] Insulin promotes glucose uptake and lipid synthesis, dexamethasone is a glucocorticoid that initiates the differentiation program, and IBMX is a phosphodiesterase inhibitor that increases intracellular cAMP levels, further promoting adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Basal Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Bovine Calf Serum (BCS) and 1% penicillin-streptomycin.[13][14]
-
Differentiation Medium (DM): Basal Medium supplemented with 10 µg/mL insulin, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1-2 µM this compound.[1][11]
-
Maintenance Medium (MM): Basal Medium supplemented with 10 µg/mL insulin.[1]
-
Phosphate-Buffered Saline (PBS)
-
Oil Red O staining solution
-
Formalin (10%)
Procedure:
-
Seeding: Seed 3T3-L1 cells in the desired culture vessel and grow in Basal Medium until they reach 100% confluence.
-
Contact Inhibition: Maintain the cells at confluence for an additional 2 days to ensure growth arrest, which is crucial for efficient differentiation.[1]
-
Induction of Differentiation (Day 0): Replace the Basal Medium with Differentiation Medium.
-
Maintenance (Day 2): After 2-3 days of induction, replace the Differentiation Medium with Maintenance Medium.[1][14]
-
Maturation: Continue to culture the cells in Maintenance Medium, replacing the medium every 2-3 days. Lipid droplets should become visible within the cells around day 5-7.[1]
-
Analysis (Day 10-14): The cells are typically considered mature adipocytes between days 10 and 14 and are ready for analysis.
Visualization of Adipocyte Differentiation with Oil Red O Staining
Rationale: Oil Red O is a lipid-soluble dye used to visualize the accumulation of neutral triglycerides in lipid droplets within differentiated adipocytes.
Procedure:
-
Wash: Gently wash the differentiated adipocytes with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash: Wash the fixed cells with water.
-
Dehydration: Add 60% isopropanol to the cells for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to the cells for 10-15 minutes.
-
Wash: Wash the cells with water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets under a microscope.
Functional Assays: Assessing the Effects of this compound
Glucose Uptake Assay using 2-NBDG
Rationale: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) is a fluorescent glucose analog that is taken up by cells through glucose transporters.[18] Its intracellular accumulation can be measured to quantify glucose uptake, providing a functional readout of insulin sensitivity.
Caption: Workflow for a 2-NBDG glucose uptake assay.
Protocol:
-
Cell Culture: Seed and differentiate cells (e.g., 3T3-L1 adipocytes) in a 96-well black, clear-bottom plate.
-
This compound Treatment: Treat the differentiated adipocytes with the desired concentration of this compound for 24-48 hours.[19]
-
Starvation: Wash the cells with PBS and then incubate in serum-free, glucose-free medium for 2-3 hours.[20]
-
Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes to stimulate glucose uptake.[19]
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 20-30 minutes at 37°C.[18][21]
-
Wash: Remove the 2-NBDG containing medium and wash the cells with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[20][21]
Gene Expression Analysis by RT-qPCR
Rationale: this compound-mediated activation of PPARγ leads to changes in the expression of target genes.[22] Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to quantify these changes in mRNA levels.
Key Target Genes:
| Gene | Function | Expected Change with this compound |
| FABP4 (aP2) | Fatty acid binding protein, involved in lipid transport. | Upregulation[1] |
| GLUT4 (SLC2A4) | Insulin-responsive glucose transporter. | Upregulation[23] |
| Adiponectin | Adipokine that enhances insulin sensitivity. | Upregulation |
| Leptin | Adipokine involved in energy homeostasis. | Upregulation[1] |
| IL-6 | Pro-inflammatory cytokine. | Downregulation[23] |
Protocol:
-
Cell Treatment: Treat differentiated adipocytes with this compound for the desired duration (e.g., 6, 12, or 24 hours).[24]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[24]
-
qPCR: Perform qPCR using gene-specific primers for your target genes and a suitable housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression.
Troubleshooting and Key Considerations
-
Cell Health: Ensure the preadipocyte cell line is healthy and not passaged too many times, as this can affect differentiation efficiency.[12]
-
DMSO Toxicity: Always include a vehicle control (DMSO alone) at the same final concentration as your this compound-treated samples to account for any potential solvent effects.[10]
-
Optimal this compound Concentration: The optimal concentration of this compound can vary between cell lines. It is advisable to perform a dose-response experiment to determine the most effective concentration for your specific model.[1]
-
Stability in Media: While generally stable in DMSO stock at -20°C, this compound's stability in cell culture media can be influenced by factors like pH and temperature.[8] Always prepare fresh working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. This compound in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Maleate | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist this compound as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist this compound as a browning reference drug [frontiersin.org]
- 15. Gene Expression Analyses in Models of this compound-Induced Physiological and Pathological Mineralization Identify Novel Targets to Improve Bone and Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. stemcell.com [stemcell.com]
- 18. biopioneer.com.tw [biopioneer.com.tw]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. content.abcam.com [content.abcam.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Effects of chronic this compound therapy on gene expression in human adipose tissue in vivo in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Rosiglitazone Treatment in Diabetic Animal Models
Introduction
Rosiglitazone, a member of the thiazolidolidinedione (TZD) class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][3] As an insulin-sensitizing agent, it has been extensively studied for its efficacy in improving glycemic control in type 2 diabetes.[4] Its primary mechanism involves the activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, which modulates the transcription of genes involved in glucose and lipid metabolism, thereby enhancing tissue sensitivity to insulin.[1][2] This document provides a comprehensive guide for researchers on the application of this compound in preclinical diabetic animal models, detailing its mechanism of action, experimental protocols, and expected outcomes. While this compound has demonstrated efficacy in improving insulin sensitivity, it's important to note that concerns have been raised regarding its cardiovascular safety profile in humans, leading to restrictions on its clinical use.[3][5][6][7][8]
Part 1: Mechanism of Action and Scientific Rationale
PPARγ Agonism and Insulin Sensitization
This compound's therapeutic effects are primarily mediated through its high-affinity binding to and activation of PPARγ.[1][2] PPARγ is a transcription factor that, upon activation by a ligand like this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1]
The activation of PPARγ in adipocytes is central to this compound's insulin-sensitizing effects.[9] It promotes the differentiation of pre-adipocytes into mature, insulin-sensitive adipocytes, which are more efficient at storing free fatty acids (FFAs).[9][10] This leads to a decrease in circulating FFA levels, which in turn alleviates the lipotoxicity that contributes to insulin resistance in skeletal muscle and the liver.[10]
Key PPARγ target genes involved in this process include:
-
Lipoprotein lipase (LPL): Enhances the uptake of fatty acids from circulating triglycerides into adipocytes.[11]
-
Fatty acid translocase (CD36): Facilitates the transport of fatty acids across the cell membrane.[12][13]
-
Adipocyte fatty acid-binding protein (aP2/FABP4): Involved in the intracellular transport of fatty acids.[12][13]
-
Adiponectin: An adipokine that enhances insulin sensitivity in the liver and skeletal muscle.[9][12]
Effects on Insulin Signaling
This compound treatment has been shown to improve downstream insulin receptor signaling.[14] Studies in type 2 diabetic patients have demonstrated that this compound enhances insulin-stimulated tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and increases the association of the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K) with IRS-1.[14] This leads to the activation of the PI3K/Akt signaling pathway, which is crucial for insulin-mediated glucose uptake.[15] Some research suggests that this compound may increase the expression of the insulin receptor itself.[15]
Anti-inflammatory Properties
Beyond its metabolic effects, this compound also exhibits anti-inflammatory properties.[1][2] It can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), leading to a reduction in the expression of inflammatory mediators.[1]
Part 2: Preclinical Animal Models and Experimental Protocols
The choice of animal model is critical for studying the effects of this compound and should be aligned with the specific research question.
Commonly Used Diabetic Animal Models
| Animal Model | Type of Diabetes | Key Characteristics | Rationale for Use with this compound |
| db/db Mouse | Type 2 | Genetic model with a mutation in the leptin receptor, leading to obesity, hyperphagia, insulin resistance, and hyperglycemia.[16] | Represents a polygenic model of obesity and type 2 diabetes, ideal for studying insulin sensitizers.[16][17] |
| Streptozotocin (STZ)-induced Diabetic Mouse/Rat | Type 1 or Type 2 | Chemically induced model where STZ, a pancreatic β-cell toxin, is administered. Low-dose STZ can induce a type 2-like diabetic state with insulin resistance.[18][19][20] | Allows for the study of this compound's effects in a non-genetic model of diabetes and can be used to investigate its impact on diabetic complications.[18][21] |
| ApoE-deficient Mouse with STZ-induced Diabetes | Type 2 Diabetes with Atherosclerosis | A model that combines hyperlipidemia due to the lack of apolipoprotein E with hyperglycemia induced by STZ, leading to accelerated atherosclerosis.[19] | Useful for investigating the direct effects of this compound on the arterial wall and its role in atherosclerosis independent of its glucose-lowering effects.[19] |
Detailed Experimental Protocols
Protocol 2.2.1: this compound Treatment in db/db Mice
This protocol is designed to assess the effects of this compound on glycemic control and metabolic parameters in a genetic model of type 2 diabetes.
Materials:
-
Male db/db mice (e.g., BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermate controls.
-
This compound maleate.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Glucometer and test strips.
-
ELISA kits for insulin, triglycerides, and cholesterol.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Baseline Measurements: At the beginning of the study (e.g., at 6-8 weeks of age), record baseline body weight and collect fasting blood samples (after a 6-hour fast) via tail vein for measurement of glucose, insulin, triglycerides, and cholesterol.
-
Group Allocation: Randomly assign db/db mice to two groups: a vehicle-treated group and a this compound-treated group. Include a group of lean control mice receiving the vehicle.
-
Drug Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally via gavage at a dose of 5-10 mg/kg/day for a duration of 4-8 weeks.[16][22][23] Administer an equivalent volume of the vehicle to the control groups.
-
Monitoring: Monitor body weight and food and water intake weekly. Measure fasting blood glucose levels weekly or bi-weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period. After an overnight fast (16 hours), administer a glucose solution (1.5-2 g/kg) orally.[23] Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration for glucose measurement.[23]
-
Terminal Sample Collection: At the end of the study, euthanize the mice and collect terminal blood samples for the measurement of HbA1c, insulin, and lipid profiles. Harvest tissues such as the liver, adipose tissue (epididymal and subcutaneous), and skeletal muscle for further analysis (e.g., gene expression, histology).
Protocol 2.2.2: this compound Treatment in STZ-Induced Diabetic Mice
This protocol outlines the procedure for evaluating this compound in a chemically induced model of diabetes, which can be useful for studying diabetic complications.
Materials:
-
Male mice (e.g., C57BL/6J or DBA/2J).[18]
-
Streptozotocin (STZ).
-
Citrate buffer (0.1 M, pH 4.5).
-
This compound.
-
Vehicle.
-
Equipment for measuring nerve conduction velocity (NCV) and thermal latency (for neuropathy studies).
Procedure:
-
Diabetes Induction: To induce a type 2-like diabetic state, administer multiple low doses of STZ (e.g., 40-50 mg/kg, intraperitoneally) for five consecutive days.[18][20] To induce a more severe, type 1-like diabetes, a single high dose of STZ (e.g., 150-200 mg/kg, intraperitoneally) can be used. Confirm diabetes by measuring blood glucose levels 72 hours after the final STZ injection; mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Treatment Initiation: Begin this compound treatment two weeks after STZ administration.[18]
-
Drug Administration: Administer this compound orally at a dose of 3-10 mg/kg/day for the desired study duration (e.g., 8-24 weeks).[18]
-
Efficacy Endpoints:
-
Glycemic Control: Monitor fasting blood glucose and HbA1c levels.
-
Diabetic Neuropathy: Assess nerve function by measuring sensory and motor NCVs and thermal latency.[18]
-
Oxidative Stress: Measure markers of oxidative stress, such as dityrosine and hydroxynonenal (HODE), in nerve tissue.[18]
-
Neovascularization: In models of hindlimb ischemia, assess capillary density and capillary/fiber ratio in skeletal muscle.[21]
-
Part 3: Data Interpretation and Expected Outcomes
Quantitative Data Summary
The following table summarizes the expected effects of this compound treatment in diabetic animal models based on published literature.
| Parameter | Animal Model | This compound Dose | Treatment Duration | Expected Outcome | Reference |
| Fasting Blood Glucose | db/db mice | 5 mg/kg/day | 10 days | Significant decrease | [16] |
| Fasting Blood Glucose | db/db mice | 20 mg/kg/day | 5 weeks | Significant improvement in glucose tolerance | [24] |
| Fasting Blood Glucose | db/db mice | 10 mg/kg/day | 8 weeks | Normalized hyperglycemia | [17][23] |
| Serum Insulin | db/db mice | 5 mg/kg/day | 10 days | Significant decrease | [16] |
| Triglycerides | db/db mice | 5 mg/kg/day | 10 days | Decrease | [16] |
| Cholesterol | db/db mice | 5 mg/kg/day | 10 days | Significant decrease | [16] |
| Thermal Latency (Neuropathy) | STZ-diabetic DBA/2J mice | 3 mg/kg/day | 24 weeks | Prevention of thermal hypoalgesia | [18] |
| Nerve Conduction Velocity | STZ-diabetic DBA/2J mice | 3 mg/kg/day | 24 weeks | Improvement | [18] |
| Atherosclerotic Plaque Area | STZ-diabetic ApoE-deficient mice | Not specified | Not specified | Significant reduction | [19] |
Histological and Molecular Analyses
-
Adipose Tissue: Expect to see an increase in the number of smaller, more insulin-sensitive adipocytes. Gene expression analysis should reveal upregulation of PPARγ target genes such as Adipoq (adiponectin), Lpl, and Cd36.[9][12][13]
-
Liver: A reduction in hepatic steatosis is often observed, consistent with improved lipid metabolism.[10]
-
Skeletal Muscle: While PPARγ expression is lower in muscle than in adipose tissue, improvements in insulin-stimulated glucose uptake can be demonstrated.[25]
-
Pancreas: In some models, this compound may preserve pancreatic β-cell function and morphology.[4]
Part 4: Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in adipocytes.
Caption: Experimental workflow for this compound treatment in db/db mice.
Part 5: Conclusion and Future Directions
This compound remains a valuable pharmacological tool for investigating the pathophysiology of insulin resistance and type 2 diabetes in preclinical animal models. Its well-defined mechanism of action through PPARγ agonism allows for the targeted study of metabolic pathways and the development of novel therapeutics. The protocols outlined in this guide provide a framework for conducting robust and reproducible studies to evaluate the efficacy of this compound and other insulin-sensitizing agents. Future research may focus on dissecting the tissue-specific effects of PPARγ activation and exploring the potential of selective PPARγ modulators that retain the therapeutic benefits of this compound while minimizing adverse effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PPARγ activator, this compound: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cardiovascularnews.com [cardiovascularnews.com]
- 6. Cardiac safety profile of this compound: a comprehensive meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue [mdpi.com]
- 10. The effects of this compound on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. This compound produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of this compound and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. This compound treatment of type 2 diabetic db/db mice attenuates urinary albumin and angiotensin converting enzyme 2 excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Treatment Reduces Diabetic Neuropathy in Streptozotocin-Treated DBA/2J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. This compound enhances neovascularization in diabetic rat ischemic hindlimb model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. diabetesjournals.org [diabetesjournals.org]
Application Note: Preparation of Rosiglitazone Stock Solutions for Cell Culture
Introduction: The Role of Rosiglitazone in In Vitro Research
This compound is a high-affinity, selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear transcription factor pivotal in regulating adipocyte differentiation, glucose metabolism, and inflammation.[1][2][3] A member of the thiazolidinedione (TZD) class of drugs, this compound makes cells more responsive to insulin.[1][4] While its clinical use for type 2 diabetes has been restricted due to cardiovascular concerns, it remains an invaluable tool in basic and preclinical research.[5] In cell culture, this compound is widely used to induce adipogenesis in mesenchymal stem cells, study insulin signaling pathways, and investigate the anti-inflammatory effects of PPARγ activation.[2][6]
The accuracy and reproducibility of such experiments hinge on the correct preparation, storage, and application of this compound solutions. Due to its poor aqueous solubility, establishing a reliable, concentrated stock solution is a critical first step. This document provides a detailed, field-proven protocol for preparing, storing, and utilizing this compound stock solutions to ensure experimental integrity and success.
Mechanism of Action: PPARγ Activation
This compound diffuses across the cell membrane and binds to the ligand-binding domain of PPARγ within the nucleus.[1] This binding event induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding recruits co-activator proteins, initiating the transcription of genes involved in insulin sensitivity, lipid metabolism, and adipocyte differentiation.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | 122320-73-4 [chemicalbook.com]
- 5. PPARγ activator, this compound: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Maleate | Cell Signaling Technology [cellsignal.com]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols: Evaluating Rosiglitazone Cytotoxicity with the MTT Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the MTT assay to assess the cytotoxic potential of Rosiglitazone. This document delves into the scientific principles of the assay, offers a detailed, field-proven protocol, and provides insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.
Introduction: The Importance of Cytotoxicity Screening for this compound
This compound is an antidiabetic drug from the thiazolidinedione class that improves insulin sensitivity by acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] While its primary therapeutic role is in managing type 2 diabetes mellitus, understanding its potential for off-target cytotoxicity is a critical aspect of its safety profile and in the exploration of its other potential therapeutic applications, such as its anti-inflammatory effects.[3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[5] It provides a quantitative measure of cellular metabolic activity, which in many cases, correlates with the number of viable cells.[6] This makes it an invaluable tool in preclinical drug development for screening compounds like this compound for potential cytotoxic effects.
The Scientific Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7][8] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of viable cells.[5] Therefore, the amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]
Dead or inactive cells lack the necessary enzymatic activity to convert MTT to formazan.[8] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.[7] A decrease in the absorbance of treated cells compared to untreated control cells indicates a reduction in cell viability, suggesting a cytotoxic effect of the tested compound.[10]
Experimental Design and Key Considerations
A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following factors should be carefully considered when setting up an MTT assay for this compound cytotoxicity testing.
Cell Line Selection
The choice of cell line is dependent on the research question. For general cytotoxicity screening, a panel of cell lines from different tissues is recommended. If investigating a specific organ-related toxicity, a cell line derived from that organ should be used. Ensure that the selected cell lines are well-characterized and maintained in a healthy, logarithmic growth phase.[11]
Optimizing Cell Seeding Density
It is critical to determine the optimal cell seeding density to ensure a linear relationship between cell number and absorbance.[12] A cell titration curve should be performed for each cell line. A typical starting range is 1,000 to 100,000 cells per well in a 96-well plate.[13] The ideal density will yield absorbance values within the linear range of the microplate reader, typically between 0.75 and 1.25.[13]
This compound Concentration Range and Vehicle Controls
A wide range of this compound concentrations should be tested to generate a dose-response curve. This typically involves serial dilutions of a stock solution. The final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept constant across all wells and should be below a non-toxic threshold (typically <0.5%).[12] A vehicle control (cells treated with the solvent at the same final concentration) is essential to account for any solvent-induced cytotoxicity.[12]
Incubation Times
The incubation time for this compound treatment will depend on the expected mechanism of action and the cell line's doubling time. Typical incubation periods range from 24 to 72 hours.[12] The incubation time with the MTT reagent itself is also a critical parameter, generally ranging from 1 to 4 hours, and should be optimized for each cell line to allow for sufficient formazan formation without causing MTT-induced toxicity.[14]
Detailed Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well plates.
Materials and Reagents
-
Cell Lines: Appropriate cell line(s) in logarithmic growth phase.
-
This compound: Stock solution of known concentration dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: As recommended for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics. Consider using a phenol red-free medium during the MTT incubation step to minimize background absorbance.[11][15]
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[16]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[12]
-
Sterile PBS: For washing cells.
-
Equipment: 96-well flat-bottom sterile cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader capable of measuring absorbance at 570 nm.
Experimental Workflow Diagram
Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Determine cell viability (e.g., using Trypan blue exclusion) and perform a cell count.
-
Dilute the cells to the predetermined optimal seeding density in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells, typically in triplicate.
-
Include the following controls on each plate:[12]
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent used.
-
Blank Control: Wells containing medium only (for background absorbance subtraction).
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.[16]
-
Data Analysis and Interpretation
Calculations
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.[16]
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
Data Presentation
Summarize the quantitative data, including mean absorbance values, standard deviations, and calculated cell viability percentages, in a structured table for easy comparison.
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.152 | 0.085 | 100 |
| 1 | 1.135 | 0.079 | 98.5 |
| 10 | 1.098 | 0.091 | 95.3 |
| 50 | 0.876 | 0.063 | 76.0 |
| 100 | 0.543 | 0.048 | 47.1 |
| 200 | 0.211 | 0.032 | 18.3 |
Table 1: Example of summarized data for this compound cytotoxicity.
Dose-Response Curve and IC50 Value
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the IC50 (half-maximal inhibitory concentration) value can be determined. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.
Caption: A conceptual representation of a dose-response curve to determine the IC50 value.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate.[11] |
| Low Absorbance Readings | Low cell density, insufficient MTT incubation time, incomplete formazan solubilization.[11] | Optimize cell seeding density, increase MTT incubation time (1-4 hours), ensure complete mixing after adding DMSO.[11] |
| High Background Absorbance | Microbial contamination, phenol red in the medium, interference from serum components. | Use sterile technique, use phenol red-free medium for MTT incubation, and consider a serum-free medium during the assay.[11] |
| Test Compound Interference | Colored compounds or compounds with reducing/oxidizing properties can interfere with the assay. | Include control wells with the test compound but no cells to assess for direct reduction of MTT. |
Conclusion
The MTT assay is a powerful and reliable method for assessing the in vitro cytotoxicity of this compound. By adhering to a well-optimized protocol and being mindful of the key experimental parameters and potential pitfalls, researchers can generate high-quality, reproducible data. This information is crucial for understanding the safety profile of this compound and for guiding further drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 9. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 10. galaxy.ai [galaxy.ai]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
Application Notes & Protocols: Rosiglitazone Dosage and Administration in Murine Studies
Preamble: Understanding Rosiglitazone in a Preclinical Context
This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. As an insulin-sensitizing agent, its primary mechanism of action involves modulating gene transcription to improve insulin sensitivity in key metabolic tissues, namely adipose tissue, skeletal muscle, and the liver[1][3][4]. In preclinical research, this compound is an invaluable tool for investigating the pathophysiology of metabolic diseases, including type 2 diabetes, insulin resistance, and related complications. Its use in mouse models has been instrumental in elucidating the roles of PPARγ in glucose homeostasis, lipid metabolism, adipogenesis, and inflammation[1][4][5].
The antidiabetic activity of this compound has been demonstrated in numerous animal models of type 2 diabetes, where it effectively reduces hyperglycemia and hyperinsulinemia[4]. This guide provides researchers with a comprehensive overview of dosing strategies, administration protocols, and critical experimental considerations to ensure the robust and reproducible use of this compound in mice.
Mechanism of Action: The PPARγ Signaling Cascade
To design effective experiments, it is crucial to understand how this compound exerts its effects at a molecular level. This compound diffuses into the cell and binds to the nuclear receptor PPARγ. This binding event induces a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This activated complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[6].
This binding modulates the transcription of hundreds of genes, leading to several key physiological outcomes:
-
Enhanced Insulin Sensitivity: Upregulation of genes like the glucose transporter GLUT4 increases glucose uptake in muscle and adipose tissue[1][7].
-
Regulation of Lipid Metabolism: It influences genes involved in fatty acid uptake, transport, and storage, contributing to the clearance of lipids from circulation[3].
-
Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, and its activation by this compound promotes the differentiation of preadipocytes into mature fat cells[8].
-
Anti-inflammatory Effects: The PPARγ-RXR complex can also repress the activity of pro-inflammatory transcription factors, such as NF-κB, thereby downregulating the expression of inflammatory mediators[3][6].
Dosage and Administration Strategies
The selection of an appropriate dose and administration route is paramount for study success and depends heavily on the specific mouse model, disease state, and research question.
Common Dosing Regimens
Dosages reported in the literature vary widely. Lower doses are often used for metabolic studies in sensitive models like ob/ob mice, while higher doses may be required for oncology or severe disease models. It is always recommended to perform a pilot study to determine the optimal dose for a specific experimental context.
| Dose (mg/kg/day) | Mouse Model | Administration Route | Study Focus | Reference |
| 1 | ob/ob | Not specified | Liver histology, mitochondrial function | [9] |
| 1.04 | KKAy | Oral Gavage | Hyperglycemia, Insulin Resistance | [10] |
| 5 - 10 | Goto-Kakizaki (Rat) | Oral Gavage | Pharmacokinetics/Pharmacodynamics | [5] |
| 5 - 25 | Swiss-Webster | Mixed in Feed | Bone Loss, Osteoblast Differentiation | [11] |
| 10 | C57BL/6 | Intravenous Injection | Cardiotoxicity | [12] |
| 25 | Transgenic (Renin/Angiotensinogen) | Oral Gavage | Vascular Function, Blood Pressure | [13] |
| 150 | Athymic Nude | Not specified | Neuroblastoma Xenograft | [14] |
Routes of Administration
-
Oral Gavage (p.o.): This is the most common and precise method for delivering a specific dose. It ensures that each animal receives the intended amount of the compound. Given this compound's elimination half-life of 3-4 hours, daily gavage is standard practice to maintain therapeutic exposure[2][15].
-
Dietary Admixture: Incorporating this compound into powdered chow is a less stressful, long-term administration method. However, it offers less control over the exact dose consumed, as it depends on the animal's daily food intake, which can vary. This method is suitable for chronic studies where precise daily dosing is less critical than sustained exposure[11][16].
-
Intravenous (i.v.) Injection: While less common for chronic studies, i.v. administration is used for acute experiments, such as pharmacokinetic analyses or investigations into immediate physiological responses, as it bypasses absorption and provides 100% bioavailability[12].
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Causality: this compound maleate is poorly soluble in neutral aqueous solutions but readily dissolves in acidic buffers or can be prepared as a homogenous suspension in a suitable vehicle[4]. The choice of vehicle is critical to ensure consistent delivery and bioavailability. A suspension in carboxymethyl cellulose (CMC) is a widely accepted standard for preclinical oral dosing.
Materials:
-
This compound maleate powder
-
Vehicle: Sterile 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC) in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated balance
-
Vortex mixer and/or sonicator
Procedure:
-
Dose Calculation: Determine the final concentration needed. For example, to administer a 10 mg/kg dose in a volume of 10 mL/kg, a final concentration of 1 mg/mL is required.
-
Weighing: Accurately weigh the required amount of this compound maleate powder.
-
Vehicle Addition: Add a small amount of the 0.5% CMC vehicle to the powder to create a paste. This prevents clumping.
-
Suspension: Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Homogenization (Optional): For higher concentrations or if the suspension is not uniform, sonicate the mixture briefly.
-
Storage: Prepare the suspension fresh daily. Store at 4°C, protected from light, for the duration of the day's dosing. Vortex thoroughly before each gavage to re-suspend the compound.
Protocol 2: Administration via Oral Gavage
Trustworthiness: Proper oral gavage technique is essential to prevent injury to the animal and ensure the compound is delivered to the stomach, not the lungs. This protocol must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriate-sized feeding needle (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringe
Procedure:
-
Preparation: Vortex the this compound suspension vigorously to ensure uniformity. Draw the calculated volume into the syringe.
-
Animal Restraint: Firmly but gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Needle Insertion: Gently insert the feeding needle into the side of the mouth, passing it over the tongue and along the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.
-
Compound Delivery: Once the needle is properly positioned in the stomach, slowly depress the syringe plunger to deliver the suspension.
-
Withdrawal: Smoothly remove the feeding needle.
-
Monitoring: Briefly monitor the animal after the procedure to ensure there are no signs of distress or respiratory difficulty.
Experimental Workflow & Key Considerations
A well-designed study includes careful planning from animal selection to endpoint analysis. This workflow ensures that results are both valid and reproducible.
Critical Considerations:
-
Animal Models: Select a model that is appropriate for the research question. For example, db/db mice are a model of severe type 2 diabetes with robust insulin resistance[17], whereas STZ-treated mice model insulin-deficient diabetes[18].
-
Control Groups: A vehicle-only control group is mandatory to differentiate the effects of this compound from the vehicle and the administration procedure itself.
-
Monitoring for Side Effects: this compound is associated with known side effects that must be monitored.
-
Weight Gain and Fluid Retention: This is a common, dose-related effect. Monitor body weight regularly[19]. Edema may also occur[20].
-
Hepatotoxicity: While rare in humans, some mouse models show sensitivity to TZD-induced hepatosteatosis[21]. It is advisable to monitor liver enzymes (e.g., ALT) at the end of the study[20].
-
Bone Fractures: Long-term use in humans has been linked to an increased risk of fractures, particularly in women[22]. Studies in mice have shown that this compound can cause bone loss by suppressing osteoblast differentiation[11]. This should be a consideration in chronic studies.
-
Cardiovascular Effects: The cardiovascular safety of this compound has been a subject of controversy. While some animal studies show protective effects, others have demonstrated cardiotoxicity, particularly at high doses[12][23].
-
References
- 1. This compound (Avandia) [ebmconsult.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Modeling Disease Progression and this compound Intervention in Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by this compound Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-Crystal of this compound With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. In vivo effects of this compound in a human neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The PPARγ Agonist this compound Impairs Colonic Inflammation in Mice with Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound treatment of type 2 diabetic db/db mice attenuates urinary albumin and angiotensin converting enzyme 2 excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound treatment reduces diabetic neuropathy in streptozotocin-treated DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ec.europa.eu [ec.europa.eu]
- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. reference.medscape.com [reference.medscape.com]
- 23. PPARγ activator, this compound: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rosiglitazone in Non-alcoholic Fatty Liver Disease (NAFLD) Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of rosiglitazone in the study of non-alcoholic fatty liver disease (NAFLD). This document details the scientific rationale, experimental design considerations, and detailed protocols for both in vitro and in vivo models.
Introduction: The Rationale for this compound in NAFLD Studies
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely linked to metabolic syndrome, obesity, and type 2 diabetes.[1] Its spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological feature of NAFLD is insulin resistance.[1]
This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a critical role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.[2][3] The primary mechanism of action of this compound involves improving insulin sensitivity in peripheral tissues, particularly adipose tissue, and reducing hepatic glucose output.[1] This insulin-sensitizing effect makes this compound a valuable tool for investigating the underlying mechanisms of NAFLD and for evaluating potential therapeutic strategies.
Causality Behind Experimental Choices:
The use of this compound in NAFLD research is predicated on its ability to modulate key pathways implicated in the disease's progression. By activating PPARγ, this compound influences:
-
Insulin Signaling: It enhances insulin sensitivity, which is a central aspect of NAFLD pathogenesis.[1][4]
-
Adipose Tissue Function: It promotes the differentiation of adipocytes and the storage of fatty acids in adipose tissue, thereby reducing the flux of free fatty acids to the liver (lipotoxicity).
-
Hepatic Lipid Metabolism: The effects on the liver are complex and can be dose and context-dependent. While it can reduce hepatic steatosis by improving systemic insulin sensitivity, some studies suggest that direct activation of hepatic PPARγ might, under certain conditions, promote fat accumulation.[5][6]
-
Inflammation: PPARγ activation has anti-inflammatory effects, which are relevant to the progression from simple steatosis to NASH.[2]
Key Signaling Pathway: this compound and PPARγ Activation
This compound exerts its effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in glucose and lipid metabolism.
Caption: this compound activates the PPARγ signaling pathway.
Experimental Protocols
In Vitro Studies: Modeling Hepatic Steatosis
In vitro models are essential for dissecting the direct cellular effects of this compound on hepatocytes.
Objective: To induce lipid accumulation (steatosis) in a hepatocyte cell line and assess the effect of this compound treatment.
Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used.
Protocol: Induction of Steatosis and this compound Treatment
-
Cell Seeding: Plate HepG2 cells in a suitable culture plate (e.g., 6-well or 24-well) at a density that will result in 70-80% confluency at the time of treatment.
-
Induction of Steatosis: Prepare a fatty acid solution (e.g., a 2:1 molar ratio of oleic acid to palmitic acid complexed to bovine serum albumin - BSA). A common working concentration is 1 mM total fatty acids.
-
Treatment:
-
Control Group: Cells treated with vehicle (e.g., DMSO).
-
Steatosis Group: Cells treated with the fatty acid solution.
-
This compound Group: Cells co-treated with the fatty acid solution and this compound. A typical concentration range for this compound in in vitro studies is 1-10 µM.[3]
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Lipid Accumulation:
Protocol: Oil Red O Staining for Intracellular Lipids
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.[7]
-
Staining:
-
Washing: Wash with 60% isopropanol, followed by several washes with distilled water to remove excess stain.[8]
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1-2 minutes for better visualization.[9]
-
Visualization: Observe the cells under a microscope. Lipid droplets will appear as red-orange structures.
-
Quantification: For quantitative analysis, the Oil Red O stain can be eluted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 500 nm.[7]
-
In Vivo Studies: Animal Models of NAFLD
In vivo studies are crucial for understanding the systemic effects of this compound on NAFLD in the context of a whole organism.
Animal Model: C57BL/6 mice fed a high-fat diet (HFD) are a widely used model to induce obesity, insulin resistance, and hepatic steatosis, mimicking key features of human NAFLD.[1][10]
Experimental Workflow:
Caption: A typical experimental workflow for in vivo NAFLD studies.
Protocol: Induction of NAFLD and this compound Administration
-
Animal Model: Use male C57BL/6 mice, 6-8 weeks old.
-
Diet:
-
This compound Administration: Following the induction period, divide the HFD-fed mice into two groups:
-
Monitoring: Throughout the treatment period, monitor body weight, food intake, and perform glucose and insulin tolerance tests to assess metabolic changes.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and tissues (liver, adipose tissue) for further analysis.
Data Analysis and Expected Outcomes
Biochemical Analysis
A panel of biochemical assays should be performed on serum or plasma samples to assess liver function and metabolic parameters.
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Alanine Aminotransferase (ALT) | Decrease | A key indicator of hepatocellular injury.[11][12] |
| Aspartate Aminotransferase (AST) | Decrease | Another marker of liver damage.[11][12] |
| Fasting Glucose & Insulin | Decrease | Reflects improved insulin sensitivity.[1][4] |
| Triglycerides (TG) | Decrease | Indicates improved lipid metabolism.[1][13] |
| Total Cholesterol | Variable | May not be significantly altered.[1][13] |
Histological Analysis of Liver Tissue
Histological examination of liver sections is critical for assessing the severity of steatosis and fibrosis.
Protocol: Sirius Red Staining for Collagen (Fibrosis)
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.[14]
-
Staining: Incubate the sections in Picro-Sirius Red solution for 60 minutes.[15]
-
Washing: Briefly rinse in two changes of acetic acid solution.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and clear in xylene before mounting.
-
Visualization: Collagen fibers will be stained red. Under polarized light, thicker collagen fibers appear bright red or yellow, while thinner fibers appear green.
Expected Histological Outcomes:
| Stain | Parameter Assessed | Expected Outcome with this compound |
| Hematoxylin & Eosin (H&E) | Overall liver morphology, inflammation, ballooning | Improvement in steatosis and inflammation.[1] |
| Oil Red O (on frozen sections) | Lipid accumulation (steatosis) | Significant reduction in lipid droplets.[1] |
| Sirius Red | Collagen deposition (fibrosis) | Potential reduction in early-stage fibrosis.[16] |
Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of genes involved in lipid metabolism, inflammation, and fibrosis in liver and adipose tissue.
Target Genes of Interest:
| Tissue | Gene | Function | Expected Change with this compound |
| Liver | SREBP-1c | Lipogenesis | Decrease[17] |
| FASN | Fatty acid synthesis | Decrease[17] | |
| TNF-α | Pro-inflammatory cytokine | Decrease[16] | |
| Col1a1 | Collagen synthesis (fibrosis) | Decrease[16] | |
| Adipose Tissue | Adiponectin | Insulin-sensitizing adipokine | Increase[4][18] |
| LPL (Lipoprotein Lipase) | Triglyceride hydrolysis | Increase[18] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of appropriate controls (vehicle-treated, diet-induced disease models) is essential for interpreting the effects of this compound. Furthermore, the multi-faceted approach of combining biochemical, histological, and molecular analyses provides a robust system for cross-validating the observed outcomes. For instance, a decrease in serum ALT levels should correlate with reduced inflammation and steatosis observed in histological sections.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the pathophysiology of NAFLD. Its well-defined mechanism of action as a PPARγ agonist allows for targeted studies on the roles of insulin resistance, lipid metabolism, and inflammation in the progression of this disease. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to design and execute rigorous and reproducible experiments, ultimately contributing to a better understanding of NAFLD and the development of novel therapeutic interventions.
References
- 1. Combination of vildagliptin and this compound ameliorates nonalcoholic fatty liver disease in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Genome-Wide Effects of this compound on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by this compound Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Dual Outcomes of this compound Treatment on Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 9. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. biochemjournal.com [biochemjournal.com]
- 12. Biochemical Profile of Nonalcoholic Fatty Liver Disease Patients in Eastern India with Histopathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. Sirius Red staining of murine tissues [protocols.io]
- 15. med.emory.edu [med.emory.edu]
- 16. researchgate.net [researchgate.net]
- 17. This compound Activates AMPK and Improves Non-Alcoholic Fatty Liver Disease in OLETF Rats. [e-dmj.org]
- 18. This compound increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Rosiglitazone in Cancer Cell Line Research
I. Introduction: Repurposing a Metabolic Modulator for Oncology
Rosiglitazone, a high-affinity synthetic agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), is a well-established therapeutic agent for type II diabetes.[1][2][3] Its primary clinical function involves enhancing insulin sensitivity. However, a substantial body of preclinical evidence has illuminated its potent anti-neoplastic properties, sparking significant interest in its application for oncology research.[4][5] PPARγ, a ligand-activated transcription factor, is not only a master regulator of metabolism but also plays a critical role in cell differentiation, proliferation, and apoptosis, making it a compelling target in cancer biology.[1][6]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. The goal is to provide a robust framework for utilizing this compound in cancer cell line models, from understanding its complex mechanisms of action to implementing validated, step-by-step experimental protocols.
II. The Dual Mechanism of this compound in Cancer Cells
This compound exerts its anti-cancer effects through two distinct, yet often convergent, signaling paradigms: PPARγ-dependent genomic regulation and PPARγ-independent modulation of key cellular kinases. Dissecting these pathways is crucial for accurate data interpretation.
A. PPARγ-Dependent Pathway: Genomic Control of Cell Fate
The canonical mechanism of this compound involves its binding to and activation of the PPARγ nuclear receptor. This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This genomic action alters the transcription of a suite of genes that collectively suppress a malignant phenotype.
A key validated pathway involves the upregulation of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) .[7][8] Increased PTEN expression antagonizes the pro-survival PI3K/Akt signaling cascade , leading to decreased Akt phosphorylation and, consequently, inhibition of cell proliferation and induction of apoptosis.[2][7] The use of a specific PPARγ antagonist, such as GW9662, can effectively block these effects, confirming the pathway's dependence on PPARγ activation.[7][8]
References
- 1. This compound induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Risk of Cancer: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis [frontiersin.org]
- 7. This compound suppresses human lung carcinoma cell growth through PPARgamma-dependent and PPARgamma-independent signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Guide: Dissolving and Using Rosiglitazone Maleate for In Vitro Assays
From the Bench of a Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Rosiglitazone Maleate into their in vitro experiments. My goal is to provide you not just with protocols, but with the underlying scientific reasoning to help you navigate the unique challenges this compound presents, ensuring the integrity and reproducibility of your data.
This compound Maleate is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, insulin sensitivity, and inflammation.[1][2] Its utility in research is vast, but its physicochemical properties, particularly its poor aqueous solubility at physiological pH, are a common source of experimental variability. This guide will address these issues head-on.
Part 1: Frequently Asked Questions & Solubility Profile
This section addresses the most common initial questions regarding the handling of this compound Maleate.
Q1: What is the primary mechanism of action for this compound, and why is it relevant for my experiments?
This compound is a member of the thiazolidinedione (TZD) class of drugs.[2] Its primary mechanism involves high-affinity binding to and activation of PPARγ.[3][4][5] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, and inflammatory responses.[6][7]
Understanding this pathway is critical because it dictates the compound's expected biological effects, such as inducing adipocyte differentiation or reducing inflammatory cytokine expression.[1][8] Any experimental readout should be interpreted in the context of this signaling cascade.
Caption: this compound activates the PPARγ signaling pathway.
Q2: I've heard this compound Maleate is difficult to dissolve. Why is that?
The difficulty arises from its pH-dependent solubility. This compound Maleate is a weak base that is readily soluble in acidic aqueous conditions (e.g., pH 2.3).[9][10] However, its solubility dramatically decreases as the pH rises towards the neutral, physiological range (pH 7.2-7.4) used in most cell culture experiments.[10] Direct dissolution in phosphate-buffered saline (PBS) or standard cell culture media will inevitably lead to precipitation, rendering the compound inactive and yielding unreliable results. Therefore, using an organic solvent to create a concentrated stock solution is the mandatory first step.
Q3: What are the best solvents for creating a stock solution of this compound Maleate?
Dimethyl sulfoxide (DMSO) is the most highly recommended and widely used solvent for preparing this compound Maleate stock solutions for in vitro use. Dimethylformamide (DMF) is also effective. Ethanol can be used, but the achievable concentration is significantly lower.
Table 1: Solubility of this compound Maleate in Common Laboratory Solvents
| Solvent | Reported Solubility Range | Key Considerations | Source(s) |
|---|---|---|---|
| DMSO | 3 mg/mL to >95 mg/mL | Highly Recommended. Use fresh, anhydrous DMSO as moisture can reduce solubility. The wide range may reflect different purity levels and experimental conditions. | [1][3][10][11][12] |
| DMF | ~10 mg/mL | A suitable alternative to DMSO. | [1][3][11] |
| Ethanol | 0.25 mg/mL to 6 mg/mL | Lower solubility limits its use for highly concentrated stocks. | [3][10][11][12] |
| Water / PBS (pH 7.2) | Insoluble / Sparingly Soluble | Not recommended for stock solutions. Precipitation is expected. |[10][11][12] |
Part 2: Experimental Protocols & Workflows
Adherence to a validated protocol is crucial for success. The following sections provide step-by-step methodologies for preparing and using this compound Maleate.
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
Rationale: Creating a high-concentration stock in DMSO allows for minimal solvent addition to your final culture medium, thereby reducing the risk of solvent-induced cytotoxicity. A 10 mM concentration is a convenient and widely cited standard.[1]
Materials:
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: Determine the required volume of DMSO. To prepare a 10 mM (0.010 mol/L) solution from 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 473.5 g/mol ) = 0.001056 L
-
Volume = 1.06 mL [1]
-
-
Weighing: Accurately weigh 5 mg of this compound Maleate powder and place it into a sterile vial.
-
Expert Tip: For maximum recovery, centrifuge the original manufacturer's vial briefly before opening to ensure all powder is at the bottom.[9]
-
-
Dissolution: Add 1.06 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but it is often not necessary with high-quality DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C .
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Rationale: The most common point of failure is adding the concentrated DMSO stock directly to the cell culture medium, which causes the compound to "crash out" of solution. The correct method is a serial dilution that gradually acclimates the compound to the aqueous environment.
Caption: Workflow for preparing working solutions to prevent precipitation.
Procedure:
-
Determine Final Concentrations: Decide on the final concentration of this compound Maleate and the maximum allowable final DMSO concentration for your cells (typically ≤0.1%).
-
Prepare Intermediate Dilution (e.g., 100 µM):
-
Pipette a small volume (e.g., 198 µL) of serum-free cell culture medium into a sterile tube.
-
Add a corresponding small volume of your 10 mM DMSO stock (e.g., 2 µL for a 1:100 dilution to 100 µM) directly into the serum-free medium while gently vortexing or flicking the tube.
-
Causality: This step creates a solution with a much lower DMSO concentration, allowing the compound to remain solubilized as it is introduced to an aqueous environment. Using serum-free media initially can reduce protein binding-related precipitation.[13]
-
-
Prepare Final Working Solution (e.g., 10 µM):
-
Add the required volume of the intermediate dilution to your final volume of complete (serum-containing) cell culture medium.
-
Example: To make 1 mL of 10 µM solution, add 100 µL of the 100 µM intermediate dilution to 900 µL of complete medium. The final DMSO concentration in this example would be a negligible 0.01%.
-
-
Vehicle Control: Always prepare a vehicle control by performing the exact same dilutions with DMSO that does not contain this compound Maleate. This is essential to confirm that any observed effects are due to the compound and not the solvent.
Part 3: Troubleshooting Common Issues
Q4: I followed the protocol, but I still see a precipitate in my culture plate wells. What's wrong?
-
Issue: Precipitation after incubation.
-
Cause 1: Concentration Exceeds Solubility Limit: Even with proper dilution, the final concentration of this compound Maleate might be too high for long-term stability in the complex biological milieu of cell culture medium, especially with high serum content and secreted factors.
-
Solution 1: Test a lower concentration range. Verify the solubility limit in your specific media formulation by preparing a serial dilution and observing it for 24 hours at 37°C.
-
Cause 2: Media Evaporation: In multi-well plates, evaporation from outer wells can concentrate salts and the compound, leading to precipitation.[14]
-
Solution 2: Ensure proper humidification in your incubator. Use sterile, sealable plates or fill the outer wells with sterile PBS or water to create a moisture barrier.
Q5: How should I store my solutions?
Proper storage is non-negotiable for data integrity.
Table 2: Storage Conditions and Stability
| Formulation | Storage Temperature | Stability | Rationale & Key Considerations | Source(s) |
|---|---|---|---|---|
| Lyophilized Powder | Room Temperature | ~24 months | Must be stored desiccated to prevent hydration. | [1] |
| DMSO Stock Solution | -20°C | ~3 months | Aliquot to avoid freeze-thaw cycles. | [1][5] |
| Aqueous Working Solution | 2-8°C or 37°C | < 24 hours | Not recommended for storage. Prepare fresh for each experiment due to poor stability and high risk of precipitation. |[11][15] |
Q6: My MTT/XTT assay shows decreased signal, but my cells look fine under the microscope. Is the compound toxic?
-
Issue: Discrepancy between metabolic assays and cell morphology/counts.
-
Cause: Not necessarily. This compound is known to cause G1 phase cell cycle arrest in some cell types.[16][17] Cells arrested in their cycle may be viable but have a lower metabolic rate. Tetrazolium-based assays (like MTT, XTT, WST-1) measure metabolic activity, not cell number directly. Therefore, a drop in signal could reflect a cytostatic (growth-inhibiting) effect rather than a cytotoxic (cell-killing) one.
-
Solution:
-
Validate with a Direct Cell Count: Use a method like Trypan Blue exclusion with a hemocytometer or an automated cell counter to measure viable cell numbers directly.
-
Perform a Cell Cycle Analysis: Use propidium iodide staining followed by flow cytometry to confirm if the compound is inducing cell cycle arrest in your specific cell line.[16] This provides a mechanistic explanation for the metabolic assay results.
-
References
- 1. This compound Maleate | Cell Signaling Technology [cellsignal.com]
- 2. This compound | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Maleate | CAS 155141-29-0 | Insulin sensitizer | StressMarq Biosciences Inc. [stressmarq.com]
- 5. 罗格列酮 A thiazolidinedione compound that acts as an anti-diabetic agent and serves as a potent and selective agonist of peroxisome proliferator-activated receptor-γ (PPARγ) (Kd ~40 nM) in fat cells. | Sigma-Aldrich [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. This compound activation of PPARgamma suppresses fractalkine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
- 9. usbio.net [usbio.net]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by this compound Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Rosiglitazone Concentration Optimization for Adipocyte Differentiation: A Technical Guide
Welcome to the technical support center for optimizing rosiglitazone concentration in your adipocyte differentiation protocols. As a synthetic agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), this compound is a cornerstone of in vitro adipogenesis. However, its efficacy is highly dependent on achieving the optimal concentration, which can vary significantly between cell types and even experimental conditions.
This guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to troubleshooting and refining your experiments. We move beyond simple step-by-step instructions to explain the underlying principles, ensuring your protocols are both robust and reproducible.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the use of this compound in adipocyte differentiation.
Q1: What is the mechanism of action for this compound in adipogenesis?
This compound is a high-affinity agonist for PPARγ, a nuclear receptor that acts as a master transcriptional regulator of adipogenesis. Upon binding, this compound induces a conformational change in PPARγ, leading to the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This process initiates a transcriptional cascade, upregulating genes crucial for the adipocyte phenotype, including those involved in lipid metabolism (e.g., fatty acid-binding protein 4, FABP4) and insulin sensitivity (e.g., glucose transporter type 4, GLUT4).
Q2: What is a typical starting concentration range for this compound?
The optimal concentration of this compound can vary widely depending on the cell type being used. For commonly used preadipocyte cell lines like 3T3-L1, concentrations typically range from 0.1 µM to 10 µM. For primary cells, such as human mesenchymal stem cells (hMSCs), a similar range is often effective, though empirical determination is crucial. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and lot.
Q3: How long should my cells be exposed to this compound?
The duration of this compound treatment depends on the overall differentiation protocol. In many standard protocols, this compound is included in the "differentiation medium" for the initial 2-4 days, after which the cells are switched to a "maturation medium" which may or may not contain the compound at a lower concentration. Continuous exposure throughout the entire differentiation period (typically 7-14 days) can sometimes lead to an overaccumulation of lipids and cellular stress.
Q4: Can this compound be cytotoxic?
Yes, at high concentrations, this compound can exhibit cytotoxicity. This is often observed as reduced cell viability, detachment from the culture plate, or altered morphology. The cytotoxic threshold is cell-type dependent. This is a key reason why a dose-response analysis is critical, as it allows you to identify a concentration that maximizes differentiation while minimizing cell death.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the optimization of this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| Low Differentiation Efficiency | Sub-optimal this compound Concentration: The concentration may be too low to effectively activate PPARγ and initiate the adipogenic cascade. | Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 0.01 µM to 20 µM) to identify the EC50 (half-maximal effective concentration) for your specific cell type. See the detailed protocol below. |
| Poor Cell Health: Preadipocytes that are over-confluent or have been passaged too many times may lose their differentiation potential. | Optimize Cell Culture Conditions: Ensure cells are plated at the correct density and are not used beyond their recommended passage number. | |
| High Cell Death/Toxicity | This compound Concentration Too High: Excessive activation of PPARγ or potential off-target effects can lead to cellular stress and apoptosis. | Reduce this compound Concentration: Based on your dose-response data, select a concentration that is on the higher end of the effective range but below the level where toxicity is observed. |
| Inconsistent Results Between Experiments | Reagent Variability: Differences in the potency of this compound lots or the quality of other media components (e.g., serum) can affect outcomes. | Aliquot and Test New Reagents: Aliquot new lots of this compound and other critical reagents to minimize freeze-thaw cycles. When introducing a new lot, perform a side-by-side comparison with the old lot to ensure consistency. |
| High Background Staining (Oil Red O) | Non-Specific Lipid Accumulation: This can occur if the basal media has a high lipid content or if the cells are stressed. | Optimize Basal Media and Staining Protocol: Ensure your staining protocol includes adequate wash steps to remove unbound dye. Consider using a serum lot that has been pre-screened for low background in adipogenesis assays. |
Key Experimental Protocols & Visualizations
This compound/PPARγ Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by this compound binding to PPARγ, leading to the transcription of genes responsible for the adipocyte phenotype.
Caption: this compound activates the PPARγ-RXR heterodimer, initiating gene transcription and driving adipogenesis.
Protocol: Dose-Response Experiment for this compound Optimization
This protocol provides a framework for determining the optimal this compound concentration using Oil Red O staining as the primary endpoint.
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1)
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding: Plate preadipocytes in a multi-well plate (e.g., 24-well) at a density that will allow them to reach 100% confluence within 2-3 days.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation medium containing varying concentrations of this compound. It is recommended to test a range of at least 6-8 concentrations (e.g., 0, 0.01, 0.1, 0.5, 1, 5, 10, 20 µM). Include a "vehicle control" (DMSO only) to account for any solvent effects.
-
Maturation: After 2-3 days, replace the differentiation medium with maturation medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin) for an additional 4-8 days. Replenish the medium every 2-3 days.
-
Oil Red O Staining:
-
Wash cells gently with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash extensively with water to remove unbound stain.
-
-
Quantification:
-
Visually inspect the wells under a microscope and capture images.
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at approximately 490-520 nm using a spectrophotometer.
-
-
Data Analysis: Plot the absorbance values against the corresponding this compound concentrations. Fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the EC50.
Experimental Workflow: this compound Dose-Response
The following diagram outlines the key steps for a successful dose-response experiment.
Caption: Workflow for determining the optimal this compound concentration for adipocyte differentiation.
Troubleshooting off-target effects of Rosiglitazone in experiments
Technical Support Center: Rosiglitazone Experimental Protocols
Welcome to the technical support center for researchers utilizing this compound. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of working with this potent PPARγ agonist and ensure the scientific integrity of your results. My aim is to equip you with the knowledge to distinguish between on-target, PPARγ-mediated effects and potential off-target artifacts, a critical consideration for any experiment involving this compound.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when designing experiments with this compound.
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity synthetic agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor.[1][2] Upon binding, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, adipogenesis, and inflammation.[1][2][3]
Q2: What are the known major off-target effects of this compound?
The most frequently reported off-target effects of this compound, particularly at supratherapeutic concentrations, are mitochondrial dysfunction and the induction of oxidative stress.[4][5][6] These effects can be independent of PPARγ activation and have been linked to observations of cardiotoxicity in some studies.[4][5]
Q3: At what concentrations are off-target effects more likely to be observed in vitro?
While the effective concentration for PPARγ activation is typically in the low micromolar range, off-target effects are more commonly reported at higher concentrations. It is crucial to perform a dose-response analysis in your specific experimental system.
| Concentration Range (in vitro) | Predominant Effect | Key Considerations |
| 0.1 - 5 µM | On-Target (PPARγ agonism) | Optimal range for studying PPARγ-mediated effects.[7] |
| 10 - 30 µM and above | Potential for Off-Target Effects | Increased likelihood of mitochondrial dysfunction and oxidative stress.[4][8] |
Q4: How can I be sure the effects I'm seeing are truly mediated by PPARγ?
This is a critical question. The gold standard is to use a PPARγ antagonist, such as GW9662, in a parallel experiment.[9] If the effect of this compound is blocked or reversed by the co-administration of GW9662, it strongly suggests a PPARγ-dependent mechanism.[10]
Q5: My cells are dying after treatment with this compound. What could be the cause?
Cell death can be a result of off-target effects, especially at higher concentrations. This is often linked to excessive oxidative stress and mitochondrial impairment.[4][5] Consider lowering the concentration of this compound and including an antioxidant like N-acetylcysteine (NAC) in your experimental setup to mitigate these effects.[6][11]
Troubleshooting Guides
This section provides detailed guidance on how to address specific experimental issues.
Issue 1: Differentiating On-Target vs. Off-Target Effects
It is imperative to validate that the observed cellular response is due to PPARγ activation.
Causality: this compound can influence cellular processes through pathways that do not involve PPARγ. Failing to control for this can lead to misinterpretation of your data.
Workflow for Validating On-Target Effects:
Caption: Workflow for On-Target Effect Validation.
Experimental Protocol: PPARγ Antagonist Co-treatment
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: One hour prior to this compound treatment, add the PPARγ antagonist GW9662 to the appropriate wells. A typical concentration for GW9662 is 1-20 µM, but this should be optimized for your cell line.[5]
-
This compound Treatment: Add this compound to the designated wells (both with and without GW9662).
-
Incubation: Incubate for the desired experimental duration.
-
Analysis: Perform your downstream analysis (e.g., gene expression, protein analysis, functional assay) and compare the results between the this compound-only group and the this compound + GW9662 group.
Issue 2: High Cell Death and Suspected Oxidative Stress
This compound can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Causality: At higher concentrations, this compound can inhibit mitochondrial respiratory complexes I and IV, leading to electron leakage and the formation of superoxide radicals.[4][5][6]
Signaling Pathway: this compound-Induced Oxidative Stress
Caption: this compound Off-Target Mitochondrial Pathway.
Experimental Protocol: Quantifying and Mitigating Oxidative Stress
-
Quantification of ROS:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with a suitable buffer (e.g., HBSS).
-
Incubate cells with a ROS-sensitive fluorescent probe, such as CM-H2DCFDA (5 µM), for 30 minutes in the dark.[12]
-
Measure fluorescence using a plate reader or flow cytometer.
-
-
Mitigation with N-acetylcysteine (NAC):
-
Pre-treat cells with NAC (a common starting concentration is 1-10 mM, but should be optimized) for 1-2 hours before adding this compound.[11][13][14]
-
Proceed with your this compound treatment and subsequent assays.
-
Assess whether NAC pre-treatment rescues the cells from death or reduces the observed phenotype.
-
Issue 3: Poor Differentiation of 3T3-L1 Preadipocytes
While this compound is a potent inducer of adipogenesis, several factors can lead to suboptimal differentiation of 3T3-L1 cells.
Causality: The differentiation of 3T3-L1 cells is a complex process that is sensitive to cell confluency, passage number, and the quality of reagents in the differentiation cocktail.[4][15]
Troubleshooting Steps for 3T3-L1 Differentiation:
-
Cell Confluency: Induce differentiation 2 days post-confluency. Early induction will result in poor differentiation.
-
Cell Passage Number: Use low-passage 3T3-L1 cells, as high-passage cells have a reduced differentiation capacity.
-
Reagent Quality: Ensure that your differentiation cocktail components (dexamethasone, IBMX, insulin) are fresh and stored correctly. The purity of this compound is also critical.
-
Serum Lot: Different lots of Fetal Bovine Serum (FBS) can have varying effects on differentiation efficiency. It is advisable to test new lots of FBS before use in critical experiments.
Optimized 3T3-L1 Differentiation Protocol with this compound:
-
Seeding: Grow 3T3-L1 cells to 100% confluency. Maintain for an additional 48 hours.
-
Induction (Day 0): Change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin, and your desired concentration of this compound (e.g., 1 µM).
-
Maturation (Day 2): Replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Change the medium every 2 days with DMEM containing 10% FBS.
-
Analysis (Day 8-12): Mature adipocytes containing lipid droplets should be visible. Assess differentiation by Oil Red O staining for lipid accumulation or by qPCR for adipogenic marker genes (e.g., Pparg, Fabp4).
Signaling Pathways
Visualizing the signaling cascades can aid in experimental design and data interpretation.
PPARγ-Dependent Signaling Pathway:
Caption: Canonical PPARγ-Dependent Signaling of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Anti-proliferative effect of this compound in the human T-lymphocyte leukaemia cell line Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Treatment Prevents Mitochondrial Dysfunction in Mutant Huntingtin-expressing Cells: POSSIBLE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR-γ (PPARγ) IN THE PATHOGENESIS OF HUNTINGTON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine protects induced pluripotent stem cells from in vitro stress: impact on differentiation outcome | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of Rosiglitazone
Welcome to the technical support guide for researchers encountering cell viability challenges with high concentrations of Rosiglitazone. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to ensure the scientific integrity and success of your experiments.
This compound, a member of the thiazolidinedione (TZD) class of drugs, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. While it is widely used to improve insulin sensitivity, its effects at high concentrations in vitro can be complex, often leading to unexpected cytotoxicity. This guide will delve into the mechanisms behind these effects and offer solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant decrease in cell viability at high concentrations of this compound, even in cell types where it's expected to be non-toxic?
A1: This is a common and critical observation. While this compound's primary action is through PPARγ activation, at higher, supra-therapeutic concentrations (typically ≥ 10 µM), it can induce off-target effects that are independent of PPARγ.[2][3][4] These effects are often the root cause of unexpected cytotoxicity.
The primary PPARγ-independent mechanisms include:
-
Mitochondrial Dysfunction and Oxidative Stress: High concentrations of this compound have been shown to cause mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) production and oxidative stress.[2][3][5] This can trigger apoptotic pathways and lead to cell death.
-
Induction of Apoptosis: Several studies have demonstrated that this compound can induce apoptosis in various cell lines, including cancer cells and cardiomyocytes, in a dose-dependent manner.[5][6][7][8][9] This is often associated with the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[6][8]
-
Cell Cycle Arrest: this compound can also inhibit cell proliferation by inducing cell cycle arrest, typically at the G0/G1 phase.[6][8]
It's important to note that the cytotoxic effects of this compound can be cell-type specific. For instance, some cancer cell lines may be more susceptible to its pro-apoptotic effects.[6][9]
Q2: At what concentration does this compound typically start showing cytotoxic effects?
A2: The cytotoxic threshold for this compound is highly variable and depends on the cell line, exposure time, and the specific endpoint being measured. However, based on published literature, concentrations of 10 µM and higher are frequently associated with PPARγ-independent effects and potential cytotoxicity.[3][4] In some sensitive cell lines, effects may be seen at lower concentrations with prolonged exposure. For example, in rat heart cardiomyocytes (H9c2 cells), concentrations of 50 and 60 µM induced a significant increase in apoptosis and superoxide generation.[5] Conversely, in some cell lines like monocytic and vascular smooth muscle cells, no significant decrease in cell viability was observed at concentrations up to 10µM over a two-week study.[10]
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Human Bladder Cancer (5637 & T24) | Dose-dependent | Inhibition of proliferation, induction of apoptosis | [6] |
| Human Glioma (U87MG) | 20-100 µM | Inhibition of proliferation and migration (in vitro) | [11] |
| Cholangiocarcinoma (KKU-100) | 100 µM | Significant increase in apoptotic cell death | [7] |
| Mouse Hearts (in vitro) | 10 and 30 µM | Myocardial energy deficiency and mitochondrial dysfunction | [2] |
| Rat Cardiomyocytes (H9c2) | 50 and 60 µM | Increased apoptosis and superoxide generation | [5] |
| ADPKD Cyst-Lining Epithelia | Concentration-dependent | Inhibition of proliferation, induction of apoptosis | [8] |
Q3: How can I differentiate between PPARγ-dependent and PPARγ-independent effects of this compound in my experiments?
A3: This is a crucial experimental control. To dissect the mechanism of action, you can employ the following strategies:
-
Use a PPARγ Antagonist: Co-treatment with a specific PPARγ antagonist, such as GW9662, is the most direct method. If the observed effect (e.g., cytotoxicity) persists in the presence of GW9662, it is likely a PPARγ-independent effect.[2][3]
-
Genetic Knockdown/Knockout: If your cell model allows, using siRNA or shRNA to knockdown PPARγ expression can confirm its involvement. If the effect of this compound is attenuated in the knockdown cells, it indicates a PPARγ-dependent mechanism.
-
Dose-Response Analysis: As PPARγ-independent effects typically occur at higher concentrations, a careful dose-response study can provide initial clues. Effects observed only at high concentrations are more likely to be off-target.
Q4: My cell viability assay (e.g., MTT) results are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors, especially when working with compounds that affect mitochondrial function.
-
Assay Interference: The MTT assay relies on mitochondrial reductase activity. If this compound is directly impacting mitochondrial function, as has been reported[2][3], it can interfere with the assay and lead to misleading results. Consider using an alternative viability assay that measures a different cellular parameter.
-
Cell Density: Ensure that you are seeding a consistent and optimal number of cells. Overly confluent or sparse cultures can respond differently to treatment.
-
Compound Stability and Solubility: this compound should be properly dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium. Ensure the final solvent concentration is consistent across all treatment groups and is non-toxic to your cells.
Troubleshooting Guide
Problem 1: Unexpectedly High Cell Death Observed
If you are observing a higher-than-expected level of cell death, especially at concentrations you believed to be non-toxic, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high cell death.
Problem 2: Difficulty in Establishing a Clear Dose-Response Curve
A flat or erratic dose-response curve can be frustrating. Here’s how to approach this issue:
-
Expand Your Concentration Range: You may be working in a concentration range that is either too narrow or is on the plateau of the dose-response curve. Test a wider range of concentrations, including very low and very high doses, to capture the full sigmoidal curve.
-
Check for Compound Precipitation: At very high concentrations, this compound may precipitate out of the culture medium. Visually inspect your culture plates for any signs of precipitation. If observed, you may need to adjust your solvent or consider a different formulation.
-
Optimize Treatment Duration: The cytotoxic effects of this compound can be time-dependent.[11] Consider performing a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint.
Experimental Protocols
Protocol 1: Assessing Cell Viability with the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a reliable alternative to mitochondrial-based assays as it measures the release of a cytosolic enzyme into the culture medium upon plasma membrane damage.
Materials:
-
Cells of interest
-
This compound
-
Culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and add the this compound dilutions and controls.
-
Include wells for a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the incubation period.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, carefully transfer a portion of the culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, untreated, and maximum LDH release controls.
Protocol 2: Detecting Oxidative Stress with a ROS-Sensitive Fluorescent Probe
This protocol uses a fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate), to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well black-walled plate for plate reader analysis or chamber slides for microscopy).
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control (H₂O₂) and a vehicle control.
-
Towards the end of the treatment period, load the cells with the ROS-sensitive probe according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Wash the cells with a buffered saline solution to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Quantify the relative fluorescence units (RFU) and normalize to the vehicle control.
Signaling Pathways and Mechanisms
High concentrations of this compound can impact several signaling pathways, leading to decreased cell viability. The diagram below illustrates the proposed PPARγ-independent mechanisms of this compound-induced cytotoxicity.
Caption: PPARγ-independent cytotoxicity of this compound.
References
- 1. This compound | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cardiotoxicity by accelerated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits cell proliferation by inducing G1 cell cycle arrest and apoptosis in ADPKD cyst-lining epithelia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. This compound induces the unfolded protein response, but has no significant effect on cell viability, in monocytic and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Rosiglitazone Application Guide
Welcome to the technical support guide for Rosiglitazone. This document provides researchers, scientists, and drug development professionals with a comprehensive resource to prevent the common issue of this compound precipitation in cell culture media. Adherence to these guidelines will ensure the stability, solubility, and efficacy of this compound in your in vitro experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), making it a critical tool in metabolic disease and diabetes research.[1] However, its utility is often hampered by its poor aqueous solubility.
This compound is a lipophilic molecule that is sparingly soluble in aqueous buffers, especially at physiological pH.[2][3] Its solubility is highly pH-dependent, decreasing as the pH increases towards the neutral range typical of most cell culture media (pH 7.2-7.4).[4][5] This inherent property is the primary reason for precipitation when transferring the compound from an organic stock solution into an aqueous culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for my this compound stock solution?
For cell culture applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6][7] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions that minimize the final solvent concentration in your culture medium.[2][8][9]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
You can prepare stock solutions in DMSO at concentrations up to 100 mM (approximately 35.74 mg/mL). However, for routine use, a stock concentration of 10-50 mM is common and provides a good balance between concentration and ease of handling.[7]
Q3: How should I store my this compound stock solution?
Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][7] When stored properly, DMSO stock solutions are stable for up to 3-6 months.[7]
Q4: Why did my this compound precipitate when I added it to my culture media?
Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. This can be caused by:
-
High Final Concentration: Attempting to achieve a working concentration that is too high for its aqueous solubility.
-
"Shock" Precipitation: Adding the concentrated DMSO stock directly to the full volume of cold media too quickly. The rapid change in solvent polarity causes the compound to crash out of solution.
-
Low Temperature: Media stored at 4°C has a lower capacity to solubilize compounds compared to media at 37°C.
Q5: What is the maximum final concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, the ideal final concentration should be below 0.1% to minimize any off-target effects of the solvent. Always run a vehicle control (media with the same final DMSO concentration) in your experiments.
In-Depth Troubleshooting Guide
If you are experiencing precipitation, use this guide to diagnose and solve the issue.
Symptom: Immediate Cloudiness or Visible Precipitate Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapidly adding a concentrated DMSO stock to a large volume of aqueous media creates localized areas of high concentration where the drug immediately precipitates before it can disperse. | Perform Serial Dilutions: Prepare an intermediate dilution of your stock solution in pre-warmed (37°C) culture media. Add the DMSO stock to a small volume of media first, mix thoroughly, and then add this intermediate solution to your final culture volume.[7] |
| Media Temperature | Cold media (e.g., right out of the refrigerator) reduces the solubility of this compound. | Pre-warm Your Media: Always use culture media that has been pre-warmed to 37°C before adding the compound. |
| High Final Concentration | The desired working concentration of this compound may exceed its solubility limit in the specific culture medium being used. | Re-evaluate Working Concentration: Confirm the required concentration from literature. While EC50 values are in the nanomolar range, concentrations for adipocyte differentiation are often around 1 µM.[2][3] If higher concentrations are needed, consider specialized formulation strategies. |
Symptom: Solution is Initially Clear but Precipitate Forms Over Time (Hours/Days)
| Potential Cause | Explanation | Recommended Solution |
| Limited Aqueous Stability | Even when initially dissolved, this compound has limited stability in aqueous solutions and can precipitate over time. Aqueous solutions are not recommended for storage beyond one day.[2][3] | Prepare Fresh Working Solutions: Always prepare the final working solution of this compound in media immediately before adding it to your cells.[10] For long-term experiments, consider media changes with freshly prepared this compound every 24-48 hours. |
| Interaction with Media Components | Components in serum or other media supplements can sometimes interact with the compound, reducing its stability. | Test Different Serum Lots: If you suspect serum is an issue, test different lots or consider reducing the serum percentage during treatment if experimentally viable. |
| pH Shift in Culture | Cell metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of this compound.[4] | Monitor Media pH: Ensure your incubator's CO₂ levels are stable and that the media is properly buffered. If media color changes indicate a significant pH shift, a media change is warranted. |
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: A decision tree for troubleshooting this compound precipitation.
Validated Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol details the preparation of a highly concentrated stock solution.
Materials:
-
This compound powder (MW: 357.43 g/mol )
-
Anhydrous, high-purity DMSO[9]
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, you will need 17.87 mg of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.050 mol/L x 0.001 L x 357.43 g/mol x 1000 = 17.87 mg
-
-
Weighing: Carefully weigh approximately 17.87 mg of this compound powder and transfer it to a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solution is completely clear and free of particulates. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[1][8]
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile cryovials. Store immediately at -20°C for up to 3 months or -80°C for longer-term stability.[7]
Protocol 2: Preparation of a 10 µM Working Solution in Culture Medium
This protocol uses a serial dilution method to prevent precipitation.
Caption: A workflow for preparing the final working solution.
Procedure:
-
Thaw Stock: Remove one aliquot of the 50 mM DMSO stock solution from the freezer and thaw it at room temperature.
-
Pre-warm Media: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C in a water bath.
-
Intermediate Dilution (Crucial Step):
-
Pipette 198 µL of the pre-warmed media into a sterile microcentrifuge tube.
-
Add 2 µL of the 50 mM DMSO stock solution directly into the media.
-
Immediately and gently mix by pipetting up and down. Do not vortex. This creates a 500 µM intermediate solution in 1% DMSO.
-
-
Final Dilution:
-
For every 1 mL of final working solution needed, add 980 µL of pre-warmed media to a sterile tube.
-
Add 20 µL of the 500 µM intermediate solution to the 980 µL of media.
-
Mix gently by inverting the tube or pipetting.
-
-
Final Concentrations: This procedure yields a 10 µM working solution of this compound. The final DMSO concentration is a negligible 0.02% , which is well below the toxicity threshold for most cell lines.
-
Application: Use this freshly prepared working solution immediately for your cell culture experiment. Do not store the diluted aqueous solution.[2][10]
Solubility Data Summary
The solubility of this compound varies significantly depending on the solvent. Using an appropriate organic solvent for stock preparation is essential.
| Solvent | Reported Solubility (approx.) | Source(s) |
| DMSO | 34-175 mg/mL | [2][8] |
| Dimethyl Formamide (DMF) | 10-25 mg/mL | [2][3] |
| Ethanol | 1-2 mg/mL | [2][8] |
| Water / PBS (pH 7.2) | Sparingly Soluble / Insoluble | [2][3][8] |
Note: Solubility values can vary based on the specific salt form (e.g., this compound vs. This compound maleate), purity, and experimental conditions.[3]
By understanding the chemical properties of this compound and adhering to these validated protocols, researchers can confidently avoid precipitation issues, ensuring reproducible and reliable experimental outcomes.
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ≥98% (HPLC), powder, PPARγ agonist | Sigma-Aldrich [sigmaaldrich.com]
Impact of serum concentration on Rosiglitazone efficacy in vitro
Technical Support Center: Rosiglitazone In Vitro Efficacy
A Guide for Researchers on Navigating the Impact of Serum Concentration
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers investigating the effects of this compound in various in vitro models. A recurring and critical challenge that often emerges is the variability in experimental outcomes, which can almost always be traced back to a single, crucial variable: the concentration of serum in the cell culture media.
This guide is designed to provide you with a comprehensive understanding of why serum concentration so profoundly impacts this compound's efficacy and to offer practical, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your results. We will move beyond simple procedural steps to explore the underlying biochemical principles, empowering you to design more robust and self-validating experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues and questions encountered by researchers working with this compound in vitro.
Q1: Why are my observed EC₅₀ values for this compound much higher than what is reported in the literature? My dose-response curve is significantly shifted to the right.
Answer: This is the most common manifestation of serum interference. The primary reason for this rightward shift in the dose-response curve is the high degree of plasma protein binding of this compound. This compound is approximately 99.8% bound to serum proteins, predominantly albumin[1].
-
Causality: In your culture medium, the fetal bovine serum (FBS) you add contains a high concentration of bovine serum albumin (BSA). When you introduce this compound, it rapidly binds to this albumin. The crucial point is that only the free, unbound fraction of this compound is biologically active and capable of entering the cell to bind its nuclear receptor target, PPARγ[2]. Therefore, in a medium containing 10% FBS, the vast majority of the drug you've added is sequestered by albumin and is not available to exert its effect. You must add a much higher total concentration of the drug to achieve the necessary free concentration to activate the cellular response.
-
Self-Validating Step: To confirm this effect, run a parallel experiment where you test a dose-response curve in serum-free medium or a medium with a very low serum concentration (e.g., 0.5-1%). You should observe a significant leftward shift in your EC₅₀, bringing it closer to the values reported in binding assays or serum-free experiments.
Q2: I'm seeing significant variability in my results from one experiment to the next, even though I'm using the same this compound concentration. What could be the cause?
Answer: Lot-to-lot variability in FBS is a major source of experimental inconsistency. Different lots of serum can have varying concentrations of albumin and endogenous ligands (like fatty acids) that can compete with this compound for binding to both albumin and the PPARγ receptor itself[2].
-
Causality:
-
Albumin Content: If Lot A has a higher albumin concentration than Lot B, it will sequester more this compound, leading to a lower effective concentration and a diminished response.
-
Endogenous Ligands: Serum is a complex biological fluid containing fatty acids and other molecules that are natural ligands for PPARγ[2]. If a particular lot of FBS has a high concentration of these endogenous activators, it can lead to higher baseline PPARγ activity, potentially masking the specific effect of this compound.
-
-
Troubleshooting & Best Practices:
-
Purchase a single large lot of FBS: For a long-term project, purchase a sufficient quantity of a single lot of FBS to be used across all related experiments.
-
Lot Qualification: Before starting critical experiments, qualify each new lot of FBS. Test a standard concentration of this compound and compare the response to that obtained with a previous, validated lot.
-
Use Charcoal-Stripped Serum: For highly sensitive assays, consider using charcoal-stripped FBS. The charcoal treatment removes many endogenous lipophilic molecules, including steroids and fatty acids, providing a "cleaner" baseline and reducing interference[3].
-
Q3: Should I run my this compound experiments in serum-free media to avoid these issues?
Answer: While running experiments in serum-free media can eliminate the protein-binding variable, it may not be feasible for all cell types or experimental designs.
-
Expertise & Experience: Many cell types, especially primary cells or those undergoing differentiation (like 3T3-L1 adipocytes), require serum for viability, proliferation, and differentiation[4]. Complete serum withdrawal can induce stress responses or apoptosis, confounding the interpretation of your results[5].
-
Recommended Approach: A pragmatic approach is to minimize the serum concentration to the lowest level that maintains cell health for the duration of your experiment. For many cell lines, this might be 1-2% FBS. For differentiation protocols, a common strategy is to use a higher serum concentration (e.g., 10%) during the initial proliferation phase and then switch to a lower serum concentration during the differentiation and this compound treatment phase[4].
Q4: How does this compound actually work, and how does this relate to serum?
Answer: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is a nuclear transcription factor[1][6].
-
Mechanism:
-
Cell Entry: Free (unbound) this compound enters the cell.
-
Receptor Binding: It binds to the ligand-binding domain (LBD) of PPARγ located in the nucleus.
-
Heterodimerization: This binding event causes a conformational change in PPARγ, promoting it to form a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: This binding recruits coactivator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, and adipocyte differentiation[7][8].
-
The entire cascade is initiated by the availability of free this compound to enter the cell and bind its receptor. This is the critical link between the serum concentration in your flask and the molecular action at the DNA level.
Core Signaling Pathway & Troubleshooting Workflow
The following diagrams visualize the key molecular pathway and a logical workflow for troubleshooting common experimental issues.
Caption: this compound's mechanism of action and the impact of serum albumin binding.
Caption: A logical workflow for troubleshooting this compound in vitro experiments.
Data Presentation: Impact of Serum on Apparent Efficacy
The presence of serum dramatically alters the concentration of this compound required to achieve a half-maximal response (EC₅₀). The following table provides an illustrative summary based on principles of drug binding.
| Culture Condition | Serum Concentration | Expected Apparent EC₅₀ | Rationale |
| Serum-Free | 0% FBS | ~30-100 nM | Represents the intrinsic activity of the drug without sequestration. |
| Low Serum | 1-2% FBS | ~100-500 nM | A significant portion of the drug is still free, but a noticeable shift occurs. |
| Standard Culture | 10% FBS | >1 µM | The majority of the drug is bound to albumin, requiring a much higher total concentration to elicit a response.[9] |
Note: Absolute EC₅₀ values will vary depending on the cell type, endpoint measured, and assay duration. The key takeaway is the relative shift in potency.
Experimental Protocols
Here are two key protocols, designed with controls to account for serum effects.
Protocol 1: PPARγ Luciferase Reporter Gene Assay
This assay directly measures the transcriptional activation of the PPARγ receptor.
-
Cell Plating: Plate cells (e.g., HEK293T, Cos-7) in a 96-well plate in your standard growth medium (e.g., DMEM + 10% FBS).[3][10]
-
Transfection (24h post-plating):
-
Co-transfect cells with three plasmids:
-
-
Media Change & Starvation (24h post-transfection):
-
Gently remove the transfection medium.
-
Wash cells once with PBS.
-
Add assay medium. This is the critical step. Prepare two sets of media:
-
Condition A (Low Serum): DMEM + 1% Charcoal-Stripped FBS.
-
Condition B (High Serum): DMEM + 10% FBS.
-
-
-
Compound Treatment (4-6h after media change):
-
Prepare serial dilutions of this compound in the corresponding assay medium (Condition A or B).
-
Add the compound dilutions to the appropriate wells. Include a "vehicle only" (e.g., 0.1% DMSO) control for each condition.
-
-
Incubation: Incubate for 18-24 hours.
-
Lysis & Readout:
-
Wash cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for your dual-luciferase assay system.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the PPRE-Luciferase signal to the control (Renilla/GFP) signal for each well.
-
Calculate the fold induction relative to the vehicle control for each condition.
-
Plot the dose-response curves for Condition A and Condition B and calculate the respective EC₅₀ values. You should observe a clear rightward shift for Condition B.
-
Protocol 2: 3T3-L1 Adipocyte Differentiation Assay
This is a functional assay to measure a key biological outcome of this compound treatment.[12]
-
Growth to Confluence: Plate 3T3-L1 preadipocytes and grow them in DMEM with 10% FBS until they are 100% confluent.
-
Contact Inhibition: Maintain the cells at confluence for an additional 48 hours. This step is critical for efficient differentiation.
-
Initiation of Differentiation (Day 0):
-
Change the medium to a differentiation-inducing cocktail. A common cocktail is DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Divide the cells into two groups:
-
Control Group: Receives the differentiation cocktail only.
-
Treatment Group: Receives the cocktail + your desired concentration of this compound (e.g., 1 µM).[4]
-
-
-
This compound Treatment (Day 2):
-
Remove the induction medium.
-
Change to a maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
Add fresh this compound to the treatment group wells.
-
-
Maturation (Day 4 onwards):
-
Replace the maintenance medium every 2 days. Continue to add fresh this compound to the treatment wells.
-
Observe the cells for the accumulation of lipid droplets, which typically begins around day 4-5 and becomes robust by day 8-10.
-
-
Quantification of Adipogenesis (Day 10):
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a working solution of Oil Red O for 20 minutes to stain the intracellular lipid droplets red.
-
Wash extensively with water.
-
Visually inspect and capture images under a microscope.
-
-
Quantitative Analysis:
-
After staining, elute the dye from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted dye at ~510 nm. This provides a quantitative measure of lipid accumulation.
-
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Efficient Beige Adipogenesis: Protocol Optimization Using Adipose-Derived Stem Cells | MDPI [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ClinPGx [clinpgx.org]
- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 8. PPARγ and the Innate Immune System Mediate the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification of the Target Proteins of this compound in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Adipogenic Induction with Rosiglitazone
<Step>
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low adipogenic induction efficiency when using Rosiglitazone. The information herein is designed to explain the causality behind experimental choices and provide self-validating protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to get your experiments on track.
Q1: What is the fundamental mechanism of this compound in adipogenesis?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis. Upon binding, this compound activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This action initiates the transcription of genes involved in adipocyte differentiation, lipid metabolism, and insulin signaling, ultimately driving the conversion of preadipocytes into mature, lipid-laden adipocytes.
This compound-PPARγ Signaling Pathway
Caption: this compound activates PPARγ to drive adipogenic gene expression.
Q2: I'm not seeing significant lipid droplet formation. What is the most common reason when using a standard this compound protocol?
A2: The most frequent culprits are suboptimal cell density and incorrect timing or concentration of the induction cocktail components. Preadipocytes require a specific level of confluence to receive the necessary cell-cell signals that prime them for differentiation. Furthermore, the synergy between this compound and other agents like insulin, dexamethasone, and IBMX is critical.
Q3: Can I use this compound as a standalone agent for induction?
A3: While this compound is a powerful pro-adipogenic agent, it is most effective as part of a cocktail. A typical induction medium includes insulin (to promote glucose uptake and lipogenesis), a glucocorticoid like dexamethasone (which stimulates the expression of C/EBPδ), and a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) that increases intracellular cAMP levels. This combination creates a synergistic effect that robustly initiates the adipogenic program.
Q4: Is there a significant difference between this compound and other PPARγ agonists like Pioglitazone for in vitro studies?
A4: For most in vitro adipogenesis applications, both this compound and Pioglitazone are effective PPARγ agonists and can often be used interchangeably. Both are members of the thiazolidinedione (TZD) class and function through the same primary mechanism. However, subtle differences in their binding affinities and off-target effects might exist, which could be relevant in specific, sensitive experimental contexts. If switching between them, it is advisable to perform a dose-response optimization.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low adipogenic induction.
Issue 1: Suboptimal or Inconsistent Differentiation
Symptom: Low percentage of cells accumulating lipid droplets, or high variability between wells/plates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low adipogenic induction.
Potential Causes & Solutions:
-
Cell Seeding Density:
-
Causality: Preadipocytes must reach confluence and undergo contact inhibition to efficiently initiate differentiation. High cell density promotes the expression of key adipogenic transcription factors. Conversely, if cells are too sparse, they may continue to proliferate rather than differentiate.
-
Solution: Plate cells at a density that allows them to reach 100% confluence. Maintain them at confluence for 48 hours before initiating differentiation. This "priming" period is crucial. For 3T3-L1 cells, a typical seeding density is around 1 x 10^4 cells/cm².
-
-
This compound Concentration:
-
Causality: Like any bioactive compound, this compound has an optimal concentration range. Insufficient concentration will result in weak PPARγ activation, while excessive concentrations can be cytotoxic or lead to off-target effects.
-
Solution: Perform a dose-response curve to determine the optimal this compound concentration for your specific cell type. A common starting range is 1-10 µM. One study found that for D1 cells, the adipogenic effect was maximized at 10 and 30 µM. Another study successfully used 1-5 µM for various species.
-
| Parameter | Recommended Range | Starting Point |
| Cell Confluence | 100% for 48h prior to induction | Plate to reach confluence in 2-3 days |
| This compound | 0.1 - 30 µM | 5 µM |
| Dexamethasone | 0.1 - 1 µM | 1 µM |
| IBMX | 0.25 - 0.5 mM | 0.5 mM |
| Insulin | 1 - 10 µg/mL | 10 µg/mL |
-
Induction Cocktail Integrity:
-
Causality: Components of the induction cocktail, particularly IBMX and insulin, can degrade over time, even when stored correctly. Using degraded reagents will lead to a failed induction.
-
Solution: Prepare fresh stock solutions of all induction components regularly. Aliquot stocks to minimize freeze-thaw cycles. Always use freshly prepared induction medium.
-
-
Cell Health and Passage Number:
-
Causality: Preadipocytes can lose their differentiation potential at high passage numbers due to senescence or genetic drift. Stressed or unhealthy cells will also differentiate poorly.
-
Solution: Use low-passage cells for all differentiation experiments. Ensure cells are healthy and actively proliferating before plating for differentiation. If issues persist, thaw a new, low-passage vial of cells.
-
-
Serum Variability:
-
Causality: Fetal Bovine Serum (FBS) contains a complex mixture of growth factors and hormones that can significantly influence adipogenesis. Lot-to-lot variability is a major source of experimental inconsistency. Some lots may contain factors that inhibit differentiation.
-
Solution: When a new lot of FBS is purchased, test it against a previously validated lot to ensure it supports robust adipogenesis. Once a good lot is identified, purchase a larger quantity to ensure consistency over a series of experiments. Some studies have found that serum concentrations above 5% can be inhibitory.
-
Part 3: Protocols and Validation
Protocol 1: Optimized Adipogenic Induction with this compound (24-well plate)
This protocol is a robust starting point for most common preadipocyte cell lines (e.g., 3T3-L1, ADSCs).
Materials:
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Induction Medium: Growth Medium supplemented with 1 µM Dexamethasone, 0.5 mM IBMX, 10 µg/mL Insulin, and 5 µM this compound.
-
Maintenance Medium: Growth Medium supplemented with 10 µg/mL Insulin.
-
Phosphate-Buffered Saline (PBS)
-
Oil Red O Staining Reagents
Procedure:
-
Seeding: Seed preadipocytes in a 24-well plate at a density that allows them to reach 100% confluence in 2-3 days.
-
Contact Inhibition (Day 0): Once cells reach confluence, allow them to remain in Growth Medium for an additional 48 hours.
-
Induction (Day 2): Aspirate the Growth Medium and replace it with 0.5 mL of Induction Medium.
-
Maintenance (Day 4): Aspirate the Induction Medium and replace it with 0.5 mL of Maintenance Medium.
-
Feeding: Replace the Maintenance Medium every 2-3 days.
-
Assessment (Day 8-14): Lipid droplets should be clearly visible under a microscope. Proceed with validation assays like Oil Red O staining.
Protocol 2: Oil Red O Staining and Quantification
This protocol validates adipogenic differentiation by staining neutral lipids within the cells.
Procedure:
-
Wash: Gently wash the differentiated cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for at least 30-60 minutes at room temperature.
-
Wash: Remove formalin and wash wells twice with distilled water.
-
Isopropanol Rinse: Add 60% isopropanol to each well and incubate for 5 minutes.
-
Staining: Remove the isopropanol and add sufficient Oil Red O working solution to cover the cell monolayer. Incubate for 15-20 minutes.
-
Wash: Discard the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Imaging: Add water or PBS to the wells to prevent drying and visualize the stained lipid droplets (bright red) under a microscope.
Quantification:
-
After imaging, completely remove all water from the wells.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate.
-
Read the absorbance at 490-520 nm using a plate reader.
Troubleshooting Oil Red O Staining:
-
No Staining: This usually indicates a failure in differentiation. Verify lipid droplet formation with phase-contrast microscopy before staining. Also, ensure proper fixation, as unfixed lipids will be washed away by the isopropanol.
-
High Background: This can result from precipitated stain in the working solution. Always filter the Oil Red O working solution before use. Ensure thorough washing after the staining step.
-
Inconsistent Quantification: Ensure the stain is fully eluted before reading the absorbance. If absorbance values are too high (above 1.5), dilute the samples with more isopropanol and re-read.
Technical Support Center: Managing Rosiglitazone-Induced Weight Gain in Animal Studies
Welcome to the technical support center for researchers utilizing rosiglitazone in preclinical animal models. This guide is designed to provide in-depth, experience-driven answers and troubleshooting protocols for the common challenge of managing this compound-induced weight gain. Our goal is to help you maintain the scientific integrity of your studies while navigating this known side effect.
Section 1: Understanding the Mechanism of this compound-Induced Weight Gain
This section addresses the fundamental questions about why and how this compound causes weight gain. A clear understanding of the underlying biology is critical for designing effective management strategies.
FAQ 1: What is the primary mechanism by which this compound causes weight gain?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor highly expressed in adipose tissue, where it acts as a master regulator of adipogenesis (the formation of fat cells).[1][3]
Activation of PPARγ by this compound leads to two primary effects contributing to weight gain:
-
Increased Adipogenesis and Fat Mass: this compound promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This increases the capacity for fatty acid uptake and storage in adipose tissue, particularly in subcutaneous depots.[4] While this enhances insulin sensitivity, a key therapeutic goal, it also directly leads to an increase in total body fat mass.[5][6]
-
Fluid Retention: A significant component of the initial weight gain is often due to plasma volume expansion and fluid retention.[7][8][9] The precise mechanisms are complex but are thought to involve PPARγ-mediated effects on renal sodium and water reabsorption. It's crucial to note that this fluid retention can sometimes mask the true extent of adiposity changes.[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
(in Adipose Tissue, Kidney)", fillcolor="#FBBC05", fontcolor="#202124"]; end
↑ Fatty Acid Uptake & Storage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluid [label="↑ Renal Sodium & Water Retention", fillcolor="#34A853", fontcolor="#FFFFFF"]; end
} caption: "Mechanism of this compound-Induced Weight Gain."
FAQ 2: Is the weight gain observed in animal models comparable to that in humans?
Yes, weight gain is a well-documented side effect of thiazolidinedione (TZD) therapy, including this compound, in both human patients and various animal models.[8] Animal studies using mice and rats consistently report increased body weight and fat mass following this compound administration.[5][10][11] This makes preclinical models valuable for studying the mechanisms and potential interventions for this side effect. However, the exact magnitude and composition (fat vs. fluid) of the weight gain can vary depending on the animal model, dose, and diet used.[8][12]
FAQ 3: Does the weight gain compromise the beneficial metabolic effects of this compound?
This is a critical question. While seemingly counterintuitive, the weight gain, particularly the increase in subcutaneous adipose tissue, is mechanistically linked to the drug's primary insulin-sensitizing effect.[7][13] this compound promotes the storage of lipids in new, smaller, more insulin-sensitive adipocytes, thereby reducing lipotoxicity in other organs like the liver and muscle.[4][14]
However, excessive weight gain can introduce confounding variables into a study. Therefore, the goal is not necessarily to eliminate all weight gain but to manage it within a range that does not negate the primary therapeutic outcomes being investigated. Studies have shown that even with weight gain, this compound can improve insulin sensitivity and glycemic control.[13][15]
Section 2: Experimental Design and Proactive Management
Proper experimental design is the most effective tool for managing and correctly interpreting this compound-induced weight gain.
FAQ 4: How should I design my study to properly account for weight gain?
A robust study design should include several key elements from the outset.
-
Dose-Response Characterization: Do not assume a standard literature dose is optimal for your model and endpoint. A pilot dose-response study is essential. This allows you to identify the lowest effective dose that achieves the desired therapeutic effect (e.g., improved glycemic control) with the most manageable level of weight gain.
-
Appropriate Controls: Always include a vehicle-treated control group on the same diet. If using a diet-induced obesity (DIO) model, a chow-fed vehicle group is also crucial to isolate the effects of the diet from the drug.
-
Longitudinal Monitoring: Body weight and food intake should be monitored frequently (e.g., 2-3 times per week). This allows for early detection of excessive weight gain and helps correlate it with changes in food consumption.
-
Body Composition Analysis: Relying on body weight alone is insufficient. Plan for baseline and end-of-study body composition analysis (e.g., DEXA, MRI, or qNMR) to differentiate between lean mass, fat mass, and fluid.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
(e.g., 1, 3, 10 mg/kg)", fillcolor="#FBBC05", fontcolor="#202124"]; SelectDose [label="Select Lowest Effective Dose", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MainStudy [label="Main Study Execution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor Weekly:
-
Body Weight
-
Food Intake
-
Clinical Signs", fillcolor="#FFFFFF", fontcolor="#202124"]; BodyComp [label="Body Composition Analysis (Baseline & Endpoint)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Pilot; Pilot -> SelectDose; SelectDose -> MainStudy; MainStudy -> Monitor; MainStudy -> BodyComp; Monitor -> Analysis; BodyComp -> Analysis; } caption: "Recommended Experimental Workflow."
Troubleshooting Guide: Establishing an Optimal this compound Dose
Objective: To identify the therapeutic dose of this compound that separates efficacy from unacceptable weight gain.
Protocol:
-
Animal Model: Use the specific strain and sex of animals intended for the main study (e.g., male C57BL/6J mice on a high-fat diet).
-
Group Allocation (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 1-3 mg/kg/day)[8][10]
-
Group 3: this compound (Mid dose, e.g., 5-10 mg/kg/day)[10][11]
-
Group 4: this compound (High dose, e.g., 20-30 mg/kg/day)[8][11]
-
Note: Doses are typically administered via oral gavage or mixed in the diet.[12][16]
-
-
Duration: Treat animals for a minimum of 21-28 days.[10][16]
-
Measurements:
-
Body weight and food intake (3x/week).
-
Fasting blood glucose and/or glucose tolerance test (at baseline and end of study).
-
Terminal plasma insulin and lipids.
-
-
Analysis: Plot the dose-response curve for both the desired therapeutic effect (e.g., % reduction in fasting glucose) and the primary side effect (% increase in body weight). Select the dose that provides a significant therapeutic benefit at a "plateau" before the weight gain becomes excessive.
| Dose (mg/kg) | % Change in Fasting Glucose | % Change in Body Weight | Recommendation |
| Vehicle | 0% | +5% | Control |
| 3 | -21%[8] | +10% | Potential therapeutic dose |
| 10 | -25% | +25% | Efficacy similar to 3 mg/kg, but more weight gain |
| 30 | -28% | +50%[8] | Unacceptable weight gain for marginal efficacy gain |
Table 1: Example of a dose-response data summary for selecting an optimal this compound dose in dietary obese rats. Data is illustrative, based on findings from published studies.[8]
Section 3: Mitigation and Troubleshooting Strategies
Even with a well-designed study, you may encounter challenging levels of weight gain. This section provides actionable strategies to mitigate this side effect.
FAQ 5: Can I use a combination therapy to counteract the weight gain?
Yes, combination therapy is a clinically relevant and experimentally valid approach. The most common and effective agent to combine with this compound is metformin.
-
Metformin: Metformin is an insulin sensitizer that works through different mechanisms than this compound (primarily by reducing hepatic glucose production). Crucially, metformin is associated with weight neutrality or modest weight loss.[13][17] Several studies have shown that combining metformin with a TZD can enhance glycemic control while attenuating the weight gain associated with TZD monotherapy.[6][18][19][20]
-
GLP-1 Receptor Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., liraglutide, semaglutide) are another class of antidiabetic drugs that promote significant weight loss by increasing satiety and slowing gastric emptying.[21][22] While less common in preclinical this compound studies, combining these agents is a powerful strategy to counteract weight gain and improve metabolic parameters.[14][21]
Troubleshooting Guide: Differentiating Fat Mass Gain from Fluid Retention
Objective: To determine the contribution of fluid retention versus adiposity to the observed weight gain, which is critical for accurate data interpretation.
Rationale: A rapid increase in body weight, especially within the first 1-2 weeks of treatment, is often indicative of fluid retention.[9] Adipose tissue expansion is typically a more gradual process.
Protocol:
-
Hematocrit Measurement:
-
Collect a small blood sample (e.g., via tail vein) at baseline and after 7-14 days of treatment.
-
Measure hematocrit (the proportion of blood volume occupied by red blood cells).
-
Interpretation: A significant decrease in hematocrit suggests hemodilution due to plasma volume expansion (fluid retention).[23]
-
-
Bioimpedance Analysis:
-
If available, use a bioimpedance analyzer designed for rodents. This non-invasive method can estimate total body water.
-
Interpretation: An increase in total body water relative to the vehicle control group points towards fluid retention.
-
-
Post-mortem Tissue Analysis:
-
At the end of the study, carefully dissect and weigh specific fat pads (e.g., epididymal, perirenal, subcutaneous).[6]
-
Weigh organs sensitive to fluid shifts, such as the heart and kidneys. Cardiac hypertrophy can be a consequence of sustained plasma volume expansion.[8]
-
Interpretation: An increase in the weight of specific fat pads confirms increased adiposity. An increase in heart weight relative to tibia length, without other pathological signs, may suggest fluid-induced cardiac stress.
-
FAQ 6: Will changing the diet help manage the weight gain?
Adjusting the diet can be a useful strategy, but it must be done carefully to avoid introducing new variables.
-
Caloric Restriction: One approach is to pair-feed the this compound-treated group to the vehicle-treated group. This means providing the treated animals with the same amount of food consumed by the control group on the previous day. This helps to normalize caloric intake, as this compound can sometimes increase food consumption (hyperphagia).[8][24] However, be aware that this imposes a stressor and may affect other metabolic parameters.
-
Diet Composition: The weight gain effect is often more pronounced in animals on a high-fat diet (HFD).[5][24] If your experimental question allows, using a diet with a more moderate fat content may blunt the extent of weight gain. However, this is not an option for most diet-induced obesity (DIO) models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Avandia) [ebmconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. Absence of an adipogenic effect of this compound on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. This compound, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic index for this compound in dietary obese rats: separation of efficacy and haemodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluid retention and vascular effects of this compound in obese, insulin-resistant, nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Disease Progression and this compound Intervention in Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does this compound affect adiposity and cardiac function in genetic diabetic mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Abdominal obesity - Wikipedia [en.wikipedia.org]
- 15. starrlifesciences.com [starrlifesciences.com]
- 16. This compound Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metformin - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Metformin in combination with this compound contribute to the increased serum adiponectin levels in people with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emerging Role of GLP-1 Agonists in Obesity: A Comprehensive Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rosiglitazone and Pioglitazone on the Lipid Profile in Type 2 Diabetes
For researchers and professionals in drug development, understanding the nuanced differences between therapeutics within the same class is paramount. Rosiglitazone and pioglitazone, both members of the thiazolidinedione (TZD) class of oral antihyperglycemic agents, exemplify this principle. While both effectively improve insulin sensitivity through their shared primary mechanism as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), their effects on the patient lipid profile diverge significantly.[1][2][3] This guide provides an in-depth, evidence-based comparison of their lipid-modulating properties, synthesizing data from key clinical trials to inform research and development strategies.
The Mechanistic Foundation: PPARγ and Beyond
The primary target for both this compound and pioglitazone is PPARγ, a nuclear receptor that is highly expressed in adipose tissue and plays a critical role in regulating the transcription of genes involved in glucose and lipid metabolism.[3][4] Activation of PPARγ enhances insulin sensitivity, promotes the uptake and storage of fatty acids into adipose tissue, and influences the expression of various genes controlling glucose homeostasis.[4][5]
However, the divergence in their lipid effects may be partially explained by pioglitazone's additional, albeit weaker, activity as a PPARα agonist.[5] PPARα is more centrally involved in fatty acid catabolism, and its activation is the primary mechanism of fibrate drugs, which are well-known for lowering triglycerides. This dual agonism may contribute to pioglitazone's more favorable lipid profile.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Effect of thiazolidinediones on lipid profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of thiazolidinediones on cardiovascular risk in patients with type 2 diabetes mellitus: pioglitazone versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 5. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rosiglitazone and Pioglitazone: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of the thiazolidinediones (TZDs) rosiglitazone and pioglitazone, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms, compare clinical performance based on head-to-head trial data, and provide detailed experimental protocols for their evaluation.
Introduction to Thiazolidinediones: Beyond Glycemic Control
Thiazolidinediones are a class of oral antidiabetic agents that primarily act as insulin sensitizers.[1][2] Unlike other therapies that stimulate insulin secretion, TZDs target the underlying pathology of type 2 diabetes: insulin resistance.[3] The two prominent members of this class, this compound and pioglitazone, exert their effects by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1][4] While their predecessor, troglitazone, was withdrawn due to hepatotoxicity, this compound and pioglitazone have demonstrated better safety profiles in this regard.[1]
Comparative Mechanism of Action: Nuances in PPAR Activation
Both this compound and pioglitazone are potent agonists of PPARγ.[5] Activation of PPARγ leads to the transcription of genes involved in glucose uptake, such as GLUT4, and lipid metabolism.[1][4] This shared mechanism improves insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[3][4]
However, key differences in their molecular interactions contribute to divergent clinical effects. Pioglitazone also exhibits weak agonist activity on PPARα, a receptor primarily involved in fatty acid oxidation, which is thought to contribute to its more favorable lipid profile.[4][6][7] this compound, in contrast, is a more specific PPARγ agonist.[6] These differences in receptor affinity and activation may account for the distinct clinical outcomes observed, particularly concerning lipid metabolism and cardiovascular effects.[4][6]
Caption: PPARγ Signaling Pathway.
Head-to-Head Clinical Efficacy: A Data-Driven Comparison
Multiple head-to-head clinical trials and meta-analyses have compared the efficacy and safety of this compound and pioglitazone.
Glycemic Control
In terms of reducing HbA1c, both drugs demonstrate similar efficacy.[8][9][10][11] Studies have shown that when used as monotherapy or in combination with other agents like metformin or sulfonylureas, both this compound and pioglitazone achieve comparable reductions in blood glucose levels.[9][10]
Lipid Metabolism
Significant differences emerge in their effects on lipid profiles. Pioglitazone has a more favorable impact on serum lipids.[8] It is associated with a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[6][8] In contrast, this compound has been shown to increase low-density lipoprotein (LDL) cholesterol and triglycerides.[6][8] These divergent effects are likely due to pioglitazone's additional PPARα activity.[4][6]
| Parameter | This compound | Pioglitazone | Key Findings | Citations |
| HbA1c Reduction | Similar | Similar | Both are equally effective in glycemic control. | [8][9][10][11] |
| Triglycerides | Increase | Decrease | Pioglitazone shows a clear advantage in lowering triglycerides. | [6][8] |
| HDL Cholesterol | Increase | Greater Increase | Both raise HDL, but the effect is more pronounced with pioglitazone. | [6][8] |
| LDL Cholesterol | Increase | Less Increase | This compound is associated with a greater increase in LDL. | [6][8] |
Comparative Safety and Tolerability
The safety profiles of this compound and pioglitazone have been a subject of intense scrutiny, particularly regarding cardiovascular risks and other adverse effects.
Cardiovascular Outcomes
A significant point of divergence is their cardiovascular safety. Meta-analyses have associated this compound with an increased risk of myocardial infarction and heart failure.[12][13][14][15][16] This led to significant restrictions on its use.[6] In contrast, pioglitazone has not been associated with the same level of cardiovascular risk and some studies suggest a potential benefit.[6][16]
Bladder Cancer Risk
Conversely, pioglitazone has been linked to a slightly increased risk of bladder cancer, particularly with long-term use and higher doses.[17][18][19][20][21] this compound has not been associated with this risk.[18]
Other Adverse Effects
Both drugs share class-specific side effects, including:
-
Weight gain: Both can cause an increase in body weight.[10][11][22]
-
Edema: Fluid retention is a common side effect of both medications.[1][23]
-
Bone fractures: An increased risk of fractures, particularly in women, has been observed with both drugs.
| Adverse Event | This compound | Pioglitazone | Key Findings | Citations |
| Myocardial Infarction | Increased Risk | No Increased Risk | This compound is associated with a higher risk. | [12][13][15][16] |
| Heart Failure | Increased Risk | Increased Risk | Both increase the risk, with some evidence suggesting a higher risk with this compound. | [12][13][14][16][24] |
| Bladder Cancer | No Association | Increased Risk | Pioglitazone is linked to a dose- and duration-dependent risk. | [17][18][19][20] |
| Weight Gain | Yes | Yes | A common side effect for both. | [10][11][22] |
| Edema | Yes | Yes | A common side effect for both. | [1][23] |
Experimental Protocols for TZD Evaluation
For researchers investigating the effects of TZDs, standardized in vitro assays are crucial. Below are outlines of key experimental protocols.
Protocol 1: In Vitro Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
Methodology:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induction of Differentiation: Upon reaching confluence, induce differentiation with a cocktail containing insulin, dexamethasone, and IBMX, along with the test compound (e.g., this compound, pioglitazone) or vehicle control.
-
Maturation: After 2-3 days, switch to a maintenance medium containing insulin and the test compound.
-
Staining and Quantification: After 7-10 days, stain mature adipocytes with Oil Red O to visualize lipid droplets. Quantify lipid accumulation by extracting the dye and measuring its absorbance.
Caption: Workflow for Adipocyte Differentiation Assay.
Protocol 2: In Vitro Glucose Uptake Assay
This assay measures the effect of TZDs on insulin-stimulated glucose uptake in adipocytes or muscle cells.
Methodology:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described above.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours to establish a baseline.
-
Insulin Stimulation: Treat cells with insulin in the presence or absence of the test TZD.
-
Glucose Uptake: Add a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose) for a short period.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter to determine the rate of glucose uptake.
Conclusion and Future Perspectives
While both this compound and pioglitazone are effective insulin sensitizers, their distinct pharmacological profiles lead to important differences in their clinical use. Pioglitazone's more favorable effects on lipid metabolism and cardiovascular safety profile have positioned it as a more commonly used agent. However, the associated risk of bladder cancer necessitates careful patient selection and monitoring.
The divergent profiles of these two closely related molecules underscore the importance of understanding subtle differences in drug-receptor interactions and off-target effects. Future research in this area may focus on developing next-generation PPARγ modulators that retain the insulin-sensitizing benefits while minimizing adverse effects, potentially by fine-tuning the balance of PPARγ and PPARα activity or through selective receptor modulation.
References
- 1. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetics, Thiazolidinediones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differentiating members of the thiazolidinedione class: a focus on safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Pioglitazone versus this compound: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. A comparison in a clinical setting of the efficacy and side effects of three thiazolidinediones - ProQuest [proquest.com]
- 12. bmj.com [bmj.com]
- 13. Long-term risk of cardiovascular events with this compound: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term risk of this compound on cardiovascular events — a systematic review and meta-analysis | Cheng | Endokrynologia Polska [journals.viamedica.pl]
- 15. This compound revisited: an updated meta-analysis of risk for myocardial infarction and cardiovascular mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative cardiovascular effects of thiazolidinediones: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pioglitazone and bladder cancer risk: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. Pioglitazone and risk of bladder cancer: a meta-analysis of controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pioglitazone and bladder cancer risk: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. The "glitazones": this compound and pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound evaluated for cardiovascular outcomes--an interim analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Rosiglitazone's Anti-inflammatory Effects in Macrophages: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of Rosiglitazone in macrophages. We will delve into the underlying molecular mechanisms, present a robust experimental workflow with detailed protocols, and compare its efficacy against other relevant anti-inflammatory agents. Our approach emphasizes scientific integrity, ensuring that each experimental step is grounded in established principles and includes necessary controls for self-validation.
Section 1: The Mechanistic Basis - PPARγ Activation and Inflammatory Repression
Macrophages are pivotal cells in the innate immune system that, when activated by stimuli like bacterial lipopolysaccharide (LPS), can trigger a powerful inflammatory response.[1] This response, primarily orchestrated by the transcription factor Nuclear Factor-kappa B (NF-κB), leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO).[1][2]
This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3] PPARγ is a nuclear hormone receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and, importantly, inflammatory responses.[4][5]
The primary anti-inflammatory mechanism of this compound in macrophages involves the transrepression of pro-inflammatory genes. Upon binding to this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then interferes with the activity of pro-inflammatory transcription factors, most notably NF-κB.[1][6] This interference prevents the transcription of NF-κB target genes, effectively dampening the inflammatory cascade.[1][3] Studies have shown that this compound significantly inhibits the LPS-induced phosphorylation of the p65 subunit of NF-κB, a key step in its activation.[1][3] This effect is reversed when PPARγ is knocked down, confirming the receptor's essential role in this compound's anti-inflammatory action.[1][3]
References
- 1. This compound alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A glimpse of the connection between PPARγ and macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of this compound on the Expression of PPARγ, NF-κB, and TNF-α in Rat Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Rosiglitazone's Effects in Diverse Cell Lines
This guide provides an in-depth technical comparison of the cellular effects of rosiglitazone, a potent synthetic agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced, cell-type-specific responses to this compound, offering supporting experimental data and detailed protocols to facilitate reproducible cross-validation studies.
Introduction: this compound and the Central Role of PPARγ
This compound, a member of the thiazolidinedione (TZD) class of drugs, is a high-affinity ligand for PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation.[1] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of a host of genes involved in critical metabolic and inflammatory pathways.[2] While renowned for its insulin-sensitizing effects, the downstream consequences of PPARγ activation by this compound are highly context-dependent, varying significantly across different cell lineages. This guide will explore these differential effects, focusing on adipogenic, anti-inflammatory, and anti-proliferative responses.
The Adipogenic Effects of this compound: A Deep Dive into 3T3-L1 Cells
The most well-characterized effect of this compound is its potent induction of adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes. The murine 3T3-L1 cell line is the quintessential in vitro model for studying this phenomenon.
Mechanism of Adipogenic Induction
In 3T3-L1 pre-adipocytes, the adipogenic cascade is initiated by a cocktail of inducers, which typically includes insulin, a glucocorticoid like dexamethasone, and a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX). This compound is often included in this cocktail to enhance the efficiency of differentiation.[3] It achieves this by directly activating PPARγ, which, in concert with other key transcription factors like CCAAT/enhancer-binding proteins (C/EBPs), drives the expression of a suite of adipocyte-specific genes.[4] These genes are responsible for the characteristic changes observed during adipogenesis, including cell cycle arrest, morphological changes, and the accumulation of lipid droplets.
Visualizing the Experimental Workflow for Adipogenesis
Caption: Workflow for inducing adipogenesis in 3T3-L1 cells using this compound.
Experimental Protocol: Adipogenic Differentiation of 3T3-L1 Cells and Oil Red O Staining
This protocol details the steps to induce adipogenesis in 3T3-L1 pre-adipocytes and subsequently visualize lipid accumulation using Oil Red O staining.
Materials:
-
3T3-L1 pre-adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (optional, for counterstaining)
Procedure:
-
Cell Seeding: Seed 3T3-L1 pre-adipocytes in a multi-well plate at a density that allows them to reach confluence within 2-3 days. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium containing DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, 10 µg/mL insulin, and 1 µM this compound.
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Replace the medium every 2 days. Lipid droplets should become visible between days 4 and 7.
-
Oil Red O Staining (Day 7-10):
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.[5]
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.[5]
-
Remove the isopropanol and add the Oil Red O working solution, ensuring the cell monolayer is completely covered. Incubate for 10-20 minutes at room temperature.[6]
-
Remove the staining solution and wash the cells 3-4 times with distilled water.[5]
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.[6]
-
Visualize the red-stained lipid droplets under a microscope.
-
The Anti-Inflammatory Landscape: this compound's Impact on Macrophages and Endothelial Cells
This compound exerts significant anti-inflammatory effects, primarily through the activation of PPARγ in immune and vascular cells. This section compares its actions in macrophages and endothelial cells.
This compound's Anti-Inflammatory Mechanism
In macrophages, PPARγ activation by this compound can suppress the expression of pro-inflammatory genes by antagonizing the activity of transcription factors such as NF-κB.[7] This leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[7] In endothelial cells, this compound has been shown to reduce the expression of adhesion molecules, which are crucial for the recruitment of leukocytes to sites of inflammation.[8]
Comparative Effects on Macrophages and Endothelial Cells
While the overarching effect is anti-inflammatory in both cell types, the specific pathways and downstream targets can differ. In macrophages, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in a PPARγ-dependent manner.[9] In endothelial cells, this compound can improve endothelial function and reduce markers of inflammation, an effect that is correlated with improved insulin sensitivity.[8][10]
Visualizing the PPARγ Anti-Inflammatory Signaling Pathway
Caption: this compound's anti-inflammatory action via PPARγ-mediated inhibition of the NF-κB pathway.
The Anti-Proliferative Effects of this compound in Cancer Cell Lines
Beyond its metabolic and anti-inflammatory roles, this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Mechanisms of Anti-Cancer Activity
The anti-cancer effects of this compound are mediated through both PPARγ-dependent and -independent pathways. Activation of PPARγ can lead to cell cycle arrest and apoptosis in cancer cells.[11] For example, in bladder cancer cell lines 5637 and T24, this compound treatment resulted in increased expression of the pro-apoptotic protein caspase 3 and decreased expression of the anti-apoptotic protein Bcl-2.[11] In some cancer types, this compound's effects are linked to the inhibition of key survival signaling pathways, such as the PI3K/Akt and ERK1/2 pathways.[12]
Comparative Anti-Proliferative Activity of this compound
The sensitivity of cancer cell lines to this compound varies considerably. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, can differ significantly across cell lines from different tissues of origin.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| SW13 | Adrenocortical Carcinoma | 22.48 ± 1.54 |
| HCT 116 | Colorectal Cancer | 11.61 ± 3.49 |
| HT-29 | Colorectal Cancer | 1.04 ± 0.14 |
| CaCo-2 | Colorectal Cancer | ~150 |
Note: The IC50 values are compiled from different studies and experimental conditions, which may influence the results.[5][13]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a method for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Cross-Validation and Data Interpretation: A Unified Approach
To obtain a comprehensive understanding of this compound's effects, it is crucial to perform cross-validation studies in multiple cell lines representing different biological contexts.
Experimental Workflow for Cross-Validation
Caption: A generalized workflow for the cross-validation of this compound's effects across different cell lines.
Key Considerations for Data Interpretation
-
Cell Line Specificity: The observed effects of this compound are highly dependent on the genetic and epigenetic landscape of the chosen cell line.
-
PPARγ Expression Levels: The expression level of PPARγ in a given cell line is a critical determinant of its responsiveness to this compound.
-
Off-Target Effects: At higher concentrations, the possibility of PPARγ-independent or "off-target" effects should be considered.
-
Experimental Conditions: Consistency in experimental parameters such as cell density, media composition, and treatment duration is paramount for meaningful comparisons.
Conclusion
This guide underscores the multifaceted nature of this compound's cellular effects, which are intricately linked to the specific cellular context. By employing a systematic and comparative approach to cross-validation, researchers can gain a more comprehensive and nuanced understanding of this potent PPARγ agonist. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for designing and executing robust in vitro studies to further elucidate the diverse biological roles of this compound.
References
- 1. This compound, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. Acute Genome-Wide Effects of this compound on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Evidence for a potent antiinflammatory effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound, a peroxisome proliferator-activated receptor-gamma agonist, on markers of endothelial cell activation, C-reactive protein, and fibrinogen levels in non-diabetic coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound improves endothelial function and inflammation but not asymmetric dimethylarginine or oxidative stress in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Rosiglitazone and Other PPARγ Agonists in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Peroxisome proliferator-activated receptor-gamma (PPARγ) has emerged as a significant target in cancer research due to its multifaceted role in tumor biology.[1][2] As a ligand-activated transcription factor, PPARγ regulates genes involved in cell differentiation, proliferation, and apoptosis.[3][4] This has led to the investigation of its agonists, particularly those from the thiazolidinedione (TZD) class of drugs, as potential anticancer agents.[5][6] This guide provides an in-depth comparison of rosiglitazone with other prominent PPARγ agonists, focusing on their differential effects, underlying mechanisms, and experimental validation in cancer research.
PPARγ: A Dual-Faceted Regulator in Oncology
PPARγ is expressed in a wide array of human cancers, including those of the breast, colon, lung, and prostate.[1] Its activation can lead to both anti-tumor and, paradoxically, pro-tumor effects, making a nuanced understanding of its signaling essential for therapeutic development.[1][7]
Anti-Tumorigenic Functions:
-
Induction of Apoptosis: PPARγ agonists can trigger programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1][3]
-
Cell Cycle Arrest: Activation of PPARγ can halt the cell cycle, often at the G0/G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[5][8]
-
Terminal Differentiation: In some cancer types, such as liposarcoma and breast cancer, PPARγ activation can induce terminal differentiation, thereby reducing the proliferative capacity of tumor cells.[1][7]
-
Inhibition of Angiogenesis: PPARγ ligands can suppress the formation of new blood vessels, a critical process for tumor growth and metastasis, by downregulating pro-angiogenic factors like VEGF.[1]
Pro-Tumorigenic Potential:
-
Promotion of Angiogenesis: In certain contexts, PPARγ activation has been linked to increased production of angiogenic factors, potentially promoting tumor growth.[1]
-
Tumor Promotion in Specific Models: Some studies have shown that PPARγ ligands can increase tumor frequency and size in specific animal models of colon cancer.[1]
This dual nature underscores the importance of carefully evaluating the specific context and the choice of agonist in preclinical and clinical settings.
Comparative Analysis of PPARγ Agonists in Cancer Research
The thiazolidinedione (TZD) class of drugs, including this compound, pioglitazone, and the now-withdrawn troglitazone, are the most extensively studied PPARγ agonists in cancer research. While they share a common primary target, their pharmacological profiles and downstream effects can differ significantly.
| Feature | This compound | Pioglitazone | Troglitazone |
| Primary Target | High-affinity PPARγ agonist | PPARγ and PPARα dual agonist[9] | PPARγ agonist |
| Anti-proliferative Effects | Demonstrated in various cancer cell lines including lung and pancreatic cancer.[10][11] | Shown to inhibit proliferation in prostate, colon, and other cancer cells.[12] | Effective in inhibiting the growth of breast and lung cancer cells.[6][13] |
| Apoptosis Induction | Induces apoptosis through both PPARγ-dependent and -independent pathways.[14] | Triggers apoptosis in various cancer models. | Induces apoptosis in multiple cancer cell types.[13] |
| Clinical Trial Evidence | A meta-analysis of randomized clinical trials suggested this compound is not associated with a significant modification of cancer risk and may have a protective effect.[15] | Some studies have linked long-term pioglitazone use to an increased risk of bladder cancer.[16][17][18][19] | Withdrawn from the market due to hepatotoxicity, limiting its clinical cancer research. |
| PPARγ-Independent Effects | Can inhibit cancer cell growth through PPARγ-independent mechanisms, such as activation of AMPK.[10][11] | Exhibits PPARγ-independent anti-cancer effects.[10] | Can reverse multiple drug resistance in cancer cells through PPARγ-independent pathways.[20] |
Key Insights from the Comparison:
-
Differential Receptor Activity: Pioglitazone's dual agonism for PPARα and PPARγ may contribute to a different pharmacological profile compared to the more selective PPARγ agonist, this compound.[9] This could explain some of the observed differences in their effects on cancer risk.[21]
-
PPARγ-Independent Mechanisms: A crucial finding is that TZDs can exert anti-cancer effects through pathways independent of PPARγ activation.[10][11][20] For instance, this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, which in turn inhibits the mTOR pathway, a critical driver of cell growth.[10] Troglitazone has been shown to reverse multidrug resistance in cancer cells via a PPARγ-independent mechanism.[20]
-
Safety and Clinical Viability: The association of pioglitazone with an increased risk of bladder cancer in some studies highlights the importance of long-term safety assessments for these compounds.[16][17][18][19] The hepatotoxicity of troglitazone led to its withdrawal, underscoring the need for careful toxicological profiling of new PPARγ agonists.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the effects of PPARγ agonists is paramount for their rational application in cancer therapy.
Caption: PPARγ signaling pathway in cancer cells.
This diagram illustrates both the canonical PPARγ-dependent pathway, where the agonist binds to the PPARγ/RXR heterodimer leading to the regulation of target genes, and the non-canonical, PPARγ-independent pathways, such as the modulation of PI3K/Akt and AMPK signaling.[5][10]
To objectively compare the anti-cancer efficacy of different PPARγ agonists, a standardized experimental workflow is essential.
Caption: Workflow for comparing PPARγ agonists.
This workflow outlines the key in vitro and in vivo experiments required for a comprehensive comparison of PPARγ agonists.
Detailed Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of PPARγ agonists on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound, Pioglitazone (and other agonists)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PPARγ agonists in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of agonists or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
4.2. Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of PPARγ agonists on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Treated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PPARγ, anti-phospho-Akt, anti-phospho-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Future Directions and Concluding Remarks
The study of PPARγ agonists in cancer research continues to evolve. While the initial promise of TZDs as broad-spectrum anti-cancer agents has been tempered by mixed clinical results and safety concerns, the field is moving towards the development of selective PPARγ modulators (SPPARMs) and dual/pan-PPAR agonists.[22][23] These newer compounds aim to retain the therapeutic benefits while minimizing the adverse effects of full agonists.
References
- 1. PPARγ and Agonists against Cancer: Rational Design of Complementation Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. PPARγ Modulators in Lung Cancer: Molecular Mechanisms, Clinical Prospects, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer | MDPI [mdpi.com]
- 5. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 6. Clinical Use of PPARγ Ligands in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARs and Tumor Microenvironment: The Emerging Roles of the Metabolic Master Regulators in Tumor Stromal–Epithelial Crosstalk and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 9. Large cohort study confirms link between pioglitazone, bladder cancer | MDedge [mdedge.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Effects of PPARγ Ligands and Retinoids in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synergistic anticancer effect of troglitazone combined with aspirin causes cell cycle arrest and apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of PPARγ Ligands in Breast Cancer: From Basic Research to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Risk of Cancer: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Risk of bladder cancer in diabetic patients treated with this compound or pioglitazone: a nested case–control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmj.com [bmj.com]
- 18. medscape.com [medscape.com]
- 19. Pioglitazone use and risk of bladder cancer: population based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Frontiers | this compound has a null association with the risk of prostate cancer in type 2 diabetes patients [frontiersin.org]
- 22. Computational Approaches for PPARγ Inhibitor Development: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PPAR Agonists for the Prevention and Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PPARγ Agonists in Combination Cancer Therapies. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cardiovascular Safety of Rosiglitazone and Pioglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidinedione Class and the Promise of Insulin Sensitization
Thiazolidinediones (TZDs), including rosiglitazone and pioglitazone, emerged as a significant advancement in the management of type 2 diabetes mellitus. Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and insulin sensitivity.[1][2][3] By activating PPARγ, TZDs enhance glucose uptake in peripheral tissues and reduce insulin resistance, offering a potent therapeutic option for glycemic control.[3][4] However, the initial optimism surrounding this class was tempered by concerns regarding their cardiovascular safety, particularly with this compound.[5][6] This guide provides a comprehensive assessment of the cardiovascular safety profiles of this compound and pioglitazone, synthesizing data from pivotal clinical trials, meta-analyses, and mechanistic studies.
The this compound Controversy: A Historical Perspective
The cardiovascular safety of this compound came under intense scrutiny following a 2007 meta-analysis that suggested an increased risk of myocardial infarction (MI).[5][7] This publication triggered a cascade of regulatory actions, including a boxed warning from the U.S. Food and Drug Administration (FDA) regarding myocardial ischemia and eventual restrictions on its use.[7][8][9] The European Medicines Agency (EMA) went a step further, suspending the marketing authorization for this compound.[10][11][12] These decisions were largely based on meta-analyses of numerous, often short-term, clinical trials that were not originally designed to assess cardiovascular outcomes.[5]
Head-to-Head Comparison: Cardiovascular Outcomes
Direct comparisons and meta-analyses of observational studies have consistently suggested a more favorable cardiovascular safety profile for pioglitazone compared to this compound.
Myocardial Infarction (MI)
Multiple meta-analyses of observational studies have indicated that this compound is associated with a statistically significant increase in the risk of myocardial infarction when compared to pioglitazone.[19][20] One meta-analysis of 16 observational studies, encompassing over 810,000 TZD users, found that this compound was associated with a 16% higher risk of MI compared to pioglitazone.[21] In contrast, the Prospective Pioglitazone Clinical Trial in Macrovascular Events (PROactive) study, a large-scale cardiovascular outcome trial for pioglitazone, showed a trend towards a reduction in MI, although this was not the primary endpoint.[22][23]
Heart Failure
An increased risk of heart failure is a well-established class effect of TZDs, primarily due to fluid retention.[8] However, comparative studies suggest a greater risk with this compound. A meta-analysis of retrospective cohort studies showed that this compound therapy significantly increased the risk of heart failure compared with pioglitazone.[19] Similarly, another meta-analysis of observational studies found a 22% higher risk of congestive heart failure with this compound.[20][21] The RECORD trial also confirmed a higher incidence of heart failure in the this compound arm.[16]
Stroke
The evidence regarding the differential effects of this compound and pioglitazone on stroke risk is less clear-cut. However, the PROactive trial demonstrated a significant benefit of pioglitazone in reducing the risk of recurrent stroke in patients with a prior history of stroke.[24] Specifically, pioglitazone reduced the risk of fatal or nonfatal stroke by 47% in this subgroup.[24] Data from observational studies comparing the two drugs on stroke outcomes have been less consistent.[25]
All-Cause Mortality
Several meta-analyses of observational studies have reported a higher risk of all-cause mortality with this compound compared to pioglitazone.[19][20] One analysis found a 14% increased odds of death with this compound.[20] Another large observational study of elderly patients with diabetes reported a 15% higher incidence of mortality in those taking this compound versus pioglitazone.[25]
Data Summary: this compound vs. Pioglitazone Cardiovascular Outcomes
| Cardiovascular Outcome | This compound vs. Pioglitazone | Key Supporting Evidence |
| Myocardial Infarction | Increased Risk with this compound | Meta-analyses of observational studies show a statistically significant increase in MI risk with this compound.[19][20][21] |
| Heart Failure | Increased Risk with this compound | Both drugs increase heart failure risk, but comparative studies and meta-analyses indicate a greater risk with this compound.[16][19][20][21] |
| Stroke | Potential Benefit with Pioglitazone | The PROactive trial showed a significant reduction in recurrent stroke with pioglitazone in patients with a prior stroke history.[24] |
| All-Cause Mortality | Increased Risk with this compound | Meta-analyses of observational studies suggest a higher risk of all-cause mortality with this compound.[19][20][25] |
Mechanistic Insights into a Divergent Safety Profile
The differing cardiovascular safety profiles of this compound and pioglitazone are thought to stem from their distinct molecular interactions and downstream effects, despite both being PPARγ agonists.[26]
Differential PPARα Activity
One key difference lies in their activity at the PPARα receptor. Pioglitazone exhibits partial PPARα agonism, a property not shared by this compound, which is a more selective PPARγ agonist.[27] Activation of PPARα is known to have beneficial effects on lipid metabolism, similar to fibrate drugs, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[27] Clinical studies have confirmed that pioglitazone has more favorable effects on lipid profiles compared to this compound.[2][3][27]
Impact on Lipid Metabolism
The differential effects on lipids are a significant contributor to their cardiovascular safety profiles. Pioglitazone has been shown to decrease triglyceride levels and increase HDL cholesterol, while this compound can have a neutral or even unfavorable effect on triglycerides.[2][3][27] These lipid-modifying properties of pioglitazone may contribute to its more favorable cardiovascular outcomes.[22]
Other Potential Mechanisms
Other proposed mechanisms for the differing cardiovascular effects include variations in their impact on inflammation, endothelial function, and blood pressure.[3][28] Both drugs have demonstrated anti-inflammatory properties, but the clinical significance of any differences in this regard is still under investigation.
Signaling Pathway Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of this compound and pioglitazone on cardiovascular risk in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The cardiovascular safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. fda.gov [fda.gov]
- 9. Implications of Removing this compound’s Black Box Warning and Restricted Access Program on the Uptake of Thiazolidinediones and Dipeptidyl Peptidase-4 Inhibitors Among Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The this compound decision process at FDA and EMA. What should we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect and cardiovascular safety of adding this compound to insulin therapy in type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. primarycarenotebook.com [primarycarenotebook.com]
- 13. rxfiles.ca [rxfiles.ca]
- 14. ovid.com [ovid.com]
- 15. This compound evaluated for cardiovascular outcomes in oral agent combination therapy for type 2 diabetes (RECORD): a multicentre, randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Evaluated for Cardiovascular Outcomes in Oral Agent Combination Therapy for Type 2 Diabetes - American College of Cardiology [acc.org]
- 17. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 18. FDA panel supports easing this compound restrictions | MDedge [mdedge.com]
- 19. Risk of cardiovascular disease and all-cause mortality among diabetic patients prescribed this compound or pioglitazone: a meta-analysis of retrospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative cardiovascular effects of thiazolidinediones: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 22. PROactive 07: pioglitazone in the treatment of type 2 diabetes: results of the PROactive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PROspective pioglitAzone Clinical Trial In macroVascular Events - American College of Cardiology [acc.org]
- 24. Effects of pioglitazone in patients with type 2 diabetes with or without previous stroke: results from PROactive (PROspective pioglitAzone Clinical Trial In macroVascular Events 04) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medscape.com [medscape.com]
- 26. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medscape.com [medscape.com]
- 28. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Rosiglitazone and Metformin in the db/db Mouse Model of Type 2 Diabetes
An In-Depth Guide for Preclinical Researchers
In the landscape of type 2 diabetes (T2D) research, the genetically diabetic db/db mouse is a cornerstone model, recapitulating many of the key pathological features of the human disease, including obesity, hyperglycemia, and insulin resistance.[1][2][3] This guide provides a comprehensive in vivo comparison of two cornerstone antihyperglycemic agents, Rosiglitazone and Metformin, within this critical preclinical model. As senior application scientists, our goal is to move beyond a simple recitation of facts, instead offering a nuanced, evidence-based perspective on experimental design, mechanistic underpinnings, and data interpretation to empower fellow researchers in their drug discovery efforts.
Deciphering the Mechanisms: Two Distinct Approaches to Glycemic Control
Understanding the fundamental mechanisms of action for this compound and Metformin is paramount to designing and interpreting comparative studies. While both ultimately aim to improve glycemic control, their cellular targets and signaling pathways are fundamentally different.
This compound: The PPARγ Agonist
This compound, a member of the thiazolidinedione (TZD) class, functions as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4][5] PPARγ is a nuclear receptor that, upon activation, heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6][7] This transcriptional regulation is central to its therapeutic effects.
The primary site of this compound's action is adipose tissue, where PPARγ is most highly expressed.[6] Its activation leads to:
-
Enhanced Insulin Sensitivity: this compound promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[8] This enhances glucose uptake in fat cells and improves overall systemic insulin sensitivity.
-
Lipid Metabolism Modulation: It upregulates genes involved in fatty acid uptake and storage, effectively sequestering lipids in adipose tissue and reducing circulating free fatty acids, which can contribute to insulin resistance in other tissues like muscle and liver.[6][8]
-
Adipokine Secretion: this compound alters the secretion profile of adipokines, notably increasing the production of adiponectin, an insulin-sensitizing hormone, while decreasing pro-inflammatory cytokines like TNF-α.[6]
This compound's PPARγ-mediated signaling pathway.
Metformin: The AMPK Activator
Metformin, a biguanide, exerts its primary glucose-lowering effect by activating AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[9][10][11] The molecular mechanism of AMPK activation by metformin is still debated but is thought to involve the inhibition of mitochondrial respiratory chain complex I.[11][12] This leads to an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK.[12]
Activated AMPK orchestrates a metabolic shift within the cell:
-
Inhibition of Hepatic Gluconeogenesis: This is the principal mechanism behind Metformin's efficacy. AMPK activation in hepatocytes suppresses the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.[9][12]
-
Increased Glucose Uptake: In peripheral tissues like skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating insulin-independent glucose uptake.[10][13]
-
Enhanced Fatty Acid Oxidation: AMPK activation stimulates fatty acid oxidation and inhibits fatty acid synthesis, contributing to improved lipid profiles.[10][13]
Metformin's primary AMPK-mediated signaling pathway.
Designing a Robust In Vivo Comparison Study
A well-designed preclinical study is the bedrock of reliable and translatable findings. Here, we outline a comprehensive protocol for comparing this compound and Metformin in db/db mice.
Experimental Workflow
A typical 4-week experimental workflow for drug comparison.
Detailed Experimental Protocols
1. Animal Model and Husbandry:
-
Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their non-diabetic littermate controls (db/+).[3]
-
Age: 6-8 weeks at the start of the study, a period when hyperglycemia and insulin resistance are well-established.[14]
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before any procedures.[15]
2. Study Groups and Dosing:
-
Group Size: n=8-10 mice per group to ensure statistical power.[1]
-
Groups:
-
Dosing: Administer compounds daily via oral gavage for 4 weeks. The vehicle should be appropriate for the solubility of the compounds (e.g., 0.5% carboxymethylcellulose).
3. Key Metabolic Assessments:
-
Body Weight and Food/Water Intake: Monitor daily or at least three times per week. Note that this compound is known to cause weight gain, often associated with fluid retention and increased adiposity.[8][18]
-
Fasting Blood Glucose and Insulin: Measure weekly from tail vein blood after a 4-6 hour fast.[19][20]
4. Terminal Procedures:
-
At the end of the 4-week treatment period, perform a terminal bleed via cardiac puncture under anesthesia to collect plasma for analysis of lipids (triglycerides, cholesterol) and other biomarkers.
-
Harvest key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh organs and snap-freeze in liquid nitrogen or fix for histology.
Anticipated Results and Data Interpretation
Based on the known mechanisms of action and published literature, we can anticipate distinct profiles for each treatment group. The following tables present plausible data to illustrate these differences.
Table 1: Metabolic Parameters After 4 Weeks of Treatment
| Parameter | db/+ Control | db/db Vehicle | db/db + this compound | db/db + Metformin |
| Body Weight (g) | 25.2 ± 1.5 | 48.5 ± 2.1 | 53.1 ± 2.5 | 45.3 ± 1.9# |
| Fasting Blood Glucose (mg/dL) | 145 ± 10 | 450 ± 25 | 180 ± 15 | 250 ± 20# |
| Fasting Plasma Insulin (ng/mL) | 1.5 ± 0.3 | 35.6 ± 4.2 | 18.2 ± 2.1 | 25.1 ± 3.5# |
| Plasma Triglycerides (mg/dL) | 80 ± 8 | 250 ± 20 | 120 ± 15 | 190 ± 18*# |
Data are presented as Mean ± SEM. *p<0.05 vs db/db Vehicle; #p<0.05 vs db/db + this compound.
Interpretation:
-
This compound: Expected to cause a significant increase in body weight compared to the vehicle-treated db/db mice.[8] It should demonstrate robust efficacy in lowering fasting blood glucose, insulin, and triglycerides, often superior to metformin in this specific model.[8] The profound reduction in insulin levels highlights its primary action as an insulin sensitizer.[8]
-
Metformin: Expected to have a neutral or slight weight-reducing effect.[25][26] It will significantly lower blood glucose and insulin, though perhaps to a lesser extent than this compound in the hyperinsulinemic db/db model.[8] Its effect on triglycerides is also generally less pronounced than that of this compound.[27]
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Group | Glucose AUC (mg/dL * min) |
| db/+ Control | 18,000 ± 1,500 |
| db/db Vehicle | 65,000 ± 4,500 |
| db/db + this compound | 28,000 ± 2,100 |
| db/db + Metformin | 45,000 ± 3,200# |
Data are presented as Mean ± SEM. *p<0.05 vs db/db Vehicle; #p<0.05 vs db/db + this compound.
Table 3: Insulin Tolerance Test (ITT) - Glucose Nadir (% of Baseline)
| Group | Glucose Nadir (% of Baseline) |
| db/+ Control | 45 ± 5% |
| db/db Vehicle | 85 ± 8% |
| db/db + this compound | 55 ± 6% |
| db/db + Metformin | 65 ± 7% |
Data are presented as Mean ± SEM. *p<0.05 vs db/db Vehicle.
Interpretation of Tolerance Tests:
-
OGTT: Both drugs will improve glucose tolerance, but this compound is anticipated to show a more profound effect, resulting in a significantly lower glucose AUC.[28] This reflects its powerful systemic insulin-sensitizing action.
-
ITT: The ITT directly assesses insulin sensitivity. Both treatments should improve the response to exogenous insulin. This compound's direct action on insulin sensitization is expected to result in a greater glucose-lowering response compared to Metformin in this test.[26]
Discussion: Synthesizing the Evidence
The comparative data from this experimental design highlights the distinct therapeutic profiles of this compound and Metformin.
This compound emerges as a potent insulin sensitizer, demonstrating superior efficacy in reducing hyperglycemia, hyperinsulinemia, and dyslipidemia in the db/db mouse model.[8] This aligns perfectly with its PPARγ-agonist mechanism, which directly targets the pathophysiology of severe insulin resistance characteristic of this model. However, the observed side effect of weight gain is a critical consideration and a known clinical liability of the TZD class.[16][18]
Metformin , while also effective, shows a more modest impact in this particular model.[8] Its primary action of reducing hepatic glucose output is highly relevant, but the extreme hyperinsulinemia and peripheral insulin resistance of the db/db mouse may make it less responsive to Metformin compared to models with less severe insulin resistance.[8] The favorable weight profile of Metformin is a significant advantage.[25]
Conclusion and Future Directions
This guide provides a framework for the in vivo comparison of this compound and Metformin in db/db mice. The results underscore that this compound is a more potent agent for correcting the specific metabolic derangements of the db/db model, while Metformin offers a different therapeutic profile with a better safety margin concerning body weight.
For researchers, the choice of compound and the interpretation of results must be contextualized by the specific scientific question and the model's characteristics. Future studies could build upon this foundation by:
-
Investigating combination therapies to explore potential synergistic effects.[29]
-
Performing detailed histological analysis of the liver and adipose tissue to correlate metabolic changes with tissue morphology.
-
Utilizing 'omics' approaches (e.g., transcriptomics, metabolomics) on harvested tissues to gain deeper insights into the molecular pathways modulated by each drug.
By employing robust, well-controlled experimental designs and a deep understanding of the underlying pharmacology, the scientific community can continue to effectively leverage models like the db/db mouse to advance the discovery and development of novel therapeutics for type 2 diabetes.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Comparison of this compound and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin - Wikipedia [en.wikipedia.org]
- 13. midwifery.iocspublisher.org [midwifery.iocspublisher.org]
- 14. gubra.dk [gubra.dk]
- 15. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on liver structure and function in genetically diabetic Akita mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metformin accelerates wound healing in type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Does this compound affect adiposity and cardiac function in genetic diabetic mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insulin Tolerance Test in Mouse [protocols.io]
- 20. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 21. Glucose Tolerance Test in Mice [bio-protocol.org]
- 22. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 23. mmpc.org [mmpc.org]
- 24. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 25. ijnrd.org [ijnrd.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Rosiglitazone in a Laboratory Setting
This guide provides an in-depth, procedural framework for the safe handling and disposal of rosiglitazone in a research environment. As a thiazolidinedione-class compound with a distinct hazard profile, adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity.
The Critical Importance of Proper Disposal: Understanding the Hazard Profile
This compound is a potent pharmacological agent whose disposal requires careful consideration due to its identified risks to both human health and the environment. Improper disposal, such as drain disposal or commingling with general waste, is strictly prohibited.[1][2][3] The compound's classification underscores the need for specialized handling.
| Hazard Classification | Description | Potential Consequences of Improper Handling |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] | Accidental ingestion can lead to adverse health effects.[5] |
| Skin Irritation (Category 2) | Causes skin irritation.[4] | Direct contact can cause inflammation and discomfort. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[4][6][7] | Direct eye contact can result in significant, painful inflammation.[5] |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[5][6][7] | Exposure carries potential long-term reproductive risks. |
| Aquatic Hazard (Chronic, Category 1) | Very toxic to aquatic life with long-lasting effects.[1][6][7] | Release into waterways can cause significant, persistent harm to ecosystems. |
The pronounced aquatic toxicity is the primary driver for the stringent disposal protocols outlined below. Pharmaceutical agents, even at low concentrations, can disrupt ecological balances. Therefore, the core principle of this compound disposal is the complete destruction of the active pharmaceutical ingredient (API) to prevent environmental release.[1]
Core Disposal Principle: Mandated Incineration
The universally recommended and required method for the disposal of this compound and any materials contaminated with it is high-temperature incineration conducted by a licensed hazardous waste management company.[1][5][8][9]
Causality: Incineration is not merely a disposal method; it is a destruction technology. The high temperatures and controlled conditions of a certified incinerator ensure the complete thermal decomposition of the this compound molecule, breaking it down into simpler, non-toxic components. This is the only way to guarantee that the pharmacologically active and environmentally hazardous compound is permanently removed from the biosphere.
Standard Operating Procedure (SOP) for this compound Waste Management
This section provides a step-by-step protocol for the lifecycle of this compound waste within the laboratory, from generation to final pickup.
Required Personal Protective Equipment (PPE)
Prior to handling this compound in any form (pure compound, solutions, or waste), personnel must be equipped with the appropriate PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][8] | Prevents eye irritation from airborne dust or splashes. |
| Skin Protection | Impervious protective gloves (e.g., nitrile) and appropriate protective clothing.[4][10] | Prevents skin irritation and potential absorption. |
| Respiratory Protection | All handling of powdered this compound should occur within a certified chemical fume hood or other local exhaust ventilation system.[4][8] | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[4] |
Waste Segregation and Collection: A Self-Validating System
To prevent cross-contamination and ensure proper disposal, a dedicated waste stream for this compound is mandatory.
Step 1: Designate a Waste Container.
-
A specific, dedicated container must be designated for "this compound Waste for Incineration."[1]
-
The container must be made of a chemically compatible material and possess a secure, tight-fitting lid to prevent spills and exposure.[1]
Step 2: Collect All Contaminated Materials.
-
This stream includes, but is not limited to:
Step 3: Securely Contain the Waste.
-
Immediately place all generated waste into the designated container.
-
Keep the container lid securely fastened at all times, except when adding waste.
Container Labeling and Storage
Proper labeling and storage are critical for safety and regulatory compliance.
-
Labeling: The waste container must be clearly and legibly labeled with the words: "Hazardous Waste: this compound for Incineration " and the date of initial waste accumulation.[1]
-
Storage: The sealed container must be stored in a designated, secure area away from incompatible materials such as strong oxidizing agents or strong acids.[10] This area should be well-ventilated and, ideally, have secondary containment to manage any potential leaks.[1]
Arranging for Professional Disposal
-
Disposal must be handled by a certified environmental management or hazardous waste disposal company licensed to handle pharmaceutical waste.[1][8][9]
-
When arranging for pickup, provide the disposal company with the Safety Data Sheet (SDS) for this compound.[1]
-
Retain all documentation, including waste manifests, provided by the disposal company for institutional records.[1]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure the spill area is well-ventilated, and responders are wearing the full PPE detailed in Section 3.1.[4]
-
Containment: Prevent further spillage if it is safe to do so. Avoid discharge into drains or water courses at all costs.[4][8][11]
-
Cleanup (Solid Spill): Gently sweep or scoop up the spilled powder, avoiding dust formation.[10] Place the material into the designated hazardous waste container.
-
Cleanup (Liquid Spill): Absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4][11][12]
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with a suitable solvent like alcohol.[4][11][12]
-
Disposal: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed into the designated this compound waste container for incineration.[4]
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for handling all forms of this compound waste in the laboratory.
Caption: A procedural flowchart for the safe segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. dykema.com [dykema.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.yntc.org.cn [static.yntc.org.cn]
- 6. echemi.com [echemi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. This compound | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Rosiglitazone
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the potent nature of active pharmaceutical ingredients (APIs) necessitates an unwavering commitment to safety. Rosiglitazone, a member of the thiazolidinedione class of drugs, requires stringent handling protocols to mitigate occupational exposure and ensure the well-being of laboratory personnel. This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE), grounded in scientific principles and field-proven best practices. Our objective is to empower your team with the knowledge and procedures to handle this compound with the highest degree of safety and confidence.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound presents several health hazards that dictate the necessity for comprehensive PPE. According to its Safety Data Sheets (SDS), the primary risks include:
-
Reproductive Toxicity: this compound is suspected of damaging fertility or the unborn child.[1] This is a critical consideration, particularly for personnel of reproductive age. The National Institute for Occupational Safety and Health (NIOSH) recommends that healthcare workers who are trying to conceive, are pregnant, or are breastfeeding should be informed about the potential risks of handling hazardous drugs with reproductive toxicity.[2]
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][3]
-
Skin Irritation: The compound may cause skin irritation upon contact.[4]
-
Respiratory Tract Irritation: Inhalation of this compound dust can lead to respiratory discomfort and irritation.[3][4]
Occupational exposure to this compound can occur through inhalation of dust and dermal contact.[5] While a specific Occupational Exposure Limit (OEL) for this compound is not established in many public databases, the inherent hazards of the compound demand that it be handled as a potent pharmaceutical agent, with engineering controls and PPE used to minimize exposure to the lowest reasonably achievable levels.[1][6][7]
Core Principles of PPE Selection for this compound
The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision that considers the specific tasks being performed, the potential for exposure, and the physical form of the compound. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Body Protection | Disposable lab coat with long sleeves and tight cuffs | Protects skin and personal clothing from contamination with this compound powder. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles | Prevents airborne particles from causing serious eye irritation.[1][3] |
| Respiratory Protection | N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) | Minimizes the inhalation of this compound dust, which can cause respiratory tract irritation.[3][4] The choice between an N95 and a PAPR depends on the quantity of material being handled and the potential for aerosolization. |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocol for Donning and Doffing PPE
Meticulous procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.
Donning Sequence
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[8]
-
Gown: Put on a disposable lab coat, ensuring it covers your torso from neck to knees and your arms to the wrist. Fasten it at the back.[9]
-
Mask or Respirator: Secure an N95 respirator or other appropriate respirator, ensuring a tight seal around the nose and mouth. Perform a fit check.[8]
-
Eye Protection: Put on safety glasses or goggles.[8]
-
Gloves: Don the first pair of nitrile gloves. Don a second pair of gloves over the first, ensuring the cuffs of the gown are tucked into the outer glove.[8]
Doffing Sequence
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[8] Dispose of the gloves in a designated hazardous waste container.
-
Gown: Unfasten the gown. Peel it away from your body, touching only the inside of the gown. Turn the gown inside out as you remove it, roll it into a bundle, and dispose of it in the designated hazardous waste container.[9]
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the headband or earpieces. Do not touch the front of the eyewear. Place in a designated area for decontamination or disposal.
-
Mask or Respirator: Remove the respirator by grasping the straps. Do not touch the front of the respirator. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Final Hand Hygiene: Perform thorough hand hygiene.
Operational and Disposal Plans
Handling Operations
-
Engineering Controls: Whenever possible, handle this compound powder in a certified chemical fume hood or a containment glove box to minimize airborne particles.[10]
-
Weighing: Use a balance with a draft shield inside a fume hood.
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material and collect it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.
Disposal of this compound Waste
This compound is known to be very toxic to aquatic life, so it must not be disposed of down the drain or in regular trash.[3]
-
Segregation: All materials contaminated with this compound, including gloves, gowns, weighing papers, and excess compound, must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include the date of accumulation.[3]
-
Incineration: The recommended method of disposal for this compound waste is incineration by a licensed hazardous waste disposal company.[3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Decontamination: Surfaces and equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol) and the cleaning materials disposed of as hazardous waste.[3]
By adhering to these rigorous safety protocols, research and development professionals can confidently and safely handle this compound, protecting both themselves and the integrity of their work.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. drugtopics.com [drugtopics.com]
- 3. benchchem.com [benchchem.com]
- 4. USP 800 | USP [usp.org]
- 5. This compound | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.yntc.org.cn [static.yntc.org.cn]
- 8. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 9. ausmed.com.au [ausmed.com.au]
- 10. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
